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  • Product: (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
  • CAS: 62023-61-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid

Abstract (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in modern medicinal chemistry. Its specific stereochemistry and functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in modern medicinal chemistry. Its specific stereochemistry and functional groups—a hydroxyl, an amine, and a carboxylic acid—make it an integral component in the synthesis of various bioactive molecules and peptide-based drugs.[1] Notably, derivatives of this compound, often referred to as AHPA, are recognized as inhibitors of enkephalinases and function as analogues to bestatin, a potent protease inhibitor.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of the (2R,3R) stereoisomer, offering foundational data and analytical insights for researchers, chemists, and professionals in drug discovery and development. We will delve into its structural characteristics, physicochemical parameters, and the standard methodologies for its characterization, providing a framework for its effective utilization in a laboratory setting.

Introduction and Significance

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a prime example of a molecule whose utility is defined by its stereoconfiguration. It belongs to a family of amino acid derivatives that have garnered significant interest for their potential therapeutic applications, including neuroprotective effects that position them as candidates for research into neurodegenerative diseases like Alzheimer's and Parkinson's.[1]

The presence of a beta-amino acid structure, combined with a hydroxyl group at the alpha-position, confers unique conformational properties and the ability to mimic transition states of peptide hydrolysis. This makes it a valuable synthon for creating peptidase inhibitors.[2] Understanding its fundamental physicochemical properties, such as solubility, acidity (pKa), and lipophilicity (LogP), is not merely an academic exercise; it is a prerequisite for designing effective drug delivery systems, predicting metabolic fate, and optimizing biological interactions. This document serves as a technical resource, consolidating known data and outlining the analytical logic required to fully characterize this versatile compound.

Molecular and Structural Properties

Chemical Structure and Stereochemistry

The defining feature of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is the specific R configuration at both chiral centers, C2 and C3. This precise spatial arrangement dictates its interaction with chiral biological targets such as enzymes and receptors. The structure is composed of a phenylpropyl backbone substituted with a primary amine at C3, a hydroxyl group at C2, and a terminal carboxylic acid.

Caption: 2D structure of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.

Key Identifiers and Molecular Formula

Accurate identification is crucial for regulatory and research purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acidPubChem[4]
CAS Number 128223-55-2Chem-Impex[1]
Molecular Formula C₁₀H₁₃NO₃PubChem[5]
Molecular Weight 195.21 g/mol PubChem[5]
Canonical SMILES C1=CC=C(C=C1)CO)O">C@HNPubChem[5]
InChI Key LDSJMFGYNFIFRK-QMMMGPOBSA-NPubChem[5]

Core Physicochemical Properties

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties. The data presented here are a combination of computed values and typical experimental observations.

Physical State and Appearance

Under standard laboratory conditions, (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid exists as a white powder .[1] This macroscopic property is important for formulation, handling, and storage. The compound should be stored at refrigerated temperatures, typically between 0-8 °C, to ensure long-term stability.[1] Some suppliers recommend storage at -20°C for maximum shelf-life.[2]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability. The structure of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, containing both polar functional groups (amine, hydroxyl, carboxyl) and a nonpolar phenyl group, suggests it will have moderate solubility in aqueous and polar organic solvents.

  • Aqueous Solubility: The ionizable amino and carboxyl groups suggest that its aqueous solubility will be highly pH-dependent. At its isoelectric point, it will exhibit minimum solubility. In acidic or alkaline solutions, it will form salts (cationic or anionic, respectively), leading to a significant increase in aqueous solubility.

  • Organic Solvent Solubility: It is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Expert Insight: When developing an analytical method or a formulation, initial solubility screening in a panel of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) is a mandatory first step. The results guide the choice of vehicle for both in vitro and in vivo studies.

Acid-Base Properties (pKa)

The pKa values indicate the strength of the acidic and basic centers in the molecule. For (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, there are two primary ionizable groups: the carboxylic acid (-COOH) and the primary amine (-NH₂).

  • Predicted pKa (Carboxylic Acid): ~2.97 ± 0.17[6][7]

  • Predicted pKa (Amine): Expected to be in the range of 9-10, typical for a primary amine.

The low pKa of the carboxylic acid means it will be deprotonated (as -COO⁻) at physiological pH (~7.4). The amine group will be protonated (as -NH₃⁺). Therefore, the molecule will exist predominantly as a zwitterion in the physiological pH range, which influences its membrane permeability and interaction with biological targets.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. It is a key predictor of a drug's ability to cross cell membranes.

  • Computed XLogP3-AA: -2.0[5][6]

This strongly negative value indicates that the compound is hydrophilic . This is consistent with the presence of three potent hydrogen bonding groups (donor count: 3, acceptor count: 4).[5][6] While beneficial for aqueous solubility, high hydrophilicity can sometimes limit passive diffusion across the blood-brain barrier or intestinal wall. This property is a critical consideration in drug design when targeting the central nervous system or requiring oral bioavailability.

Summary of Physicochemical Data
PropertyPredicted/Observed ValueImplication for Drug Development
Appearance White Powder[1]Stable solid form suitable for formulation.
Molecular Weight 195.21 g/mol [5]Complies with Lipinski's Rule of Five; favorable for oral bioavailability.
Hydrogen Bond Donors 3[5][6]High potential for specific interactions with biological targets; contributes to hydrophilicity.
Hydrogen Bond Acceptors 4[5][6]Enhances aqueous solubility and target binding.
Predicted Boiling Point 428.5 ± 45.0 °C[6][7]High thermal stability, but likely to decompose before boiling.
Predicted Density 1.285 ± 0.06 g/cm³[6][7]Standard for organic molecules of this size.
XLogP3-AA -2.0[5][6]Indicates high hydrophilicity; may require active transport to cross membranes.
Predicted pKa ~2.97 (acidic)[6][7]The compound will be charged at physiological pH, influencing solubility and transport.

Spectroscopic and Structural Characterization

Unequivocal identification and structural confirmation rely on a suite of analytical techniques. While specific spectra for this isomer are not widely published, its structural features allow for the prediction of characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. Key features would include:

    • A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the five protons of the phenyl ring.

    • Signals for the diastereotopic protons of the CH₂ group adjacent to the phenyl ring.

    • Distinct signals for the protons on the chiral centers (C2-H and C3-H). Their coupling constant (J-value) would be informative about their relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to each carbon atom in the unique electronic environments. The carbonyl carbon of the carboxylic acid would appear furthest downfield (~170-180 ppm).[8]

Experimental Insight: For definitive stereochemical assignment, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. A NOESY experiment can reveal through-space proximity between protons, helping to confirm the relative cis or trans orientation of substituents on the C2-C3 bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to its exact mass (195.0895 Da).[5][6] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition to within a few parts per million.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure and stereochemistry of a crystalline solid. This technique provides unambiguous proof of the (2R,3R) configuration by mapping the precise coordinates of each atom in the crystal lattice.

G cluster_0 Workflow for X-ray Crystallography A High-Purity Sample (>98%) B Crystal Growth (e.g., Slow Evaporation) A->B Dissolve in suitable solvent C Crystal Selection & Mounting B->C Isolate single, defect-free crystal D X-ray Diffraction Data Collection C->D Expose to monochromatic X-rays E Structure Solution (Phase Problem) D->E Computational methods F Structure Refinement E->F Minimize R-factor G Validation & Final Structure (CIF file) F->G Check bond lengths, angles, etc.

Caption: A generalized workflow for single-crystal X-ray analysis.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for determining water solubility.

  • Preparation: Add an excess amount of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid to a known volume of purified water (or a buffer of specific pH) in a sealed, clean flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test should confirm that 24 hours is sufficient.

  • Phase Separation: After agitation, allow the flask to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the sample at high speed to pellet any remaining suspended solid.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units of mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

Trustworthiness: This method is considered the "gold standard" because it directly measures the concentration of a saturated solution at equilibrium, providing a thermodynamically accurate value.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for observing exchangeable protons, while DMSO-d₆ will allow for the observation of N-H and O-H protons.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) or a water-soluble equivalent like DSS) if precise chemical shift referencing is required.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C and any necessary 2D spectra (e.g., COSY, HSQC, HMBC).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

  • Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecular structure based on chemical shift, integration, and coupling patterns.

Conclusion

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a hydrophilic, chiral building block with well-defined structural features. Its zwitterionic nature at physiological pH, coupled with its high capacity for hydrogen bonding, governs its behavior in biological systems. The computed properties summarized in this guide provide a strong foundation for its application in research and development. However, as emphasized, these predictions must be validated through rigorous experimental characterization using the standard protocols outlined. A thorough understanding of these physicochemical properties is indispensable for any scientist aiming to leverage this potent molecule in the rational design of next-generation therapeutics.

References

  • PubChem. (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 638739. National Center for Biotechnology Information. [Link]

  • LookChem. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]

  • PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161. National Center for Biotechnology Information. [Link]

  • ChemBK. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • American Elements. (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation and Stereochemistry of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid

Introduction (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry. Its structure is foundational in the synthesis of var...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry. Its structure is foundational in the synthesis of various bioactive molecules and peptide-based drugs.[1] Notably, derivatives of this compound, often referred to as AHPA, have been investigated as inhibitors of enzymes like enkephalinase, showcasing its therapeutic potential.[2]

In the realm of drug development, the precise three-dimensional arrangement of atoms—the stereochemistry—is not a trivial detail; it is a paramount determinant of biological activity. A molecule with multiple chiral centers, such as this one, can exist as several stereoisomers, each with potentially unique pharmacological and toxicological profiles. Therefore, unambiguous confirmation of both the chemical structure and the absolute stereochemistry is a non-negotiable prerequisite for its use in research and pharmaceutical applications.

This guide provides a comprehensive technical overview of the modern analytical methodologies employed to elucidate the structure and definitively assign the (2R,3R) absolute configuration of 3-amino-2-hydroxy-4-phenylbutanoic acid. It is designed to move beyond a simple listing of techniques, offering insights into the causality behind experimental choices and presenting a self-validating system of protocols for researchers in the field.

Part 1: Foundational Stereochemistry and Isomeric Relationships

3-amino-2-hydroxy-4-phenylbutanoic acid possesses two stereogenic centers at the C2 (α-carbon) and C3 (β-carbon) positions. This gives rise to 2² = 4 possible stereoisomers. Understanding the relationship between these isomers is fundamental to designing an effective analytical strategy.

The four isomers are:

  • (2R,3R) and (2S,3S) : This pair are enantiomers. They are non-superimposable mirror images of each other.

  • (2R,3S) and (2S,3R) : This pair are also enantiomers.

  • Diastereomers: Any isomer from the first pair (e.g., 2R,3R) is a diastereomer of any isomer from the second pair (e.g., 2R,3S). Diastereomers are stereoisomers that are not mirror images and thus have different physical properties.

The (2R,3R) and (2S,3S) isomers are often referred to as the syn diastereomers, while the (2R,3S) and (2S,3R) isomers are the anti diastereomers. This nomenclature relates to the relative orientation of the amino and hydroxy groups.

stereoisomers cluster_syn syn Diastereomers cluster_anti anti Diastereomers 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Relationships between the four stereoisomers.

Part 2: Elucidation of Core Molecular Structure

Before tackling the complexities of stereochemistry, the fundamental connectivity of the atoms must be confirmed. This is achieved through a combination of standard spectroscopic techniques. The expected molecular formula is C₁₀H₁₃NO₃ with a molecular weight of approximately 195.22 g/mol .[1][3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.

  • Technique: Electrospray Ionization (ESI) is typically used for polar molecules like amino acids.

  • Expected Observation: In positive ion mode, a prominent ion at m/z 196.09 [M+H]⁺ would confirm the molecular mass.

  • Fragmentation Analysis: Key fragments may include the loss of water (-18 Da) from the alcohol, the loss of the carboxyl group (-45 Da), and cleavage adjacent to the phenyl group, providing evidence for the core structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

  • Principle: Specific covalent bonds absorb infrared radiation at characteristic frequencies.

  • Expected Absorptions: Analysis of the L-phenylalanine scaffold, a closely related structure, provides a strong basis for predicting the spectrum.[4]

    • ~3400-2500 cm⁻¹ (broad): Overlapping O-H (from carboxylic acid and alcohol) and N-H (from amine/ammonium) stretching vibrations.

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~1710 cm⁻¹: C=O stretching of the carboxylic acid group.

    • ~1600, 1495, 1455 cm⁻¹: Aromatic C=C ring stretching.

    • ~1580 cm⁻¹: N-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and, critically, the relative stereochemistry of the molecule.

Spectroscopic Data Summary
Technique Expected Observations for (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
¹H NMR Phenyl Protons: Multiplet, ~7.2-7.4 ppm (5H). CH-O (C2-H): Doublet, ~4.0-4.2 ppm (1H). CH-N (C3-H): Multiplet, ~3.4-3.6 ppm (1H). CH₂ (C4-H): Set of two doublets of doublets (diastereotopic protons), ~2.8-3.0 ppm (2H).
¹³C NMR C=O: ~175-178 ppm. Aromatic Carbons: ~126-138 ppm (multiple signals). C-O (C2): ~73-75 ppm. C-N (C3): ~55-58 ppm. C-4: ~38-40 ppm.
IR (cm⁻¹) O-H, N-H stretch: 3400-2500 (broad). C=O stretch: ~1710. Aromatic C=C: ~1600, 1495. N-H bend: ~1580.
Mass Spec (ESI+) [M+H]⁺: ~196.09 m/z.

Causality in NMR: Determining Relative Stereochemistry The key to differentiating the syn and anti diastereomers lies in the coupling constant (³J) between the protons on C2 and C3. According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons.

  • For the anti isomers ((2R,3S) and (2S,3R)), the C2-H and C3-H protons are preferentially oriented in an anti-periplanar fashion, resulting in a larger coupling constant (typically ³J ≈ 7-9 Hz) .

  • For the syn isomers ((2R,3R) and (2S,3S)), steric constraints favor a gauche conformation, leading to a smaller coupling constant (typically ³J ≈ 3-5 Hz) .

Therefore, observing a small ³J value for the coupling between the C2-H and C3-H signals is strong evidence for the syn relative stereochemistry, narrowing the possibilities to the (2R,3R) / (2S,3S) enantiomeric pair.

Part 3: Definitive Assignment of Absolute Stereochemistry

Once the syn relative configuration is established, the final and most critical step is to distinguish between the (2R,3R) and (2S,3S) enantiomers. This requires a chiral-sensitive technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for separating enantiomers and assessing enantiomeric purity.[5]

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times. Polysaccharide-derived CSPs are particularly effective for separating amino acid derivatives.[6]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable polysaccharide-based CSP, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase.

  • Reference Standard: Prepare a solution of a certified reference standard of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid at the same concentration.

  • Analysis: Inject the sample and the standard separately onto the HPLC system.

  • Confirmation: The absolute configuration of the sample is confirmed if its retention time matches that of the (2R,3R) certified reference standard. Enantiomeric purity can be calculated from the relative peak areas.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Interpretation Sample Test Sample HPLC Inject into Chiral HPLC System Sample->HPLC Standard Certified (2R,3R) Standard Standard->HPLC Detector UV/MS Detector HPLC->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Compare Compare Retention Times (t_R) Chromatogram->Compare Confirm Confirm Identity & Purity Compare->Confirm

Caption: Workflow for absolute configuration by chiral HPLC.

NMR Spectroscopy with Chiral Derivatizing Agents

This method converts a pair of enantiomers into a pair of diastereomers, which are distinguishable by standard NMR. The Mosher's acid method, or variations thereof, is a classic example. A more modern and highly effective approach for 1,2-amino alcohols involves creating bis-MPA (α-methoxy-α-phenylacetic acid) derivatives.[7]

Principle: The amino and hydroxyl groups of the sample are reacted with both (R)-MPA and (S)-MPA in separate experiments. This creates two diastereomeric bis-MPA derivatives. The anisotropic effect of the phenyl ring in the MPA moiety causes differential shielding/deshielding of the protons in the original molecule. By analyzing the chemical shift differences (Δδ = δS - δR), the absolute configuration can be determined.

Experimental Protocol: Bis-MPA Derivatization for NMR Analysis

  • Reaction Setup (Two Tubes):

    • Tube R: Dissolve the amino acid sample, (R)-MPA, and a coupling agent (e.g., EDC) in a suitable deuterated solvent (e.g., CDCl₃).

    • Tube S: Prepare an identical mixture using (S)-MPA instead of (R)-MPA.

  • Reaction: Allow the reactions to proceed to completion to form the bis-MPA ester (at the C2-OH) and amide (at the C3-NH₂).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-derivatives.

  • Data Analysis:

    • Carefully assign the protons of the original molecule in both spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each proton.

    • Compare the pattern of positive and negative Δδ values to established models for 1,2-amino alcohols to assign the absolute configuration.[7] For a syn amino alcohol, a specific and predictable pattern of shielding and deshielding will be observed for the protons near the chiral centers.

X-ray Crystallography

X-ray crystallography is the unequivocal "gold standard" for determining absolute configuration.

Principle: When a well-ordered single crystal of the compound is irradiated with X-rays, the X-rays are diffracted in a specific pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice. By analyzing the diffraction data, a complete 3D model of the molecule can be constructed, revealing the precise spatial orientation of all atoms and thus the absolute stereochemistry.

Methodology:

  • Crystallization: The primary challenge is to grow a single crystal of sufficient size and quality. This often requires screening various solvents and crystallization conditions.

  • Data Collection: The crystal is mounted on a diffractometer and rotated in an X-ray beam to collect diffraction data.

  • Structure Solution and Refinement: The data is processed to solve the crystal structure. The absolute configuration is determined by analyzing anomalous dispersion effects, typically quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer.

A successful crystal structure provides irrefutable proof of the (2R,3R) configuration.

Conclusion

The structural and stereochemical elucidation of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a multi-step process that demands a rigorous and orthogonal analytical approach. The initial confirmation of the molecular formula and atomic connectivity is achieved through standard MS, IR, and NMR spectroscopy. The crucial determination of relative stereochemistry (syn vs. anti) is expertly handled by analyzing the proton-proton coupling constants in the ¹H NMR spectrum.

Finally, the definitive assignment of the absolute (2R,3R) configuration requires a chiral-sensitive method. While X-ray crystallography provides the most unambiguous answer, its requirement for a high-quality crystal can be a limitation. Chiral HPLC remains the most practical and widely used technique for both confirming identity against a known standard and quantifying stereochemical purity. For de novo determination without a reference standard, NMR spectroscopy with chiral derivatizing agents offers a powerful solution. By judiciously combining these techniques, researchers can ensure the scientific integrity of their work and the quality of this vital building block for drug discovery and development.

References

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy . Analytical Chemistry - ACS Publications. Available at: [Link]

  • Absolute configuration of amino alcohols by H-1-NMR . ResearchGate. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands . PMC. Available at: [Link]

  • A Simple Method for Determining the Absolute Configuration of -Amino Acids . Journal of Chemical Education. Available at: [Link]

  • (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 . PubChem. Available at: [Link]

  • Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids . PubMed. Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids . MDPI. Available at: [Link]

  • Chiral HPLC Separations . Phenomenex. Available at: [Link]

  • Vibrational Spectroscopic Study of L-Phenylalanine: Effect of pH . Optica Publishing Group. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI. Available at: [Link]

Sources

Foundational

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid: Natural Occurrence, Biosynthesis, and Isolation

An In-Depth Technical Guide for Researchers Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Ahpba), a non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Ahpba), a non-proteinogenic amino acid of significant interest in pharmaceutical development. We will delve into its natural sources, the logic of its biosynthesis, and detailed methodologies for its isolation and purification.

Introduction: The Significance of a Unique Amino Acid

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, often abbreviated as Ahpba, is a fascinating chiral molecule. Its structure, featuring adjacent amine and hydroxyl groups with a phenyl side chain, makes it a valuable building block in the synthesis of various bioactive compounds.[1][2] Most notably, it is a key structural component of bestatin, a natural dipeptide with potent enzyme-inhibiting properties.[3][4]

Bestatin, and by extension Ahpba, is a competitive and reversible inhibitor of several aminopeptidases, including aminopeptidase B, aminopeptidase N (CD13), and leukotriene A4 hydrolase.[4][5][6] This inhibitory action gives it immunomodulatory and antitumor activities, which have led to its investigation in the treatment of cancers like acute myelocytic leukemia.[3][7] Understanding the natural origins and isolation of Ahpba is therefore a critical first step for researchers aiming to harness its therapeutic potential, either through direct use or as a scaffold for novel drug design.

Part 1: Natural Occurrence of the Ahpba Moiety

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is not typically found as a free amino acid in nature. Instead, it exists as a constituent of more complex secondary metabolites, with the most prominent example being the dipeptide bestatin.

The primary producers of bestatin are soil-dwelling bacteria of the order Actinomycetales, specifically from the genus Streptomyces. These filamentous bacteria are renowned for their ability to produce a vast array of bioactive compounds, including many clinically important antibiotics and enzyme inhibitors.

Natural ProductCore Structure Containing AhpbaProducing Microorganism(s)Citation(s)
Bestatin N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucineStreptomyces olivoreticuli, Streptomyces abikoensis[3][4][5][7]
Bestatin Analogues Derivatives of the bestatin dipeptideStreptomyces neyagawaensis[8]

The discovery of bestatin from Streptomyces olivoreticuli in 1976 was a pivotal moment, revealing this unique Ahpba structure.[3] The natural role of these compounds for the producing organisms is not fully elucidated but is likely related to competitive advantages in their soil environment, potentially through the modulation of extracellular peptide metabolism. For the drug development professional, these microorganisms represent the primary biological factories for obtaining the Ahpba scaffold.

Part 2: Biosynthetic Logic

The biosynthesis of non-proteinogenic amino acids like Ahpba involves specialized enzymatic pathways that modify common proteinogenic amino acids. In the case of Ahpba, the structural backbone strongly suggests that it is derived from L-phenylalanine.

While the precise enzymatic steps for Ahpba are a subject of ongoing research, the logical pathway would involve:

  • Hydroxylation: Introduction of a hydroxyl group onto the β-carbon of the phenylalanine backbone.

  • Amination: Introduction of an amino group onto the α-carbon. The stereospecificity of these enzymatic reactions is critical to yield the (2R,3R) configuration.

This precursor is then activated and incorporated into a larger biosynthetic assembly line, such as a non-ribosomal peptide synthetase (NRPS) system, which is responsible for assembling the final natural product, like bestatin. In the case of bestatin, the NRPS would catalyze the formation of a peptide bond between Ahpba and L-leucine.

Understanding this biosynthetic origin is not merely academic. It provides a roadmap for:

  • Genome Mining: Identifying novel Ahpba-containing natural products by searching for the characteristic biosynthetic genes in other microbial genomes.

  • Metabolic Engineering: Modifying the producing strains to increase yields or to generate novel analogues of bestatin by manipulating the biosynthetic pathway.

Part 3: A Step-by-Step Guide to Isolation and Purification

Since Ahpba is naturally present within bestatin, the isolation strategy involves a multi-stage process: first, the isolation of bestatin from its microbial source, followed by the chemical cleavage of the dipeptide to release pure Ahpba.

Experimental Workflow: From Microbe to Pure Compound

Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing: Bestatin Purification cluster_2 Chemical Conversion & Ahpba Isolation Fermentation Step 1: Fermentation of Streptomyces olivoreticuli Harvest Step 2: Cell Separation (Centrifugation/Filtration) Fermentation->Harvest Extraction Step 3: Supernatant Extraction (e.g., Adsorption Resin) Harvest->Extraction IonExchange Step 4: Ion-Exchange Chromatography Extraction->IonExchange GelFiltration Step 5: Gel Filtration Chromatography IonExchange->GelFiltration HPLC_Bestatin Step 6: RP-HPLC (Final Bestatin Purification) GelFiltration->HPLC_Bestatin Hydrolysis Step 7: Acid Hydrolysis of Purified Bestatin HPLC_Bestatin->Hydrolysis HPLC_Ahpba Step 8: Product Purification (Chromatography to separate Ahpba from Leucine) Hydrolysis->HPLC_Ahpba FinalProduct Pure (2R,3R)-Ahpba HPLC_Ahpba->FinalProduct

Caption: Workflow for the isolation of (2R,3R)-Ahpba.

Protocol 1: Fermentation and Bestatin Extraction
  • Inoculum Preparation: Aseptically transfer a colony of Streptomyces olivoreticuli into a seed culture medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 48-72 hours.

  • Production Fermentation: Inoculate the production medium (containing sources of carbon like glucose, nitrogen like yeast extract, and essential minerals) with the seed culture. Ferment for 5-7 days under controlled conditions (temperature, pH, aeration).

  • Harvesting: Separate the microbial biomass from the culture broth via centrifugation or filtration. The bestatin is typically secreted into the broth.

  • Extraction from Supernatant: Pass the clarified supernatant through a column packed with an adsorbent resin (e.g., Amberlite XAD series). This step captures bestatin and other hydrophobic molecules from the large volume of aqueous medium.

  • Elution: Wash the resin to remove unbound impurities, then elute the bestatin using an organic solvent like methanol or acetone.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract containing bestatin.

Protocol 2: Chromatographic Purification of Bestatin

The crude extract is a complex mixture. A multi-modal chromatography approach is essential for achieving high purity.

  • Ion-Exchange Chromatography (IEX):

    • Rationale: Bestatin is zwitterionic, possessing both acidic and basic groups. IEX separates molecules based on their net charge at a given pH.

    • Method: Dissolve the crude extract in a low-salt buffer and load it onto a cation-exchange column (if at a pH where bestatin is positively charged) or an anion-exchange column (if at a pH where it is negatively charged). Elute with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for bestatin activity or presence (e.g., via HPLC).

  • Gel Filtration Chromatography (Size Exclusion):

    • Rationale: This technique separates molecules based on their size. It is an excellent step for removing high-molecular-weight proteins or low-molecular-weight contaminants.

    • Method: Pool the bestatin-containing fractions from IEX, concentrate, and load onto a gel filtration column (e.g., Sephadex G-25). Elute with a suitable buffer. Bestatin (MW: 308.37 g/mol ) will elute at a characteristic volume.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Rationale: Provides high-resolution separation based on hydrophobicity. This is often the final polishing step.

    • Method: Inject the semi-purified sample onto a C18 RP-HPLC column. Elute using a gradient of water and acetonitrile, both typically containing a modifier like 0.1% trifluoroacetic acid (TFA). Monitor the elution profile with a UV detector (bestatin has a phenyl group that absorbs UV light). Collect the peak corresponding to pure bestatin.

Purification StepPrinciple of SeparationTypical Outcome
Adsorption Resin HydrophobicityConcentration from broth, removal of salts
Ion-Exchange Net Molecular ChargeRemoval of charged impurities
Gel Filtration Molecular Size (Hydrodynamic Radius)Removal of molecules significantly larger or smaller than bestatin
RP-HPLC High-resolution HydrophobicityFinal purification to >98% purity
Protocol 3: Hydrolysis and Isolation of Ahpba

With pure bestatin in hand, the final step is to liberate the Ahpba moiety.

Caption: Chemical hydrolysis of bestatin into its constituent amino acids.

  • Acid Hydrolysis: Dissolve the purified bestatin in 6N hydrochloric acid (HCl). Heat the solution in a sealed, evacuated tube at 110°C for 18-24 hours. This procedure cleaves the amide (peptide) bond.

  • Removal of Acid: After hydrolysis, remove the HCl under vacuum.

  • Separation of Amino Acids: The resulting product is a mixture of (2R,3R)-Ahpba hydrochloride and L-leucine hydrochloride. These can be separated using chromatographic techniques such as ion-exchange chromatography or preparative HPLC, exploiting the differences in their side chains and retention times.

  • Characterization: The final isolated product should be rigorously characterized to confirm its identity and stereochemistry. Key analytical techniques include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight (195.22 g/mol ).[1]

    • Chiral HPLC or GC: To verify the (2R,3R) stereochemistry by comparing the retention time to that of authentic standards.

Conclusion

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a naturally derived chiral building block of immense value to medicinal chemists and drug developers. While not available as a free entity in nature, its presence within the microbial metabolite bestatin provides a direct biological source. The isolation process, though multi-stepped, is a classic example of natural product chemistry, relying on a logical progression of fermentation, extraction, and chromatographic purification. The protocols and rationales outlined in this guide provide a robust framework for researchers to isolate this important molecule, enabling further investigation into its biological activities and its use in the synthesis of next-generation therapeutics.

References

  • Ubenimex | C16H24N2O4 | CID 72172. PubChem. (URL: [Link])

  • Bestatin - Bioaustralis Fine Chemicals. (URL: [Link])

  • Ubenimex - Wikipedia. (URL: [Link])

  • 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161. PubChem. (URL: [Link])

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Exploratory

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid: A Cornerstone Chiral Building Block for Asymmetric Synthesis in Drug Development

Executive Summary (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a non-proteinogenic amino acid, stands as a pivotal chiral building block in modern medicinal chemistry. Its unique structural architecture, feat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a non-proteinogenic amino acid, stands as a pivotal chiral building block in modern medicinal chemistry. Its unique structural architecture, featuring two contiguous stereocenters and a phenyl group, makes it an invaluable precursor for a range of bioactive molecules and pharmaceuticals. This guide provides an in-depth exploration of AHPBA, from its stereocontrolled synthesis to its strategic incorporation into complex therapeutic agents. We will dissect field-proven synthetic protocols, elucidate the mechanistic underpinnings of stereoselectivity, and highlight its role in the development of significant drugs, most notably the aminopeptidase inhibitor, Bestatin. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

The Strategic Importance of AHPBA in Synthesis

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its biological activity and safety profile. Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials, allowing chemists to construct complex molecules with absolute stereochemical control.[][2] AHPBA is a quintessential example, providing a reliable scaffold to introduce the critical (2R,3R) stereochemistry into a target molecule.

Its most prominent application is as a key component of Bestatin, N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, a natural product that functions as an immunomodulator and a potent inhibitor of various aminopeptidases.[3][4] The specific stereochemistry of the AHPBA fragment in Bestatin is crucial for its inhibitory action. Beyond this, AHPBA serves as a vital intermediate in the synthesis of drugs targeting neurological disorders and other peptide-based therapeutics, where its structure can mimic natural amino acids while conferring unique properties.[5][6]

Stereoselective Synthesis of (2R,3R)-AHPBA

Achieving the desired (2R,3R) configuration with high fidelity is the primary challenge in synthesizing AHPBA. Several robust strategies have been developed, each with distinct advantages. Here, we detail a highly effective method based on the dynamic kinetic resolution of an α-amino β-keto ester.

Method 1: Diastereoselective Reduction via Dynamic Kinetic Resolution (DKR)

This elegant approach establishes both the C2 (α-hydroxy) and C3 (β-amino) stereocenters in a single, highly controlled reduction step. The process involves the asymmetric transfer hydrogenation of a racemic N-protected-β-amino-α-keto ester using a Ruthenium(II)-based catalyst. The "dynamic" aspect refers to the rapid in-situ racemization of the C3 center, allowing the entire racemic starting material to be converted into the desired single diastereomer.[7]

Step 1: Synthesis of Racemic β-Amino-α-Keto Ester

  • Mannich Addition: To an appropriate imine starting material dissolved in a suitable solvent, add ethyl diazoacetate. This reaction is often catalyzed by a Lewis acid to form a β-amino-α-diazo ester intermediate.[7]

  • Oxidation: The resulting crude β-amino-α-diazo ester is then oxidized using an agent like Oxone® to yield the racemic N-protected-β-amino-α-keto ester.[7] Purification is typically performed via column chromatography.

Step 2: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation

  • Vessel Preparation: In an inert atmosphere glovebox, charge a reaction vessel with the racemic N-protected-β-amino-α-keto ester.

  • Catalyst Addition: Add a solution of a suitable Ruthenium(II) catalyst in an appropriate degassed solvent (e.g., isopropanol).

  • Hydrogenation: The reduction is carried out using a hydrogen source, such as a formic acid/triethylamine mixture, under controlled temperature (e.g., 28 °C).[7]

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified to yield the N-Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ester.

  • Hydrolysis: The final step involves saponification of the ester to yield the target carboxylic acid.

Starting MaterialCatalyst SystemH₂ SourceDiastereomeric Ratio (anti:syn)YieldReference
Racemic N-Boc-β-amino-α-keto esterRu(II)-basedHCOOH/NEt₃>99:1High[7]
Racemic α-fluoro-β-keto estersKRED 130BiocatalyticPredominantly syn (2S,3R)Good[8]
Prochiral α-diazo-β-keto estersKREDsBiocatalytic>99% ee for (R)-alcohols>99%[9][10]

Note: 'anti' corresponds to the (2R,3R) or (2S,3S) configuration, while 'syn' corresponds to the (2S,3R) or (2R,3S) configuration, depending on the specific substrate and nomenclature used in the reference.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Stereoselective Reduction Imine Imine + Ethyl Diazoacetate Mannich Mannich Addition (Lewis Acid) Imine->Mannich DiazoEster β-Amino-α-diazo ester intermediate Mannich->DiazoEster Oxidation Oxidation (e.g., Oxone®) DiazoEster->Oxidation RacemicKetoEster Racemic β-Amino-α-keto ester Oxidation->RacemicKetoEster DKR Dynamic Kinetic Resolution (Ru(II)-catalyzed Asymmetric Transfer Hydrogenation) RacemicKetoEster->DKR ProductEster (2R,3R)-AHPBA Derivative (Ester) DKR->ProductEster Hydrolysis Hydrolysis ProductEster->Hydrolysis Saponification FinalProduct (2R,3R)-AHPBA Hydrolysis->FinalProduct

Caption: Workflow for AHPBA synthesis via Dynamic Kinetic Resolution.

Application in Target-Oriented Synthesis: The Case of Bestatin

The utility of AHPBA as a chiral building block is best exemplified by its incorporation into the structure of Bestatin. In this synthesis, AHPBA is not a transient auxiliary that is later removed; it forms a permanent and essential part of the final bioactive molecule.

Synthetic Strategy

The synthesis of Bestatin involves the peptide coupling of the AHPBA core with L-leucine.[3] The stereocenters of AHPBA are preserved throughout the synthesis, directly translating its chirality to the final product.

  • Protection: The amino group of (2R,3R)-AHPBA is protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent self-coupling and other side reactions.[5]

  • Activation: The carboxylic acid of Boc-(2R,3R)-AHPBA is activated to facilitate amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).[4]

  • Peptide Coupling: The activated AHPBA derivative is reacted with the methyl or ethyl ester of L-leucine. The coupling reaction forms the central amide bond of the Bestatin scaffold.

  • Deprotection: The Boc protecting group on the AHPBA moiety and the ester group on the leucine moiety are removed under appropriate conditions (e.g., acid treatment for Boc removal, followed by saponification for the ester) to yield Bestatin.

G cluster_0 Synthetic Steps AHPBA (2R,3R)-AHPBA Protection 1. N-Protection (Boc Anhydride) AHPBA->Protection Leucine L-Leucine Ester Coupling 3. Peptide Coupling Leucine->Coupling Activation 2. Carboxyl Activation (HATU, DIEA) Protection->Activation Activation->Coupling Deprotection 4. Deprotection (TFA, Saponification) Coupling->Deprotection Bestatin Bestatin Deprotection->Bestatin

Caption: Synthesis of Bestatin from AHPBA and L-Leucine.

Conclusion: A Self-Validating System in Synthesis

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is more than just a chiral molecule; it is a testament to the power of stereocontrolled synthesis. The protocols for its creation are self-validating, where high diastereomeric and enantiomeric purity are the direct readouts of a successful reaction. When incorporated into a larger molecule like Bestatin, the preserved stereochemistry of the AHPBA unit validates the entire synthetic sequence. For drug development professionals, AHPBA represents a reliable and indispensable tool, enabling the efficient and precise construction of chiral pharmaceuticals with predictable biological activity. Its continued use in both academic research and industrial manufacturing underscores its authoritative position in the landscape of asymmetric synthesis.[][6][11]

References

  • Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid . Chem-Impex. [Link]

  • Boc-(2R,3R)
  • Ishibuchi, S., Nagatani, T., Ishizuka, T., & Kunieda, T. Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, the Key Components of Amastatin and Bestatin . Natural Product Letters. [Link]

  • (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid . Chem-Impex. [Link]

  • Nishizawa, R., Saino, T., Suzuki, M., Fujii, T., Shirai, T., Aoyagi, T., & Umezawa, H. (1983). A facile synthesis of bestatin . The Journal of Antibiotics. [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases . University of Alaska Fairbanks ScholarWorks. [Link]

  • Kaluzna, I. A., et al. (2005). Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases . Organic Letters. [Link]

  • Scheme 1. Synthesis of bestatin-based ABPs . ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters . Molecules. [Link]

  • Reddy, G. S. R., et al. (2015). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam . RSC Advances. [Link]

  • Stereoselective Bioreduction of α-diazo-β-keto Esters PDF . ResearchGate. [Link]

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Foundational

Discovery and history of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

An In-Depth Technical Guide to the Discovery and History of (2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid Abstract (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) and its stereoisomers represent a class of non-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of (2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid

Abstract

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) and its stereoisomers represent a class of non-proteinogenic amino acids that have become fundamentally important as chiral building blocks in modern medicinal chemistry. Their discovery is intrinsically linked to the isolation of the natural dipeptide Bestatin, a potent immunomodulator and enzyme inhibitor. This guide traces the historical arc from the initial discovery of the related (2S,3R) isomer in Bestatin to the subsequent development of sophisticated stereoselective synthetic methodologies that enabled access to all four possible stereoisomers, including the (2R,3R) configuration. We will explore the causality behind key experimental choices in these syntheses and the critical role these molecules play as pharmacophores in drug development, particularly in the realm of protease inhibitors for infectious diseases like HIV.

Introduction: The Structural Significance of α-Hydroxy-β-Amino Acids

The 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) moiety is a unique structural motif characterized by adjacent stereocenters at the α (C2) and β (C3) positions. This arrangement of hydroxyl and amino groups is a powerful pharmacophore, capable of chelating metal ions within the active sites of metalloproteases.[1] The precise spatial orientation of these functional groups, dictated by the R/S configuration at each of the two chiral centers, is paramount to biological activity.[2] Consequently, the ability to selectively synthesize a single, desired stereoisomer is a critical challenge in organic and medicinal chemistry.

The four stereoisomers of AHPBA are classified into two diastereomeric pairs: threo and erythro. The relationship between these isomers is pivotal to understanding their synthesis and function.

StereoisomerConfigurationDiastereomerNotable Significance
(2S,3R)-AHPBA (2S,3R)threoNatural component of the aminopeptidase inhibitor Bestatin.[1][3]
(2R,3S)-AHPBA (2R,3S)threoEnantiomer of the Bestatin component.
(2R,3R)-AHPBA (2R,3R)erythroKey intermediate for Bestatin analogues and other protease inhibitors.[3]
(2S,3S)-AHPBA (2S,3S)erythroComponent of some potent HIV-1 protease inhibitors.[4]

A Landmark Discovery: Bestatin and the (2S,3R) Isomer

The story of AHPBA begins not with the (2R,3R) isomer, but with its diastereomer. In 1976, the eminent Japanese microbiologist Dr. Hamao Umezawa and his team discovered a novel dipeptide, Bestatin, in the culture broth of Streptomyces olivoreticuli.[5][6][7] This groundbreaking work identified Bestatin as a potent, competitive inhibitor of cell surface enzymes like leucine aminopeptidase and aminopeptidase B.[1][5]

Structural elucidation revealed Bestatin to be N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.[1][6] The discovery of this unique α-hydroxy-β-amino acid component, (2S,3R)-AHPBA, sparked immediate interest in the scientific community. It was recognized that this structural unit was key to its inhibitory activity, and its immunomodulating and anti-tumor effects propelled it into clinical use in Japan.[3][5][8]

The Quest for Stereocontrol: Synthesizing AHPBA Isomers

The discovery of Bestatin created a pressing need for synthetic routes to access its core AHPBA component and its various stereoisomers for further study and analogue development. Early synthetic efforts were often hampered by a lack of stereocontrol, typically yielding racemic mixtures or difficult-to-separate diastereomers.[3] The central challenge was to control the formation of the two adjacent stereocenters simultaneously and predictably.

A significant breakthrough came with the application of chiral templates to direct the reaction. One of the most effective strategies involves the use of chiral acetals derived from optically pure amino aldehydes. This approach provides a powerful method for achieving high stereoselectivity.[3]

The causality behind this method is rooted in stereodirecting principles:

  • Starting Material: The synthesis begins with a readily available, optically pure amino acid (e.g., Z-D-phenylalanine), which already contains one of the desired stereocenters.

  • Chiral Auxiliary: The corresponding amino aldehyde is protected as an acetal using a chiral diol, such as (–)-(2R,4R)-pentanediol. This auxiliary creates a rigid, chiral environment around the reactive center.

  • Directed Nucleophilic Attack: When a nucleophile, such as trimethylsilyl cyanide (TMSCN), attacks the aldehyde carbon, it is forced to approach from the least sterically hindered face, as dictated by the chiral acetal template. This directed attack preferentially forms one of the two possible diastereomers.

  • Stereochemical Outcome: By carefully selecting the chirality of both the starting amino aldehyde (D- or L-phenylalaninal) and the chiral diol ((2R,4R) or (2S,4S)), chemists can selectively synthesize any of the four stereoisomers of AHPBA.[3] For example, reacting Z-D-phenylalaninal with (–)-(2R,4R)-pentane-2,4-diol leads predominantly to the (2R,3R) isomer after hydrolysis.[3]

This methodology represented a paradigm shift, moving the field from inefficient resolutions of mixtures to rational, stereocontrolled synthesis.

G cluster_start Starting Materials cluster_reaction Core Synthetic Steps cluster_product Product Z_D_Phe Z-D-Phenylalaninal Acetal Formation of Chiral Acetal Z_D_Phe->Acetal Pentanediol (-)-(2R,4R)-Pentanediol (Chiral Auxiliary) Pentanediol->Acetal Cyanohydrin Stereoselective Cyanosilylation (TMSCN, TiCl4) Acetal->Cyanohydrin Creates chiral environment Hydrolysis Hydrolysis of Nitrile & Acetal Cyanohydrin->Hydrolysis Sets C2 stereocenter AHPBA (2R,3R)-Z-AHPBA Hydrolysis->AHPBA

Caption: Workflow for the stereoselective synthesis of (2R,3R)-AHPBA.

The Rise of the (2R,3R) Isomer in Drug Development

While the (2S,3R) isomer holds historical significance due to Bestatin, the (2R,3R) and other AHPBA isomers have become crucial in their own right, particularly in the development of HIV protease inhibitors.[4][9] HIV protease is an essential enzyme for the replication of the HIV virus, cleaving large viral polyproteins into functional smaller proteins.[10]

Researchers discovered that small peptide-like molecules incorporating AHPBA stereoisomers could act as transition-state mimics, fitting into the enzyme's active site and blocking its function.[4] The hydroxyl group of AHPBA is designed to mimic the tetrahedral intermediate of peptide bond hydrolysis, while the benzyl side chain interacts with hydrophobic pockets in the enzyme.

The specific stereochemistry of the AHPBA core is critical for optimal binding and inhibitory activity. Structure-activity relationship (SAR) studies have shown that different isomers can lead to vastly different potencies.[4][9] For instance, early studies indicated that inhibitors containing the (2S,3S)-AHPBA core showed potent activity against HIV-1 protease.[4] The (2R,3R) isomer has also been incorporated as a versatile building block in the synthesis of various bioactive molecules and potential neuroprotective agents.[11][12]

Detailed Experimental Protocol: A Representative Stereoselective Synthesis

The following protocol is a representative example of the stereoselective synthesis of N-benzyloxycarbonyl-(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ((2R,3R)-Z-AHPBA) based on the chiral template methodology.[3] This protocol is intended for instructional purposes and should be performed by trained professionals in a suitable laboratory setting.

Objective: To synthesize (2R,3R)-Z-AHPBA with high stereoselectivity starting from Z-D-phenylalaninal.

Step 1: Formation of the Chiral Acetal

  • To a solution of Z-D-phenylalaninal (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a Dean-Stark apparatus, add (–)-(2R,4R)-pentane-2,4-diol (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral acetal. Purify by column chromatography if necessary.

Step 2: Stereoselective Cyanosilylation

  • Dissolve the chiral acetal (1.0 eq) in dry CH₂Cl₂ under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add titanium tetrachloride (TiCl₄) (1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • After stirring for 15 minutes, add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 4-6 hours. Monitor progress by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude cyanohydrin ether.

Step 3: Hydrolysis to the Final Product

  • Dissolve the crude cyanohydrin ether in methanol (MeOH) saturated with hydrogen chloride (HCl) gas.

  • Stir the solution at room temperature for 24 hours. This step hydrolyzes the silyl ether and converts the nitrile group into a methyl ester via an imidate intermediate.[3]

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting crude methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 12-16 hours to saponify the ester.

  • Acidify the reaction mixture to pH ~3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the final product, (2R,3R)-Z-AHPBA, by recrystallization or column chromatography to yield a white solid.

Conclusion

The journey of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid from a structural relative of a natural product to a rationally designed component of life-saving therapeutics encapsulates a story of progress in chemical biology and synthetic chemistry. The initial discovery of Bestatin by Hamao Umezawa provided the impetus, revealing the potent biological activity of the α-hydroxy-β-amino acid scaffold.[5][8] The subsequent challenges of its synthesis drove the development of elegant, stereocontrolled methods that gave researchers access to all possible stereoisomers. This synthetic mastery, in turn, allowed for the systematic exploration of AHPBA isomers as key building blocks in protease inhibitors, contributing significantly to the fight against diseases like HIV. The history of AHPBA is a testament to how the study of natural products can inspire synthetic innovation and lead to profound impacts on human health.

References

  • Time in Kansas City, MO, US. Google. Accessed January 22, 2026.
  • Stereoselective Synthesis of (αS,βR)-3-Amino-2-hydroxy-4-phenylbutanoic Acid.
  • Herranz, R., Castro-Pichel, J., Vinuesa, S., & Garcia-Lopez, M. T. (1989). Stereoselection in the Synthesis of threo and erythro 3-Amino-2-hydroxy-4-phenylbutanoic Acid using Chiral Acetal Templates.
  • [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)]. Gan To Kagaku Ryoho. (1985). PubMed. Accessed January 22, 2026.
  • Hamao Umezawa Memorial Museum Meguro (HUM).
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Exploratory

An In-Depth Technical Guide to the Potential Neuroprotective Effects of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid Derivatives

Abstract Neurodegenerative diseases represent a significant and growing challenge to global health, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases represent a significant and growing challenge to global health, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapeutics is a critical area of research. This technical guide explores the therapeutic potential of a promising class of compounds: derivatives of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. The parent compound is a key structural component of Bestatin, a natural inhibitor of aminopeptidases with known immunomodulatory and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, proposed mechanisms of neuroprotection, and detailed experimental protocols for the evaluation of these derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel neuroprotective agents.

Introduction: The Therapeutic Promise of a Unique Chemical Scaffold

The core structure of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid has garnered considerable attention in medicinal chemistry due to its presence in Bestatin, a dipeptide isolated from Streptomyces olivoreticuli.[1] Bestatin, or Ubenimex, is a potent inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13) and aminopeptidase B.[1][2] Its ability to modulate the immune system and protect certain neuropeptides from degradation has led to its clinical use as an anticancer agent and has spurred investigation into its broader therapeutic potential.[1]

The neuroprotective potential of derivatives of this scaffold is hypothesized to stem from several key mechanisms, primarily linked to the inhibition of specific aminopeptidases. These enzymes play crucial roles in neuroinflammation, a process increasingly implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] By inhibiting these enzymes, these compounds may offer a multi-pronged approach to neuroprotection by reducing pro-inflammatory signaling, mitigating oxidative stress, and preventing neuronal apoptosis. This guide will delve into the scientific underpinnings of these mechanisms and provide the practical methodologies required to explore the neuroprotective efficacy of novel derivatives.

Synthetic Strategies for Derivative Generation

The generation of a library of derivatives is a cornerstone of any drug discovery program. For (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, stereoselective synthesis is crucial, as the biological activity is highly dependent on the stereochemistry of the α-hydroxy and β-amino groups.[4] Several synthetic routes have been developed to achieve high stereoselectivity.

Stereoselective Synthesis of the Core Scaffold

A robust method for the synthesis of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid core involves the diastereoselective reduction of an α-amino-β-keto ester.[5] This approach allows for the establishment of both stereocenters in a controlled manner.

Experimental Protocol: Stereoselective Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Derivative [5]

Objective: To synthesize an N-protected (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ester via asymmetric transfer hydrogenation.

Materials:

  • Racemic N-Boc-3-amino-2-oxo-4-phenylbutanoic acid ethyl ester

  • Ruthenium(II)-based catalyst (e.g., (S,S)-Ts-DENEB)

  • Formic acid/triethylamine (5:2 mixture) as the hydrogen source

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the racemic N-Boc-3-amino-2-oxo-4-phenylbutanoic acid ethyl ester in anhydrous DCM.

  • Add the Ruthenium(II)-based catalyst (typically 1-2 mol%).

  • Add the formic acid/triethylamine mixture as the hydrogen source.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired (2S,3R) diastereomer.

Validation:

  • Confirm the structure and stereochemistry using nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC).

Derivatization Strategies

Once the core scaffold is synthesized, a variety of derivatives can be generated to explore structure-activity relationships (SAR). Key points for derivatization include:

  • The N-terminus: Modification of the amino group with different protecting groups or coupling to other amino acids can influence potency and selectivity.[4]

  • The C-terminus: Esterification or amidation of the carboxylic acid can impact pharmacokinetic properties.

  • The Phenyl Group: Substitution on the phenyl ring can modulate binding affinity and electronic properties. For instance, p-methyl, p-chloro, and p-nitro substitutions on Bestatin have been shown to increase activity against certain aminopeptidases.[4]

G cluster_synthesis Synthesis of Derivatives Core_Scaffold (2R,3R)-3-amino-2-hydroxy- 4-phenylbutanoic acid N_Terminus N-Terminus Modification (e.g., acylation, alkylation) C_Terminus C-Terminus Modification (e.g., esterification, amidation) Phenyl_Ring Phenyl Ring Substitution (e.g., halogenation, nitration) Derivative_Library Library of Novel Derivatives

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivatives are likely multifactorial, primarily revolving around the inhibition of key metalloenzymes that are upregulated in neuroinflammatory and neurodegenerative conditions.

Inhibition of Aminopeptidases and Attenuation of Neuroinflammation

A central hypothesis is that these derivatives inhibit aminopeptidases involved in the inflammatory cascade. For instance, leukotriene A4 hydrolase (LTA4H) is a zinc metalloenzyme with aminopeptidase activity that catalyzes the final step in the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[6] By inhibiting LTA4H, these compounds can reduce the production of LTB4, thereby dampening neuroinflammation.[6]

G

Modulation of Apoptotic Pathways

Neurodegenerative diseases are characterized by progressive neuronal loss, often through apoptosis. Key signaling pathways involved in apoptosis include the endoplasmic reticulum (ER) stress pathway and the Bax/Bcl-2 pathway.

  • ER Stress and the CHOP Pathway: Prolonged ER stress, a condition arising from the accumulation of misfolded proteins, can trigger apoptosis through the C/EBP homologous protein (CHOP) pathway. While the precise role of CHOP is context-dependent, its induction is often associated with pro-apoptotic signaling in neurodegeneration. Aminopeptidase inhibitors may indirectly mitigate ER stress by reducing the inflammatory milieu that contributes to protein misfolding.

  • Bax/Bcl-2 Apoptotic Switch: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. A high Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases. Neuroprotective compounds may shift this balance towards survival by upregulating Bcl-2 and/or downregulating Bax.

In Vitro Evaluation of Neuroprotective Efficacy

A tiered approach to in vitro screening is essential for identifying promising lead compounds. This typically begins with cell-based assays to assess cytotoxicity and neuroprotective activity, followed by mechanistic studies.

Assessment of Neuronal Viability

The initial step is to determine the neuroprotective effect of the derivatives against a relevant insult in a neuronal cell line (e.g., SH-SY5Y or HT22) or primary neuronal cultures.

Experimental Protocol: MTT Assay for Neuronal Viability [7]

Objective: To quantify the neuroprotective effect of a test compound against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., HT22)

  • 96-well cell culture plates

  • Complete culture medium

  • Glutamate solution

  • Test compound dissolved in a suitable vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the neuronal cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include vehicle-only controls.

  • Induce neurotoxicity by adding glutamate to the appropriate wells (final concentration typically 2-5 mM for HT22 cells). Include wells with no glutamate as a negative control.

  • Incubate for 16-24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the control (untreated, no glutamate) cells.

  • Plot a dose-response curve to determine the EC50 of the neuroprotective effect.

Mechanistic Assays

Once neuroprotective activity is confirmed, subsequent assays can elucidate the underlying mechanisms.

Table 1: In Vitro Mechanistic Assays

AssayPrincipleTypical ReadoutReference
Reactive Oxygen Species (ROS) Detection Measures intracellular ROS levels using fluorescent probes like DCFDA or MitoSOX.Fluorescence intensity[8]
Apoptosis Assessment (TUNEL Assay) Detects DNA fragmentation in apoptotic cells by labeling the 3'-OH ends of DNA.Fluorescence microscopy or flow cytometry[9]
Western Blot for Apoptotic Proteins Quantifies the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3.Band intensity[9]
Enzyme Inhibition Assay Measures the direct inhibitory effect of the compound on purified aminopeptidases.Spectrophotometric or fluorometric measurement of substrate cleavage[10]

G cluster_invitro In Vitro Evaluation Workflow Start Synthesized Derivatives Cytotoxicity Cytotoxicity Assessment Neuroprotection Neuroprotection Assay (e.g., MTT, LDH) Mechanistic Mechanistic Studies (ROS, Apoptosis, Enzyme Inhibition) Lead Lead Compound Identification

In Vivo Validation in Models of Neurodegeneration

Promising candidates from in vitro studies must be validated in animal models of neurodegenerative diseases to assess their efficacy and pharmacokinetic properties in a complex biological system.

Rodent Models of Neurodegeneration

A variety of rodent models are available to mimic the pathological features of human neurodegenerative diseases.[11][12][13]

Table 2: Common Rodent Models for Neuroprotective Drug Screening

DiseaseModelKey Pathological FeaturesReference
Parkinson's Disease 6-OHDA or MPTP-inducedDopaminergic neuron loss in the substantia nigra, motor deficits.[14]
Alzheimer's Disease Transgenic mice (e.g., 5XFAD)Amyloid-beta plaques, tau pathology, cognitive deficits.
Ischemic Stroke Middle Cerebral Artery Occlusion (MCAO)Focal cerebral ischemia, infarct volume, neurological deficits.
Assessment of In Vivo Efficacy

The evaluation of neuroprotective effects in vivo involves a combination of behavioral testing, histological analysis, and biochemical measurements.

Experimental Protocol: Evaluation in an MPTP Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective effect of a lead compound on dopaminergic neuron survival and motor function in MPTP-treated mice.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Lead compound

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

  • Equipment for tissue processing and microscopy

Procedure:

  • Dosing: Administer the lead compound or vehicle to mice for a specified period before and/or during MPTP administration.

  • MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

  • Behavioral Testing: At various time points after MPTP treatment, assess motor function using tests such as the rotarod for motor coordination and the open field test for locomotor activity.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of dopamine and its metabolites, or to assess markers of neuroinflammation and oxidative stress.

Data Analysis:

  • Compare behavioral performance between the compound-treated group and the vehicle-treated MPTP group.

  • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.

  • Analyze biochemical markers to assess the compound's effect on neurochemical and pathological changes.

Conclusion and Future Directions

Derivatives of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid represent a promising class of compounds for the development of novel neuroprotective therapies. Their potential to modulate neuroinflammation and other key pathological pathways in neurodegenerative diseases warrants further investigation. The synthesis of diverse chemical libraries based on this scaffold, coupled with a systematic evaluation using the in vitro and in vivo models described in this guide, will be crucial for identifying lead candidates with improved potency, selectivity, and drug-like properties. Future research should also focus on elucidating the full spectrum of molecular targets for these compounds and exploring their potential in combination therapies to achieve synergistic neuroprotective effects.

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Foundational

An In-Depth Technical Guide to Exploring (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals Executive Summary (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, the chemical backbone of the potent metalloprotease inhibitor Bestatin (Ubenimex), repres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, the chemical backbone of the potent metalloprotease inhibitor Bestatin (Ubenimex), represents a critical tool for dissecting complex metabolic and signaling pathways.[1][2][3] This guide provides a comprehensive framework for its application in metabolic research, moving beyond its established role as an anti-cancer and immunomodulatory agent to its utility as a precision instrument for pathway exploration.[4][5] We will detail its mechanism of action, provide field-proven experimental protocols for metabolomic analysis, and explore the downstream consequences of its enzymatic inhibition on cellular metabolism. This document is designed to empower researchers to leverage this compound for novel insights into disease mechanisms and to accelerate drug discovery efforts.

The Compound: (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

First isolated from Streptomyces olivoreticuli, this compound is a dipeptide analogue that acts as a competitive, reversible inhibitor of a specific class of zinc-dependent metalloproteases.[4][6] Its significance in metabolic studies stems from its ability to selectively target enzymes that are gatekeepers of critical biological processes, including peptide catabolism and inflammatory signaling.[5]

Chemical Structure and Properties:

  • IUPAC Name: (2S)-2-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid (for Bestatin, which couples the core acid to L-leucine)

  • Core Moiety: (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

  • Molecular Formula (Core): C₁₀H₁₃NO₃[2]

  • Molecular Weight (Core): 195.21 g/mol [2]

Core Mechanism of Action: Precision Inhibition of Key Metalloproteases

The utility of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid lies in its potent and specific inhibition of key enzymes. Its structure mimics the transition state of peptide cleavage, allowing it to bind tightly to the active site of target metalloproteases.[7]

Primary Targets: Cell Surface Aminopeptidases

Aminopeptidases are exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides.[5] By inhibiting these enzymes, the compound prevents the degradation of numerous bioactive peptides, thereby altering signaling and metabolic cascades.

  • Aminopeptidase N (APN/CD13): A widely distributed enzyme involved in the final stages of peptide degradation. Its inhibition can affect tumor cell proliferation and modulate immune responses.[8][9]

  • Aminopeptidase B (APB): Plays a role in the catabolism of peptides with N-terminal arginine and lysine residues.[5]

  • Leucyl/Cystinyl Aminopeptidase (LNPEP/Oxytocinase): Involved in the metabolism of peptide hormones like oxytocin and vasopressin.[5]

Secondary Target: Leukotriene A4 Hydrolase (LTA4H)

LTA4H is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities.[10] It is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[11][12] Inhibition of LTA4H by (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid directly blocks the production of LTB4, providing a powerful tool to study inflammatory pathways.[10]

cluster_0 Mechanism of Action cluster_1 Target Enzymes cluster_2 Metabolic & Signaling Pathways Compound (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Bestatin) APN Aminopeptidase N (APN/CD13) Compound->APN Inhibits APB Aminopeptidase B (APB) Compound->APB Inhibits LTA4H Leukotriene A4 Hydrolase (LTA4H) Compound->LTA4H Inhibits Peptide Peptide Catabolism (& Enkephalin Degradation) APN->Peptide Blocks APB->Peptide Blocks LTB4 Leukotriene B4 (LTB4) Biosynthesis LTA4H->LTB4 Blocks cluster_workflow Cell-Based Metabolomics Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., HL-60) - Treat with vehicle vs. compound - Include replicates (n=5+) B 2. Metabolism Quenching - Rapidly aspirate media - Wash with ice-cold PBS - Snap freeze in liquid nitrogen A->B C 3. Metabolite Extraction - Add ice-cold 80% Methanol - Scrape cells and collect lysate - Centrifuge to pellet debris B->C D 4. Sample Preparation - Collect supernatant - Create pooled QC sample - Transfer to autosampler vials C->D E 5. LC-MS/MS Analysis - HILIC or RPLC chromatography - High-resolution mass spectrometry - Acquire data in pos/neg modes D->E F 6. Data Processing - Peak picking & alignment - Normalization (cell count/protein) - Statistical analysis (PCA, OPLS-DA) E->F

Caption: A typical workflow for a cell-based metabolomics experiment.

Detailed Protocol: Metabolite Extraction from Adherent Cancer Cells

This protocol is a synthesis of best practices for preparing cell samples for metabolomic analysis and is designed to maximize metabolite recovery while minimizing artificial changes. [13][14][15] Materials:

  • Cell culture plates (e.g., 6-well or 10 cm dishes)

  • (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (or Bestatin)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • LC-MS grade Methanol, pre-chilled to -80°C

  • Liquid Nitrogen

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 rpm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve ~80-90% confluency at the time of harvest.

    • Treat cells with the desired concentrations of the compound and a vehicle control for the specified duration. Rationale: Consistent cell density ensures a comparable metabolic state across samples.

  • Quenching Metabolism:

    • Place the culture plate on a bed of dry ice.

    • Rapidly aspirate the culture medium.

    • Immediately wash the cell monolayer twice with 2 mL of ice-cold PBS. Aspirate completely. Rationale: This step is critical to halt enzymatic activity and remove extracellular metabolites from the medium without lysing the cells.

    • Add liquid nitrogen directly to the plate to cover the cell monolayer and snap-freeze the cells. Allow the liquid nitrogen to evaporate completely.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Place the plate on a rocker or shaker at 4°C for 15 minutes to ensure complete lysis and extraction.

    • Using a cell scraper, scrape the cells from the surface of the plate into the methanol solution. Rationale: Methanol serves to extract a broad range of polar and semi-polar metabolites while simultaneously precipitating proteins.

  • Sample Collection and Clarification:

    • Pipette the entire cell lysate/methanol suspension into a pre-chilled 1.5 mL microcentrifuge tube.

    • Centrifuge at maximum speed (>13,000 rpm) at 4°C for 15 minutes to pellet precipitated proteins and cell debris.

  • Final Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the metabolites, to a new labeled microcentrifuge tube. Be cautious not to disturb the pellet.

    • Store the extracts at -80°C until analysis. For LC-MS analysis, transfer an aliquot to an appropriate autosampler vial.

Analytical Methodology: LC-MS/MS for Amino Acid Profiling

Given the compound's primary effect on aminopeptidases, a targeted or untargeted LC-MS/MS method focused on amino acids and related compounds is highly informative.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for underivatized amino acid analysis as it provides good retention for these polar molecules. [16]Reverse-phase liquid chromatography (RPLC) can also be used, often with derivatization agents to improve retention and sensitivity. [17]* Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurate mass measurement and metabolite identification. Tandem mass spectrometry (MS/MS) is used for structural confirmation and quantification via methods like Multiple Reaction Monitoring (MRM). [18][19]

Anticipated Metabolic Perturbations

Inhibition of the target enzymes by (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is expected to induce a cascade of metabolic changes.

Primary Effect: Disruption of Peptide and Amino Acid Pools

The most direct consequence of aminopeptidase inhibition is the alteration of peptide and free amino acid homeostasis.

  • Peptide Accumulation: Inhibition of exopeptidases will lead to the accumulation of their substrate peptides. This can have significant signaling consequences, as seen with the protection of enkephalins from degradation, which can enhance analgesic effects. [5][20]* Altered Free Amino Acid Pools: The reduced cleavage of N-terminal amino acids will alter the intracellular and extracellular concentrations of specific amino acids. This can impact a multitude of downstream pathways. For instance, metabolomic studies of other drugs have shown significant changes in the arginine/proline pathway in cancer cells. [21]

Downstream Consequences: Central Carbon and Energy Metabolism

Changes in amino acid availability can have profound effects on central metabolic pathways that are critical for cell growth and proliferation.

  • TCA Cycle Anaplerosis: Amino acids such as glutamine, proline, and arginine are key sources for replenishing Tricarboxylic Acid (TCA) cycle intermediates. Perturbing their levels could impact cellular energy production and biosynthesis.

  • Nucleotide and Polyamine Synthesis: Amino acids are essential precursors for the synthesis of purines, pyrimidines, and polyamines. Altered availability could affect cell proliferation rates, a key aspect of the compound's anti-cancer effects. [9]

Modulation of the Leukotriene Pathway

Inhibition of LTA4H provides a distinct and measurable metabolic outcome.

  • Decreased LTB4 Production: The most direct effect is a reduction in the pro-inflammatory mediator LTB4. This can be quantified using targeted LC-MS/MS assays. [12]* Shunting of Arachidonic Acid Metabolism: Blocking the LTA4 to LTB4 conversion may lead to the shunting of arachidonic acid towards other pathways, such as the production of cysteinyl leukotrienes or prostaglandins. A comprehensive lipidomics analysis would be required to fully characterize these shifts.

Conclusion: A Versatile Tool for Unraveling Metabolic Complexity

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is more than a therapeutic agent; it is a precision tool for the modern cell biologist and drug developer. By understanding its specific enzymatic targets and applying robust metabolomic workflows, researchers can move beyond observing phenotypic outcomes to understanding the underlying metabolic rewiring. This approach enables the identification of novel therapeutic targets, the elucidation of drug resistance mechanisms, and a deeper understanding of the intricate connection between cellular metabolism, inflammation, and disease.

References

  • Hooper, N. M., Hryszko, J., & Turner, A. J. (1992). Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme. Biochemical Pharmacology, 44(9), 1725–1730. [Link]

  • Ocain, T. D., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Journal of Medicinal Chemistry, 31(11), 2193–2199. [Link]

  • Nakata, Y., et al. (1996). Ubenimex (Bestatin), an aminopeptidase inhibitor, modulates protein kinase C in K562 cells. Leukemia Research, 20(10), 823-829. [Link]

  • Penning, T. D. (1997). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current Pharmaceutical Design, 3(2), 183-196. [Link]

  • Ota, K. (1988). [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 15(4 Pt 2-1), 1059–1066. [Link]

  • Patsnap. (2024). What are LTA4H inhibitors and how do they work?. Synapse. [Link]

  • Aminoallyl-UTP. (2025). Bestatin (Ubenimex): Mechanistic Mastery and Strategic Pa... Retrieved from [Link]

  • Imamura, N., & Kimura, A. (2000). Effect of Ubenimex (Bestatin) on the cell growth and phenotype of HL-60 and HL-60R cell lines: up- and down-regulation of CD13/aminopeptidase N. Leukemia & Lymphoma, 37(5-6), 663–670. [Link]

  • Chaillet, P., Marcais-Collado, H., Costentin, J., Yi, C. C., De La Baume, S., & Schwartz, J. C. (1983). Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor. European Journal of Pharmacology, 86(3-4), 329–336. [Link]

  • Jordan, J. B., et al. (2014). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of Medicinal Chemistry, 57(13), 5795–5807. [Link]

  • Croteau-Chonka, E., et al. (2023). Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function. Science Translational Medicine, 15(722), eade4052. [Link]

  • Chen, X., & Wang, S. (2004). Leukotriene A4 hydrolase as a target for cancer prevention and therapy. Current Cancer Drug Targets, 4(3), 267–283. [Link]

  • Fan, T. W.-M. (2012). Considerations of Sample Preparation for Metabolomics Investigation. In The Handbook of Metabolomics (pp. 51-68). Humana Press. [Link]

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417–422. [Link]

  • Florentin, I., et al. (1984). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Journal of Immunopharmacology, 6(1-2), 1-13. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • Georgia Cancer Center, Augusta University. (n.d.). METABOLOMICS Sample Preparation Protocol for cells. Retrieved from [Link]

  • Metabolomics Core Facility, Goodman Cancer Research Centre. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. Retrieved from [Link]

  • Wang, W., et al. (2014). Synthesis and activity evaluation of a new bestatin derivative LYP2 as an aminopeptidase N inhibitor. Medicinal Chemistry Research, 23, 3931–3939. [Link]

  • Gertsman, I., & Gangoiti, J. A. (2012). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Methods in Molecular Biology, 828, 1–11. [Link]

  • D'Alessandro, A. (Ed.). (2022). Sample Preparation in Metabolomics Volume II. Metabolites. [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Agathocleous, M., et al. (2021). Metabolomic profiling of rare cell populations isolated by flow cytometry from tissues. eLife, 10, e61588. [Link]

  • Gordon, E. M., et al. (1984). Design of novel inhibitors of aminopeptidases. Synthesis of peptide-derived diamino thiols and sulfur replacement analogues of bestatin. Journal of Medicinal Chemistry, 27(10), 1325-1331. [Link]

  • PubChem. (n.d.). Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. Retrieved from [Link]

  • Inagaki, S., & Toyo'oka, T. (2012). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. Methods in Molecular Biology, 828, 47–54. [Link]

  • Restek Corporation. (n.d.). A Novel LC-MS/MS Method for Direct Analysis of Underivatized Amino Acids in Human Plasma. Retrieved from [Link]

  • Al-Akwaa, A., et al. (2016). Metabolomic Profiling of the Effects of Melittin on Cisplatin Resistant and Cisplatin Sensitive Ovarian Cancer Cells Using Mass Spectrometry and Biolog Microarray Technology. Metabolites, 6(4), 35. [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3464. [Link]

  • Al-Akwaa, A., et al. (2019). Metabolomic Profiling of the Synergistic Effects of Melittin in Combination with Cisplatin on Ovarian Cancer Cells. Metabolites, 9(7), 130. [Link]

  • Granit, A., et al. (2022). Metabolomic profiling of triple negative breast cancer cells suggests that valproic acid can enhance the anticancer effect of cisplatin. Scientific Reports, 12(1), 20993. [Link]

  • Castellano-Escuder, P., et al. (2021). Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids. Journal of Proteome Research, 20(10), 4823–4837. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Chiral Synthesis Methods for (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a vital chiral building block in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active molecules.[1][2] Its paramount significance lies in its role as a key component of bestatin, a natural dipeptide inhibitor of aminopeptidases that has demonstrated immunomodulatory and anti-tumor properties.[3][4] The precise stereochemical arrangement of the vicinal amino and hydroxyl groups at the C-2 and C-3 positions is crucial for its biological activity, making stereocontrolled synthesis a critical challenge in medicinal chemistry and drug development.

This document provides a detailed overview of established and innovative chiral synthesis methods for obtaining the (2R,3R)-stereoisomer of AHPA. It is designed to offer researchers and drug development professionals both the theoretical underpinnings and practical, step-by-step protocols for these synthetic transformations.

Strategic Approaches to the Asymmetric Synthesis of (2R,3R)-AHPA

The synthesis of α-hydroxy-β-amino acids like AHPA with high stereocontrol has been approached through various strategies.[5] These can be broadly categorized as:

  • Chiron-based approaches: Utilizing readily available chiral starting materials.

  • Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity.[5]

  • Enzymatic methods: Leveraging the high selectivity of enzymes for resolution or asymmetric synthesis.[6][7]

This guide will delve into specific, field-proven protocols for the following methods:

  • Diastereoselective Nitroaldol (Henry) Reaction: A classical C-C bond-forming reaction to construct the carbon backbone with the desired stereochemistry.

  • Sharpless Asymmetric Epoxidation: A powerful method for setting the stereochemistry of the hydroxyl group, followed by regioselective epoxide opening.

  • Asymmetric Aldol Reaction: Utilizing chiral auxiliaries or catalysts to control the formation of the β-hydroxy amino acid precursor.[8][9]

Method 1: Diastereoselective Nitroaldol Reaction

This approach builds the carbon skeleton of AHPA through the addition of a nitromethane anion to a chiral α-amino aldehyde. The inherent chirality of the starting aldehyde directs the stereochemical outcome of the reaction, leading to a diastereoselective synthesis.

Rationale

The choice of a protected D-phenylalaninal as the starting material is strategic. The stereocenter at the α-position to the aldehyde influences the facial selectivity of the incoming nucleophile (nitromethane), favoring the formation of the desired (2R,3R) diastereomer. Subsequent functional group transformations, including the Nef reaction to convert the nitro group to a carbonyl and subsequent reduction, yield the target molecule. A practical diastereoselective synthesis of (-)-bestatin has been reported utilizing a nitroaldol reaction.[10]

Experimental Protocol

Step 1: Synthesis of Boc-D-phenylalaninal

  • To a solution of Boc-D-phenylalanine (1 equiv.) in anhydrous THF at -20 °C, add N-methylmorpholine (1.1 equiv.).

  • Slowly add isobutyl chloroformate (1.1 equiv.) and stir the mixture for 15 minutes.

  • Filter the resulting mixed anhydride and wash the solid with cold THF.

  • Reduce the filtrate in situ with a solution of lithium aluminum hydride (0.6 equiv.) in THF at -20 °C.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the mixture, and concentrate the filtrate under reduced pressure to yield Boc-D-phenylalaninal.

Step 2: Diastereoselective Nitroaldol (Henry) Reaction

  • To a solution of Boc-D-phenylalaninal (1 equiv.) in diethyl ether/hexane containing 15-crown-5, add nitromethane (excess).[10]

  • Cool the mixture to 0 °C and add sodium hydride (catalytic amount) portion-wise.[10]

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous Na2SO4.

  • Purify the crude product by column chromatography to yield the nitro-aldol adduct.

Step 3: Conversion to (2R,3R)-AHPA

  • Protect the resulting nitro-alcohol as a trans-oxazolidine using 2,2-dimethoxypropane.[10]

  • Perform a Nef reaction on the protected intermediate to convert the nitro group to a carbonyl group.[10]

  • Reduce the ketone with a suitable reducing agent (e.g., NaBH4) to yield the corresponding alcohol.

  • Deprotect the Boc and oxazolidine groups under acidic conditions to afford (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.

Data Summary
StepProductDiastereomeric Ratio (dr)Yield (%)
2Nitro-aldol Adduct>16:1[10]~75-85
3(2R,3R)-AHPA>98:2~60-70 (over 3 steps)
Workflow Diagram

Nitroaldol_Reaction A Boc-D-phenylalanine B Boc-D-phenylalaninal A->B  Reduction C Nitro-aldol Adduct ((2R,3R)-isomer) B->C  Nitroaldol Reaction (Nitromethane, NaH) D (2R,3R)-AHPA C->D  Nef Reaction & Deprotection

Caption: Synthesis of (2R,3R)-AHPA via Diastereoselective Nitroaldol Reaction.

Method 2: Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of allylic alcohols.[11][12] This strategy introduces the chirality at the C-2 position, which then directs the regioselective opening of the epoxide at C-3 to install the amino group with the desired stereochemistry. This method is widely used in the synthesis of bioactive natural products, including amino acids.[13]

Rationale

This approach begins with an achiral allylic alcohol. The use of a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP) allows for the enantioselective formation of a 2,3-epoxyalcohol.[11][13] The choice of (+)- or (-)-DET determines the facial selectivity of the epoxidation. Subsequent nucleophilic ring-opening of the epoxide with an azide source, followed by reduction, yields the target amino alcohol.

Experimental Protocol

Step 1: Sharpless Asymmetric Epoxidation

  • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol precursor (e.g., (E)-cinnamyl alcohol) in anhydrous CH2Cl2.

  • Add 3Å molecular sieves.[11]

  • Cool the mixture to -20 °C and add titanium(IV) isopropoxide (1 equiv.) followed by (+)-diethyl tartrate (1.2 equiv.).

  • Stir for 30 minutes, then add tert-butyl hydroperoxide (TBHP) in toluene (2 equiv.) dropwise.

  • Maintain the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2SO4.

  • Warm the mixture to room temperature and stir vigorously for 1 hour.

  • Filter through celite, and extract the filtrate with CH2Cl2.

  • Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Regioselective Epoxide Opening and Conversion to AHPA

  • Dissolve the chiral epoxide from Step 1 in a suitable solvent (e.g., ethanol/water).

  • Add sodium azide (NaN3) and a Lewis acid catalyst (e.g., Ti(OiPr)4) or an ammonium salt (e.g., NH4Cl).

  • Heat the reaction mixture and monitor for the consumption of the epoxide.

  • After completion, remove the solvent and extract the product with an organic solvent.

  • Reduce the resulting azido alcohol via catalytic hydrogenation (H2, Pd/C) to afford the amino alcohol.

  • Oxidize the primary alcohol of the amino alcohol to a carboxylic acid using an appropriate oxidizing agent (e.g., Jones reagent or TEMPO-mediated oxidation) to yield (2R,3R)-AHPA.

Data Summary
StepProductEnantiomeric Excess (ee)Yield (%)
1Chiral Epoxyalcohol>95%~80-90
2(2R,3R)-AHPA>95%~65-75 (over 3 steps)
Workflow Diagram

Sharpless_Epoxidation A Allylic Alcohol B Chiral Epoxyalcohol A->B  Sharpless Epoxidation (Ti(OiPr)4, (+)-DET, TBHP) C Azido Alcohol B->C  Epoxide Opening (NaN3) D (2R,3R)-AHPA C->D  Reduction & Oxidation

Caption: Synthesis of (2R,3R)-AHPA via Sharpless Asymmetric Epoxidation.

Method 3: Asymmetric Aldol Reaction using a Chiral Auxiliary

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with high stereocontrol.[9][14] By employing a chiral auxiliary, the stereochemical outcome of the reaction between an enolate and an aldehyde can be effectively directed.

Rationale

This method involves the use of a chiral auxiliary, such as an Evans oxazolidinone, attached to a glycine equivalent. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective reaction with an aldehyde (in this case, phenylacetaldehyde). Subsequent cleavage of the auxiliary provides the enantioenriched β-hydroxy-α-amino acid. This approach allows for the synthesis of all four stereoisomers of AHPA by selecting the appropriate enantiomer of the chiral auxiliary and the starting materials.[15]

Experimental Protocol

Step 1: Preparation of the N-Acyloxazolidinone

  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.).

  • After stirring for 15 minutes, add bromoacetyl bromide (1.1 equiv.) and stir for an additional 30 minutes.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the N-bromoacetyloxazolidinone.

Step 2: Asymmetric Aldol Reaction

  • Dissolve the N-acyloxazolidinone from Step 1 in anhydrous CH2Cl2 and cool to -78 °C.

  • Add dibutylboron triflate (1.2 equiv.) followed by triethylamine (1.3 equiv.).

  • After 30 minutes, add phenylacetaldehyde (1.5 equiv.) and stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction with a phosphate buffer (pH 7) and methanol.

  • Concentrate the mixture and extract the product with ethyl acetate. Purify by column chromatography.

Step 3: Azide Displacement and Auxiliary Cleavage

  • The resulting β-hydroxy-α-bromoacetyl derivative is then subjected to an SN2 reaction with sodium azide to introduce the amino precursor.

  • Cleave the chiral auxiliary using lithium hydroxide in a THF/water mixture.

  • Reduce the azide group by catalytic hydrogenation (H2, Pd/C) to yield (2R,3R)-AHPA.

Data Summary
StepProductDiastereomeric Ratio (dr)Yield (%)
2Aldol Adduct>95:5~85-95
3(2R,3R)-AHPA>98:2~70-80 (over 2 steps)
Workflow Diagram

Asymmetric_Aldol A Chiral Oxazolidinone B N-Acyloxazolidinone A->B  Acylation C Aldol Adduct B->C  Asymmetric Aldol (Phenylacetaldehyde) D (2R,3R)-AHPA C->D  Azide Displacement & Auxiliary Cleavage

Caption: Synthesis of (2R,3R)-AHPA via Asymmetric Aldol Reaction.

Conclusion

The chiral synthesis of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a well-explored area of organic synthesis, driven by its importance in the pharmaceutical industry. The methods presented here—diastereoselective nitroaldol reaction, Sharpless asymmetric epoxidation, and asymmetric aldol reaction—represent robust and reliable strategies for obtaining this valuable chiral building block with high stereochemical purity. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific expertise of the research group. Each protocol offers a high degree of control over the stereochemistry, which is essential for the synthesis of biologically active compounds derived from AHPA.

References

  • Angew. Chem. Int. Ed. 2009, 48, 6503-6506. Synthesis of (–)
  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Ingenta Connect. (2021-08-01).
  • A practical diastereoselective synthesis of (-)-bestatin. J Pept Sci. 2018 Mar;24(3). [Link]

  • Continuous flow enantioselective synthesis of a key (−)-bestatin intermediate using a solid supported peptide as chiral organocatalyst. ResearchGate. [Link]

  • Stereoselection in the Synthesis of three and erythre3-Amino-2-hydroxy-4-phenyl- butanoic Acid using Chiral Acetal Templates. RSC Publishing. [Link]

  • Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PMC - PubMed Central. [Link]

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  • Sharpless epoxidation. Wikipedia. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC - PubMed Central. [Link]

  • A facile synthesis of bestatin. PubMed. [Link]

  • Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Diastereoselective synthesis of (3r, 3as, 6ar)-hexahydrofuro [2, 3-b]furan-3-Yl (2r, 3r)-4-(4-amino-N-isobutylphenylsulfo- namido)-3-hydroxy-1-phenylbutan-2-ylcarbamate (diastereomer of darunavir). Semantic Scholar. [https://www.semanticscholar.org/paper/Diastereoselective-synthesis-of-(3r%2C-3as%2C-Babu-Rao/083f2a15993b94090b8f2d5930b8c66e4a2c07a3]([Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. [Link]

  • The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. SSRG International Journal of Applied Chemistry. [Link]

  • Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. [Link]

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Application

Application Notes & Protocols: The Strategic Use of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid in Modern Protease Inhibitor Design

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, enzymology, and pharmacology. Abstract: The (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, enzymology, and pharmacology.

Abstract: The (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) scaffold is a cornerstone in the rational design of potent protease inhibitors. Its unique stereochemistry and functional groups allow it to act as a transition-state analog, effectively targeting the active sites of various protease classes. This document provides an in-depth guide to the application of AHPBA in inhibitor design, detailing its mechanism of action, and presenting robust protocols for the synthesis and evaluation of AHPBA-based inhibitors.

The Central Role of Proteases and the AHPBA Scaffold

Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to countless physiological processes.[1] Their dysregulation is a hallmark of numerous pathologies, including viral infections, cancer, and cardiovascular diseases, making them prime targets for therapeutic intervention.[1][2] The development of effective protease inhibitors is a well-established strategy in drug development.[1]

Within the arsenal of medicinal chemistry, the AHPBA moiety stands out as a "privileged scaffold." Its structure is particularly adept at mimicking the tetrahedral transition state of peptide bond hydrolysis. This mimicry allows AHPBA-containing molecules to bind with high affinity to the active site of proteases, leading to potent and often selective inhibition.[3][4] The natural product Bestatin, an inhibitor of aminopeptidases, is a classic example of a bioactive compound featuring a similar α-hydroxy-β-amino acid structure, underscoring the therapeutic potential of this chemical motif.[5][6][7]

Mechanism of Action: Mimicking the Transition State

The inhibitory power of the AHPBA scaffold lies in its precise arrangement of functional groups, which effectively engages the catalytic machinery of a target protease.

  • The Hydroxyl Group (-OH): The key feature is the (2R)-hydroxyl group. In many metalloproteases, this hydroxyl group acts as a potent ligand for the catalytic zinc ion (or other metal ions) in the enzyme's active site. For other protease classes like serine or cysteine proteases, it can form critical hydrogen bonds with the residues of the catalytic triad, mimicking the oxyanion of the transition state.

  • The Amino Group (-NH2): The (3R)-amino group can form hydrogen bonds with the enzyme backbone or side chains, often in the S1' or S2' pockets, contributing to binding affinity and specificity.

  • The Phenyl Group (-C6H5): The phenyl side chain typically occupies the S1 hydrophobic binding pocket of the protease, mimicking the side chain of natural amino acid substrates like phenylalanine. Modifications to this group are a common strategy to enhance potency and selectivity.[3]

The stereochemistry of AHPBA is absolutely critical. The (2R,3R) configuration correctly orients these functional groups in three-dimensional space to achieve optimal interactions within the highly specific environment of the protease active site.

G cluster_0 Protease Active Site cluster_1 AHPBA Inhibitor S1_pocket S1 Pocket (Hydrophobic) Catalytic_Zinc Catalytic Zn²⁺ Enzyme_H_Bond_Acceptor H-Bond Acceptor (e.g., Carbonyl) Phenyl Phenyl Group Phenyl->S1_pocket Hydrophobic Interaction Hydroxyl Hydroxyl (2R) Hydroxyl->Catalytic_Zinc Metal Coordination Amino Amino (3R) Amino->Enzyme_H_Bond_Acceptor Hydrogen Bond

Figure 1: Simplified interaction diagram of an AHPBA-based inhibitor within the active site of a metalloprotease.

Application in Drug Design & Development

The AHPBA scaffold has been successfully incorporated into numerous protease inhibitors, most notably in the field of antiretroviral therapy for HIV. HIV-1 protease is an aspartic protease essential for the viral life cycle, and inhibitors containing AHPBA or similar statine-type cores have been instrumental in managing HIV/AIDS.[3][4][8][9]

Systematic modifications at the P2 and P3 sites, coupled with the AHPBA core at the scissile bond position, have led to the development of highly potent inhibitors with subnanomolar IC50 values.[3][4]

Table 1: Representative AHPBA-based HIV-1 Protease Inhibitors

Inhibitor CompoundP2 ModificationHIV-1 Protease IC50Antiviral Potency (IC90)Reference
Inhibitor A Cyclic Urethane< 1 nM0.15 µM[3]
Inhibitor 18 Substituted Benzamide< 1 nM0.11 µM[3]
Inhibitor B Bicyclic Heteroarylcarbonyl1.3 nMNot Reported[4]

Note: Data is illustrative of potencies achieved through structural modifications based on the AHPBA core. Specific values are from cited literature.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a novel AHPBA-based protease inhibitor.

Protocol 1: Synthesis of a Representative AHPBA-Dipeptide Inhibitor

This protocol outlines the solid-phase synthesis of an AHPBA-containing dipeptide, a common starting point for inhibitor development.[10] The example target is (2R,3R)-AHPBA coupled to L-Leucine.

Materials:

  • Wang Resin

  • Fmoc-L-Leucine

  • (2R,3R)-3-(Fmoc-amino)-2-hydroxy-4-phenylbutanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMAP (4-Dimethylaminopyridine)

  • 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • DMF, DCM (Dichloromethane), Diethyl Ether

Procedure:

  • Resin Loading: Swell Wang resin in DMF. Couple the first amino acid (Fmoc-L-Leucine) to the resin using HATU, DIEA, and a catalytic amount of DMAP in DMF for 1-2 hours. Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group from the leucine. Wash the resin again with DMF and DCM.

  • AHPBA Coupling: Dissolve (2R,3R)-3-(Fmoc-amino)-2-hydroxy-4-phenylbutanoic acid and HATU in DMF. Add DIEA and immediately add the solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. The hydroxyl group of AHPBA does not typically require protection for this coupling method.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the AHPBA moiety.

  • Cleavage and Purification: Wash the final resin and dry it. Add the cleavage cocktail (95% TFA: 2.5% TIS: 2.5% H2O) and let it stand for 2 hours to cleave the dipeptide from the resin.[10]

  • Precipitation and Isolation: Collect the cleavage mixture and precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the peptide.

  • Purification: Purify the crude product by reverse-phase HPLC. Lyophilize the fractions containing the pure product to obtain a white powder.

  • Characterization: Confirm the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) and NMR.

Protocol 2: In Vitro Fluorogenic Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory potency (IC50) of the synthesized compound against a target protease.[11][12][13]

G cluster_workflow Protease Inhibition Assay Workflow A 1. Prepare Reagents - Assay Buffer - Protease Stock - Substrate Stock (in DMSO) - Inhibitor Serial Dilutions B 2. Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor Dilutions - Add Enzyme Control (Buffer only) - Add Substrate Control (Buffer only) A->B C 3. Pre-incubation Incubate plate at 37°C for 10-15 min. B->C D 4. Initiate Reaction Add Protease to all wells (except substrate control). C->D E 5. Add Substrate Add fluorogenic substrate to all wells to start the reaction. D->E F 6. Kinetic Reading Measure fluorescence intensity over time (e.g., every 60s for 30 min) in a plate reader. E->F G 7. Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [Inhibitor] - Fit data to determine IC50 F->G

Figure 2: Standard workflow for a fluorogenic protease inhibition assay.

Materials:

  • 96-well black microplates[12]

  • Target Protease (e.g., Trypsin, Elastase, or a specific metalloprotease)

  • Fluorogenic Substrate specific to the protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[12]

  • Synthesized AHPBA-based inhibitor

  • DMSO (for dissolving substrate and inhibitor)

  • Microplate reader with fluorescence capabilities[12]

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer and bring it to the optimal temperature for the enzyme (e.g., 37°C).[12]

    • Prepare a stock solution of the protease in Assay Buffer.

    • Prepare a concentrated stock solution of the fluorogenic substrate in 100% DMSO.[12]

    • Prepare a concentrated stock solution of the AHPBA inhibitor in 100% DMSO. Perform serial dilutions in DMSO or Assay Buffer to create a range of concentrations for testing.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add Assay Buffer, followed by the inhibitor dilution.

    • Positive Control (100% Activity): Add Assay Buffer and an equivalent volume of DMSO (without inhibitor).

    • Negative Control (Blank): Add Assay Buffer and substrate, but no enzyme.

    • The final concentration of DMSO in all wells should be kept constant and low (<1-2%) to avoid affecting enzyme activity.

  • Enzyme Addition & Pre-incubation:

    • Add the protease solution to all wells except the negative control.

    • Incubate the plate at the assay temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the microplate reader.

    • Record the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate.[12]

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Troubleshooting and Key Considerations

  • Solubility: AHPBA-based inhibitors can have limited aqueous solubility. Ensure complete dissolution in DMSO before diluting into aqueous assay buffer. The final DMSO concentration must be consistent across all wells.

  • Enzyme Stability: Proteases can be prone to auto-degradation. Prepare enzyme stocks fresh and keep them on ice. Run controls to ensure the enzyme remains active throughout the assay period.

  • Substrate Concentration: For accurate IC50 determination, the substrate concentration should ideally be at or below its Michaelis-Menten constant (Km). This ensures that competitive inhibitors are evaluated effectively.

  • Assay Interference: Some compounds can interfere with the assay signal (e.g., autofluorescence). Always run controls with the inhibitor and substrate in the absence of the enzyme to check for such effects.

Conclusion

The (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid scaffold is a validated and highly effective core for the design of potent protease inhibitors. Its ability to act as a transition-state analog provides a powerful starting point for developing therapeutics against a wide range of diseases. By understanding its mechanism of action and employing robust synthetic and biochemical evaluation protocols, researchers can continue to leverage this privileged structure to create the next generation of targeted protease inhibitors.

References

  • (Time in Kansas City, MO, US not cited)
  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

  • Berdyshev, I. M. et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4528. [Link]

  • Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. Current Medicinal Chemistry, 18(7), 964-76. [Link]

  • Protease Assay™ Kit. G-Biosciences. [Link]

  • Mimoto, T., et al. (1995). Structure-activity relationship of HIV-1 protease inhibitors containing AHPBA. Part III: Modification of P2 site. Bioorganic & Medicinal Chemistry, 3(9), 1163-75. [Link]

  • Mimoto, T., et al. (1991). Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA. Chemical & Pharmaceutical Bulletin, 39(10), 2565-71. [Link]

  • Luan, Y., et al. (2009). The Synthesis and Activity Evaluation of a Bestatin Derivative (LYP) as an Aminopeptidase N Inhibitor. Letters in Drug Design & Discovery, 6(6), 420-423. [Link]

  • Luan, Y., et al. (2012). LYP3, a new bestatin derivative for aminopeptidase N inhibition. Bioorganic & Medicinal Chemistry Letters, 22(1), 136-9. [Link]

  • (Reference not directly cited in the text)
  • Drinkwater, N., et al. (2017). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. ACS Infectious Diseases, 3(11), 844-854. [Link]

  • 3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem. [Link]

  • Protease Inhibitors. Cleveland Clinic. [Link]

  • Protease Inhibitors (HIV). (2017). LiverTox - NCBI Bookshelf. [Link]

  • (Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)- not cited)
  • ((2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid not cited)
  • ((2S,3S)-3-Amino-2-hydroxy-4-phenyl-butyric acid not cited)
  • ((2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid not cited)
  • ((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride not cited)
  • S. D. Cosconati, et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Pharmaceuticals, 16(2), 268. [Link]

  • ((2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid not cited)

Sources

Method

Analytical techniques for quantifying (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid in biological samples

Application Note: AN-2026-01 Topic: A Validated Chiral LC-MS/MS Method for the Stereospecific Quantification of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid in Human Plasma Abstract This application note presents a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-01

Topic: A Validated Chiral LC-MS/MS Method for the Stereospecific Quantification of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid in Human Plasma

Abstract

This application note presents a robust and stereospecific analytical method for the quantification of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid in human plasma. The inherent analytical challenges, including the compound's polar nature, the presence of multiple stereoisomers, and the complexity of biological matrices, are addressed through the strategic application of chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described protocol details a streamlined protein precipitation-based sample preparation, optimized chiral chromatographic conditions for baseline separation of all four stereoisomers, and sensitive detection using Multiple Reaction Monitoring (MRM). This method is validated according to the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance for Industry, ensuring accuracy, precision, and reliability for pharmacokinetic, toxicokinetic, and clinical research applications.[1][2]

Part 1: Principles and Method Selection

The Analytical Challenge

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is an amino acid derivative of significant interest in pharmaceutical development, potentially as a metabolite, a biomarker, or a therapeutic agent itself.[3][4] Its quantitative analysis in biological fluids is complicated by three primary factors:

  • Chirality: The molecule possesses two chiral centers, resulting in four possible stereoisomers. As biological systems often exhibit high stereoselectivity, it is imperative to quantify the specific (2R,3R) isomer, as other isomers may have different pharmacological or toxicological profiles.

  • Physicochemical Properties: As an amino acid, the analyte is polar and zwitterionic, making it difficult to retain on traditional reversed-phase HPLC columns without derivatization.[5]

  • Biological Matrix Complexity: Plasma contains a high concentration of proteins, lipids, salts, and endogenous metabolites that can interfere with analysis, causing matrix effects and compromising data quality.[6]

Rationale for Chiral LC-MS/MS

To overcome these challenges, a combination of chiral liquid chromatography and tandem mass spectrometry was selected as the platform of choice. This approach provides a synergistic solution:

  • Chiral Liquid Chromatography: Utilizes a Chiral Stationary Phase (CSP) designed to interact differently with each stereoisomer, enabling their physical separation prior to detection. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers in aqueous-organic mobile phases. This direct approach is preferable to derivatization as it simplifies sample preparation and avoids potential impurities or reaction biases.

  • Tandem Mass Spectrometry (MS/MS): Offers unparalleled sensitivity and selectivity for bioanalysis.[2] By monitoring a specific precursor-to-product ion transition (MRM), the detector can selectively quantify the analyte of interest even in the presence of co-eluting matrix components, significantly reducing chemical noise and improving the limit of quantification.

Internal Standard (IS) Selection

The use of a stable isotope-labeled (SIL) internal standard, such as (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid-¹³C₆, is paramount for achieving the highest level of accuracy and precision. A SIL-IS is chemically identical to the analyte and co-elutes chromatographically but is differentiated by its mass. It effectively compensates for variability during every stage of the analysis, including sample preparation (e.g., extraction recovery), injection volume, and ionization efficiency in the MS source.[7] If a SIL-IS is not available, a close structural analog with similar chromatographic and ionization properties may be considered, though this is a less ideal approach.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step protocol for the quantification of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid in human plasma.

Materials and Reagents
  • Standards: (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (≥98% purity), (2S,3S)-, (2S,3R)-, (2R,3S)- stereoisomers, and a suitable stable isotope-labeled internal standard (e.g., ¹³C₆ or D₅ labeled).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (Optima™ LC/MS grade).

  • Biological Matrix: Blank, drug-free human plasma (K₂EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6][7]

  • Aliquot Sample: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into the appropriate tube.

  • Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., 500 ng/mL in 50:50 methanol:water) to each tube, except for double-blank samples.

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and organic solvent cause proteins to denature and precipitate.

  • Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial with an insert, ensuring the protein pellet is not disturbed.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Chiral Liquid Chromatography Parameters

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnAstec® CHIROBIOTIC® T, 150 x 4.6 mm, 5 µm
Column Temperature25°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume5 µL
Gradient ProgramTime (min)
0.0
15.0
15.1
20.0
Rationale: A methanol-based mobile phase on a teicoplanin CSP often provides excellent enantioselectivity for underivatized amino acids. The gradient ensures elution of the polar analyte and subsequent cleaning of the column.

Table 2: Tandem Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSCIEX Triple Quad™ 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp550°C
Curtain Gas (CUR)35 psi
IonSpray Voltage (IS)5500 V
Collision Gas (CAD)Medium
Dwell Time100 ms
Analyte Transitions Precursor (Q1)
Analyte196.1
Internal Standard (¹³C₆)202.1
Rationale: The analyte contains a primary amine, which is readily protonated in positive ESI mode to form the [M+H]⁺ ion (m/z 196.1). The product ion at m/z 178.1 corresponds to the neutral loss of water (H₂O), a common fragmentation pathway for hydroxy acids.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 100 µL Plasma Sample (Calibrator, QC, Unknown) Add_IS Add 25 µL Internal Standard Solution Sample->Add_IS Precipitate Add 400 µL Cold Acetonitrile (0.1% Formic Acid) Add_IS->Precipitate Vortex Vortex 30 sec Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer 200 µL Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject 5 µL onto Chiral LC-MS/MS System Transfer->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Calculate Unknown Concentrations Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow from plasma sample to final concentration report.

Part 3: Method Validation Protocol

A bioanalytical method must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose.[2][8] The validation protocol should be designed in accordance with regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]

Validation Parameters and Acceptance Criteria

The following table outlines the essential validation experiments and typical acceptance criteria for a full validation.

Table 3: Bioanalytical Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from endogenous components and its stereoisomers.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 unique blank matrix sources. Baseline separation of all stereoisomers.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5x the blank response. Accuracy within ±20% of nominal; Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Intra- and Inter-assay accuracy within ±15% of nominal (±20% at LLOQ). Precision ≤15% CV (≤20% at LLOQ).
Recovery The efficiency of the extraction process.Determined at Low, Mid, and High QC levels. Recovery should be consistent and reproducible, though 100% is not required.
Matrix Effect To assess the suppression or enhancement of ionization caused by matrix components.Matrix factor should be consistent across at least 6 lots of matrix. CV of the IS-normalized matrix factor should be ≤15%.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various conditions.Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. Mean concentration should be within ±15% of nominal.
Method Validation Workflow Diagram

G cluster_core Core Performance cluster_sample_handling Sample Integrity FullValidation Full Bioanalytical Method Validation AccuracyPrecision Accuracy & Precision (3 runs, n=6 per level) FullValidation->AccuracyPrecision CalibrationCurve Calibration Curve & LLOQ FullValidation->CalibrationCurve Selectivity Selectivity & Specificity (6 unique matrix lots) FullValidation->Selectivity Recovery Extraction Recovery FullValidation->Recovery MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) FullValidation->Stability

Caption: Key components of a full bioanalytical method validation.

Part 4: Data Interpretation and Quality Control

  • System Suitability: Before initiating a run, inject a mid-level QC sample to verify system performance, including retention time stability, peak shape, and signal-to-noise ratio.

  • Run Acceptance: A validation or sample analysis run is deemed acceptable if:

    • At least 75% of non-zero calibration standards meet acceptance criteria.

    • At least 67% of total QC samples are within ±15% of their nominal values.

    • At least 50% of QCs at each concentration level are acceptable.

Part 5: Alternative Techniques

While Chiral LC-MS/MS is the gold standard, other techniques can be employed, particularly if MS instrumentation is unavailable.

Table 4: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral LC-MS/MS (This Note) Chiral separation followed by highly selective mass detection.Highest sensitivity and selectivity; direct analysis possible.Requires expensive instrumentation and specialized expertise.
HPLC-FLD with Chiral Derivatization Reacting the analyte with a chiral, fluorescent derivatizing agent to form diastereomers, separated on a standard C18 column.Utilizes common HPLC-FLD systems; high sensitivity.Complex sample prep; potential for reaction bias; derivatizing agent may interfere.[9][10]
HPLC-UV with Chiral Column Chiral separation followed by UV detection.Simpler than derivatization methods; direct analysis.Lower sensitivity and selectivity compared to MS and FLD; susceptible to matrix interferences.[5]

Conclusion

The Chiral LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust solution for the stereospecific quantification of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid in human plasma. The protocol, from sample preparation to data analysis, is designed for high-throughput applications and is grounded in established bioanalytical principles. Adherence to the described method and validation framework will ensure the generation of high-quality, reliable data suitable for regulatory submission in drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • Kim, K. H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules. [Link][9]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][11]

  • Pardeshi, P., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. [Link][10]

  • BioTek Park Biosciences. Does high-performance liquid chromatography require derivatization for amino acid analysis?. [Link][5]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link][8]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link][12]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][13]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link][7]

  • Indiana University School of Medicine. Amino Acid Analysis, Plasma. [Link][14]

  • Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analaysis. [Link][15]

  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. [Link][16]

  • Phenomenex. Chiral HPLC Separations. [Link][17]

  • Lee, K., & Lee, Y. J. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. PubMed. [Link][18]

  • Jo, H. B., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link][19]

  • Shcherbakova, A. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. [Link][20]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link][21]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link][22]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for Short Chain Fatty Acids. [Link][23]

  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link][24]

  • PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid. [Link][25]

Sources

Application

Application Notes &amp; Protocols: Leveraging (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid for the Development of Novel Antiviral Therapeutics

Introduction: The Strategic Importance of a Chiral Scaffold In the landscape of antiviral drug discovery, the pursuit of potent and selective agents is paramount. A key strategy in this endeavor is the rational design of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of antiviral drug discovery, the pursuit of potent and selective agents is paramount. A key strategy in this endeavor is the rational design of molecules that mimic the transition state of viral enzymatic reactions, thereby inhibiting crucial steps in the viral life cycle.[1] (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a non-proteinogenic amino acid, has emerged as a cornerstone chiral building block for this purpose.[2][3] Its specific stereochemistry and structural features—a hydroxyl group, an amino group, and a phenyl side chain—make it an exemplary scaffold for creating inhibitors that target viral proteases, particularly aspartyl proteases like HIV-1 protease.[2][4][5]

This document provides an in-depth guide for researchers and drug development professionals on the application of (2R,3R)-AHPA in the antiviral discovery pipeline. We will elucidate the mechanistic basis for its efficacy and provide detailed, field-proven protocols for its evaluation, from initial cytotoxicity and efficacy screening to mechanism-of-action studies.

Mechanistic Rationale: A Transition-State Mimic

The efficacy of AHPA-containing compounds as antiviral agents is rooted in their ability to act as transition-state analogs for viral proteases.[1] These enzymes are critical for viral maturation, cleaving large polyprotein precursors into functional viral proteins.[5][6] Inhibiting this process halts the production of infectious virions.[7]

The core mechanism involves the following interactions:

  • The Hydroxyl Group (-OH): The hydroxyl group at the C2 position is the key to transition-state mimicry. In aspartyl proteases like HIV protease, the catalytic aspartate residues activate a water molecule to hydrolyze a peptide bond. This process proceeds through a high-energy, tetrahedral transition state. The stereochemically defined hydroxyl group of the AHPA moiety mimics this tetrahedral intermediate, binding with high affinity to the catalytic aspartate residues in the enzyme's active site, but in a non-hydrolyzable form.

  • The Phenyl Group: The phenyl group attached to the C4 position typically occupies the S1 subsite of the protease, which is a hydrophobic pocket that accommodates the side chains of amino acids like phenylalanine in the natural substrate. This interaction provides significant binding affinity and specificity.

  • The Amino Group (-NH2): The amino group at the C3 position can form crucial hydrogen bonds with the enzyme backbone, further anchoring the inhibitor within the active site.

This combination of features makes the (2R,3R)-AHPA scaffold a potent and selective inhibitor of viral proteases. Several potent HIV protease inhibitors with K_i_ values in the low nanomolar range have been developed using this and similar building blocks.[4]

Protease_Inhibition_Mechanism cluster_0 Viral Protease Active Site cluster_1 Inhibition by AHPA-based Drug Protease Viral Protease (e.g., HIV Protease) Cleavage Proteolytic Cleavage Protease->Cleavage Substrate Viral Polyprotein (Substrate) Substrate->Protease Binds to Active Site Products Functional Viral Proteins (Virion Maturation) Cleavage->Products Protease_Inh Viral Protease Binding High-Affinity Binding Protease_Inh->Binding Inhibitor AHPA-based Inhibitor (Transition-State Analog) Inhibitor->Protease_Inh Mimics Transition State & Binds Tightly Blocked Viral Maturation Blocked Binding->Blocked

Caption: Mechanism of viral protease inhibition by an AHPA-based compound.

Antiviral Drug Development Workflow

The evaluation of a novel compound containing the (2R,3R)-AHPA moiety follows a structured, multi-stage process. This workflow ensures that resources are focused on candidates with the most promising therapeutic potential by systematically assessing toxicity, efficacy, and mechanism of action.

Antiviral_Workflow Start Start: AHPA-based Compound Synthesis Protocol1 Protocol 1: In Vitro Cytotoxicity Assay (Determine CC50) Start->Protocol1 Protocol2 Protocol 2: In Vitro Antiviral Efficacy (Determine EC50) Protocol1->Protocol2 CalculateSI Calculate Selectivity Index (SI) SI = CC50 / EC50 Protocol2->CalculateSI Decision Is SI > 10? CalculateSI->Decision Protocol3 Protocol 3: Mechanism of Action Study (e.g., Protease Inhibition Assay) Decision->Protocol3 Yes Stop Low Therapeutic Potential: Stop or Redesign Decision->Stop No Advance Advance to Further Studies: (Lead Optimization, In Vivo Models) Protocol3->Advance

Caption: Workflow for evaluating AHPA-based antiviral candidates.

Experimental Protocols

The following protocols provide a robust framework for the initial in vitro characterization of novel compounds derived from (2R,3R)-AHPA.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Method)

Objective: To determine the concentration of the test compound that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC₅₀). This is a critical first step to ensure that any observed antiviral activity is not simply a result of killing the host cells.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, HeLa for various viruses).[8]

  • Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Medium (Culture medium with 2% FBS).[8]

  • Test Compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS, filter-sterilized).[12]

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9]

  • 96-well cell culture plates.

  • CO₂ Incubator (37°C, 5% CO₂).

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cells at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[8]

  • Compound Dilution: Prepare serial dilutions of the test compound in assay medium. A common range is from 100 µM down to ~0.1 µM using 2-fold or 3-fold dilutions.[8]

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include "cells only" wells (untreated control) and "media only" wells (background control).

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking on an orbital shaker for 15 minutes.[12]

  • Data Acquisition: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (% Viability) = (Absorbance_treated / Absorbance_untreated) * 100.

    • Plot the percentage of cell viability against the compound concentration (log scale) and use non-linear regression analysis to determine the CC₅₀ value.

Protocol 2: In Vitro Antiviral Efficacy Assay (CPE Reduction)

Objective: To measure the ability of the test compound to inhibit the virus-induced cytopathic effect (CPE) and determine the 50% effective concentration (EC₅₀).[13]

Procedure:

  • Cell Seeding: Prepare cell plates exactly as described in the cytotoxicity assay (Section 4.1, step 1).[14]

  • Infection and Treatment:

    • Remove the culture medium from the wells.

    • Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cell control" wells.

    • Immediately add 50 µL of the serially diluted test compound (prepared as in Section 4.1, step 2) to the appropriate wells.[8]

    • Controls are essential:

      • Virus Control: Cells infected with the virus but untreated.

      • Cell Control: Uninfected, untreated cells.

      • Positive Control: A known antiviral drug for the specific virus.[8]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE (typically 48-72 hours).[13]

  • CPE Inhibition Measurement: Assess the viability of the cells in each well. This can be done visually by microscopy and staining with crystal violet or quantitatively using a cell viability reagent like MTT (following steps 5-7 from Protocol 4.1).[8]

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration: (% Inhibition) = [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration (log scale) and fitting the data to a dose-response curve.[13]

  • Selectivity Index (SI) Calculation: Calculate the SI value as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window for the compound.[13] An SI > 10 is often considered a good starting point for further investigation.

Protocol 3: Mechanism of Action - HIV-1 Protease Inhibition Assay (FRET-based)

Objective: To confirm that the antiviral activity of the AHPA-containing compound is due to the direct inhibition of the target viral protease.

Principle: This is a cell-free biochemical assay that uses a purified recombinant viral protease and a synthetic peptide substrate labeled with a Förster resonance energy transfer (FRET) pair. When the substrate is intact, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Recombinant HIV-1 Protease.

  • FRET-based Protease Substrate (specific for HIV-1 Protease).

  • Assay Buffer (specific to the enzyme's optimal activity).

  • Test Compound (AHPA-derivative).

  • Positive Control Inhibitor (e.g., Saquinavir, Ritonavir).[15]

  • 96-well black microplates (for fluorescence).

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In each well of the 96-well plate, add the components in the following order:

    • Assay Buffer.

    • Test compound at various concentrations (or positive control/buffer for controls).

    • HIV-1 Protease solution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the FRET substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence signal every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Calculate the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration (log scale) and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).

Data Presentation & Interpretation

Summarizing experimental results in a clear, tabular format is crucial for comparing the potency and safety profiles of different candidate compounds.

Compound IDCC₅₀ (µM) [Host Cell Line]EC₅₀ (µM) [Virus Strain]Selectivity Index (SI)IC₅₀ (nM) [Protease Assay]
AHPA-Lead-01 >100 [Vero E6]0.85 [SARS-CoV-2]>11715.2 [3CLpro]
AHPA-HIV-07 85.2 [CEM-SS]0.05 [HIV-1 IIIB]17043.4 [HIV-1 Protease]
Control Drug A >100 [Vero E6]1.10 [SARS-CoV-2]>9020.5 [3CLpro]
Control Drug B 98.1 [CEM-SS]0.04 [HIV-1 IIIB]24522.1 [HIV-1 Protease]

Table represents hypothetical data for illustrative purposes.

Interpretation: In this example, AHPA-HIV-07 shows potent antiviral activity against HIV-1 with an EC₅₀ of 50 nM and a very high selectivity index, suggesting a wide therapeutic window. Its low nanomolar IC₅₀ in the enzymatic assay confirms its mechanism as a direct protease inhibitor.

Conclusion and Future Perspectives

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a validated and highly valuable scaffold in the design of antiviral drugs, particularly protease inhibitors. Its inherent ability to mimic the transition state of peptide hydrolysis provides a strong foundation for developing potent and selective therapeutic agents. The protocols outlined in this guide offer a standardized workflow for the systematic evaluation of novel AHPA-derived compounds, enabling researchers to efficiently identify candidates with high therapeutic potential.

Future work in this area should focus on incorporating the AHPA moiety into inhibitors targeting proteases from emerging and re-emerging viruses. Furthermore, its use in developing broad-spectrum antiviral agents that inhibit conserved proteases across different viral families represents an exciting frontier in combating future pandemics.

References

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  • Bentham Science Publisher. (n.d.). Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds.
  • Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.
  • MedChemExpress. (n.d.). Bestatin (Ubenimex) | Aminopeptidase N/Leukotriene A4 Hydrolase Inhibitor.
  • PubMed. (n.d.). Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity.
  • CP Lab Chemicals. (n.d.). (2R, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, min 98%, 250 mg.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161.
  • National Center for Biotechnology Information. (n.d.). Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)- | C10H13NO3 | CID 3059475.
  • National Center for Biotechnology Information. (n.d.). HIV protease inhibitors: a review of molecular selectivity and toxicity.
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Sources

Method

Application Notes and Protocols: Asymmetric Synthesis of AHPBA Derivatives for Structure-Activity Relationship Studies

I. Introduction: The Significance of AHPBA in Drug Discovery The α-hydroxy-β-amino acid (AHPBA) scaffold is a privileged structural motif present in a multitude of biologically active natural products and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of AHPBA in Drug Discovery

The α-hydroxy-β-amino acid (AHPBA) scaffold is a privileged structural motif present in a multitude of biologically active natural products and pharmaceutical agents. Its unique arrangement of hydroxyl and amino groups on adjacent chiral centers allows for specific, high-affinity interactions with biological targets, particularly enzymes. A prime example is Bestatin, a natural dipeptide containing the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) core, which is a potent, competitive inhibitor of several aminopeptidases, including leucine aminopeptidase and aminopeptidase B[1]. Bestatin has demonstrated immunomodulatory effects and has been utilized in cancer therapy[2][3].

The therapeutic potential of AHPBA-containing molecules has spurred extensive research into the development of synthetic derivatives. By systematically modifying the substituents and stereochemistry of the AHPBA core, researchers can conduct detailed structure-activity relationship (SAR) studies. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of novel drug candidates with improved therapeutic profiles. This guide provides an in-depth exploration of two robust and widely adopted asymmetric strategies for the synthesis of AHPBA derivatives: the chiral auxiliary-mediated Evans Aldol reaction and the catalytic asymmetric hydrogenation of β-keto esters. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-proven protocols, and present a framework for leveraging these synthetic capabilities in SAR-driven drug discovery programs.

II. Strategic Approaches to Asymmetric AHPBA Synthesis

The primary challenge in synthesizing AHPBA derivatives lies in the precise control of the two contiguous stereocenters. The relative and absolute stereochemistry of the hydroxyl and amino groups is paramount to biological activity. For instance, in bestatin analogues, the (2S) configuration is critical for strong inhibitory activity[4]. Two principal strategies have emerged as highly effective in achieving this stereocontrol:

  • Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, after which it can be cleaved and recycled. The Evans oxazolidinone auxiliaries are a gold standard in this context, particularly for stereoselective aldol reactions[5].

  • Catalytic Asymmetric Synthesis: This strategy employs a chiral catalyst to control the stereochemistry of the reaction. A small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product, making this approach highly efficient and atom-economical. The Noyori asymmetric hydrogenation of β-keto esters is a powerful example of this approach for accessing chiral β-hydroxy esters, which are key precursors to AHPBA[6][7].

The choice between these strategies often depends on factors such as the desired stereoisomer, scalability, and the availability of starting materials and catalysts.

III. Protocol 1: Evans Aldol Reaction for Diastereoselective Synthesis of a syn-AHPBA Precursor

The Evans Aldol reaction is a cornerstone of asymmetric synthesis, renowned for its high levels of diastereoselectivity in the formation of syn-aldol products. This is achieved through a well-ordered, chair-like transition state directed by the chiral oxazolidinone auxiliary[5][8].

Causality of Experimental Choices:
  • Chiral Auxiliary: (S)-4-benzyl-2-oxazolidinone is chosen to set the desired stereochemistry. The benzyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

  • Boron Enolate: The use of dibutylboron triflate (Bu₂BOTf) and a tertiary amine base generates a rigid Z-enolate chelated to the boron atom. This chelation is crucial for locking the conformation of the enolate and achieving high diastereoselectivity in the subsequent aldol addition[9].

  • Low Temperature: The reaction is conducted at low temperatures (-78 °C) to minimize side reactions and enhance stereoselectivity by favoring the more ordered transition state.

  • Cleavage: The auxiliary is cleaved under mild conditions using lithium hydroxide and hydrogen peroxide to yield the carboxylic acid without epimerization of the newly formed stereocenters[10].

Experimental Workflow Diagram:

Evans_Aldol_Workflow cluster_acylation Step 1: Acylation cluster_aldol Step 2: Diastereoselective Aldol Reaction cluster_cleavage Step 3: Auxiliary Cleavage cluster_final Step 4: Final Product Acylation Acylate (S)-4-benzyl-2-oxazolidinone with phenylacetyl chloride Enolate Generate Boron Enolate (Bu₂BOTf, DIPEA, -78°C) Acylation->Enolate N-phenylacetyl oxazolidinone Aldehyde Add Aldehyde (e.g., Boc-aminoacetaldehyde) AldolProduct Formation of syn-Aldol Adduct Enolate->AldolProduct React at -78°C Cleavage Hydrolytic Cleavage (LiOH, H₂O₂) AldolProduct->Cleavage Purified Adduct AHPBA_precursor Protected AHPBA Derivative Cleavage->AHPBA_precursor Isolate Acid

Caption: Workflow for AHPBA precursor synthesis via Evans Aldol reaction.

Detailed Step-by-Step Protocol:

Step 1: N-Acylation of the Chiral Auxiliary

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq.).

  • Dissolve the auxiliary in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of phenylacetyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the N-acylated oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

  • To a flame-dried round-bottom flask under argon, add the N-acylated oxazolidinone (1.0 eq.) and dissolve in anhydrous DCM (~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add dibutylboron triflate (1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.2 eq.).

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flask, prepare a solution of the desired aldehyde (e.g., N-Boc-aminoacetaldehyde, 1.5 eq.) in anhydrous DCM.

  • Add the aldehyde solution dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

  • Concentrate the mixture in vacuo to remove most of the organic solvents.

  • Extract the aqueous residue with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldol adduct.

Step 3: Auxiliary Cleavage

  • Dissolve the crude aldol adduct in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous lithium hydroxide (1.0 M, 1.5 eq.).

  • Stir the biphasic mixture vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by the careful addition of saturated aqueous sodium sulfite solution.

  • Concentrate the mixture to remove THF.

  • Wash the aqueous layer with DCM (3x) to remove the cleaved chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0 °C.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired protected AHPBA derivative.

IV. Protocol 2: Noyori Asymmetric Hydrogenation for syn-AHPBA Precursor Synthesis

The Noyori asymmetric hydrogenation provides a highly efficient catalytic route to chiral β-hydroxy esters, which are versatile intermediates for AHPBA synthesis. The mechanism involves a metal-ligand bifunctional catalysis where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone via a six-membered pericyclic transition state[11].

Causality of Experimental Choices:
  • Catalyst: A Ru(II) complex with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN) is used. The combination of these chiral ligands creates a highly effective chiral environment around the metal center, leading to excellent enantioselectivity[7][12][13].

  • Substrate: A β-keto ester with the appropriate amino group precursor is required. The synthesis of this precursor is a key initial step.

  • Hydrogen Source: Molecular hydrogen (H₂) is used as the reductant. The reaction is typically run under pressure to increase the concentration of hydrogen in the solution and accelerate the reaction rate.

  • Solvent: A polar protic solvent like methanol or ethanol is often used to facilitate the proton transfer steps in the catalytic cycle.

Experimental Workflow Diagram:

Noyori_Hydrogenation_Workflow cluster_substrate Step 1: Substrate Synthesis cluster_hydrogenation Step 2: Asymmetric Hydrogenation cluster_reduction Step 3: Azide Reduction cluster_final Step 4: Final Product Substrate Synthesize α-azido-β-keto ester from corresponding β-keto ester Catalyst Prepare Ru-BINAP-DPEN catalyst Hydrogenation Hydrogenate under H₂ pressure in Methanol Substrate->Hydrogenation β-Keto Ester Catalyst->Hydrogenation Chiral Catalyst Hydroxy_ester Formation of syn-α-azido-β-hydroxy ester Hydrogenation->Hydroxy_ester High ee% and dr Reduction Reduce Azide to Amine (e.g., H₂, Pd/C) Hydroxy_ester->Reduction Purified Product AHPBA_ester AHPBA Ester Derivative Reduction->AHPBA_ester Isolate Amine

Caption: Workflow for AHPBA precursor synthesis via Noyori Asymmetric Hydrogenation.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of the α-Azido-β-Keto Ester Substrate

  • To a solution of ethyl 4-phenyl-3-oxobutanoate (1.0 eq.) in acetonitrile (~0.5 M) at 0 °C, add p-toluenesulfonyl azide (1.1 eq.).

  • Add triethylamine (1.5 eq.) dropwise and stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield ethyl 2-azido-4-phenyl-3-oxobutanoate.

Step 2: Catalytic Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor vessel with RuCl₂[(S)-BINAP][(S,S)-DPEN] (0.01 eq.).

  • Add a solution of the α-azido-β-keto ester (1.0 eq.) in degassed methanol (~0.2 M).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3x).

  • Pressurize the reactor with hydrogen (e.g., 10 atm) and stir the reaction at room temperature for 24-48 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to yield the syn-α-azido-β-hydroxy ester. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Step 3: Reduction of the Azide to the Amine

  • Dissolve the purified azido alcohol in methanol.

  • Add 10% Palladium on carbon (10 wt%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate to yield the AHPBA ester derivative.

V. Data Presentation and Comparison of Methods

The choice of synthetic route can significantly impact the yield and stereochemical purity of the final AHPBA derivative. Below is a comparative table summarizing typical outcomes for the described methods.

MethodKey Reagent/CatalystTypical SubstrateDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%)Yield (%)Key Advantages
Evans Aldol (S)-4-benzyl-2-oxazolidinoneN-acylated oxazolidinone + Aldehyde>95:5>9960-80 (over 3 steps)High predictability, reliable stereocontrol, well-established.
Noyori Hydrogenation Ru-BINAP-DPEN Complexα-amino-β-keto ester>95:5>9980-95 (for hydrogenation)Catalytic, high atom economy, excellent enantioselectivity.

VI. Structure-Activity Relationship (SAR) Studies

Once a robust synthetic route to the AHPBA core is established, a library of derivatives can be generated to probe the SAR. Modifications can be made at several positions, including the amino and hydroxyl groups, the phenyl ring, and by coupling to different amino acids. The inhibitory activity of these analogues against target enzymes is typically quantified by their IC₅₀ or Kᵢ values.

SAR Insights for Bestatin Analogues as Aminopeptidase Inhibitors:

The following table summarizes key SAR findings for bestatin analogues, highlighting the impact of structural modifications on inhibitory potency.

Analogue ModificationTarget EnzymeIC₅₀ / KᵢKey SAR InsightReference
Bestatin [(2S,3R)-AHPBA-L-Leu] Leucine Aminopeptidase20 nM (IC₅₀)The natural product benchmark.[1]
Bestatin [(2S,3R)-AHPBA-L-Leu] Aminopeptidase B60 nM (IC₅₀)Potent inhibition of multiple aminopeptidases.[1]
(2R,3S)-AHPBA-L-Leu Aminopeptidase BSignificantly lower activityThe (2S,3R) stereochemistry is crucial for activity.[4]
(2S,3R)-AHPBA-L-Ile Aminopeptidase BMore active than BestatinA slightly bulkier, hydrophobic residue at the P1' position is tolerated and can enhance potency.[4]
(2S,3R)-AHPBA-L-Phe Aminopeptidase BLess active than BestatinA large aromatic residue at the P1' position decreases activity.[4]
(2S,3R)-AHPBA-(p-Cl-Phe)-L-Leu Aminopeptidase BMore active than BestatinElectron-withdrawing groups on the AHPBA phenyl ring can increase potency.[4]
(2S,3R)-AHPBA-(p-Me-Phe)-L-Leu Aminopeptidase BMore active than BestatinSmall electron-donating groups on the AHPBA phenyl ring are also beneficial.[4]
Logical Framework for SAR Studies:

SAR_Logic cluster_synthesis Synthesis Core cluster_diversification Diversification cluster_evaluation Biological Evaluation cluster_analysis Analysis & Iteration Synth Asymmetric Synthesis of Protected AHPBA Core Mod_R1 Vary Phenyl Substituent (R1) Synth->Mod_R1 Generate Library Mod_R2 Vary Amino Acid Coupling (R2) Synth->Mod_R2 Generate Library Mod_Stereo Synthesize other Stereoisomers Synth->Mod_Stereo Generate Library BioAssay Enzyme Inhibition Assay (IC₅₀) Mod_R1->BioAssay Test Compounds Mod_R2->BioAssay Test Compounds Mod_Stereo->BioAssay Test Compounds SAR_Table Compile SAR Table BioAssay->SAR_Table Quantitative Data New_Design Design New Analogues SAR_Table->New_Design Identify Trends New_Design->Synth Iterative Cycle

Caption: Iterative cycle of synthesis, diversification, and evaluation in SAR studies.

VII. Conclusion

The asymmetric synthesis of AHPBA derivatives is a powerful tool for the exploration of chemical space around this important pharmacophore. The Evans Aldol reaction and Noyori asymmetric hydrogenation represent two highly reliable and complementary methods for accessing these structures with excellent stereocontrol. By integrating these robust synthetic protocols with a systematic biological evaluation of the resulting analogues, researchers can efficiently elucidate structure-activity relationships. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and holds the key to developing next-generation therapeutics based on the AHPBA scaffold.

VIII. References

  • Genet, J. P., et al. (n.d.). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. ResearchGate. Available at: [Link]

  • Tundo, A., et al. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC - NIH. Available at: [Link]

  • Nishizawa, R., et al. (1983). A facile synthesis of bestatin. The Journal of Antibiotics, 36(6), 695–699. Available at: [Link]

  • Yasuno, Y., et al. (n.d.). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University Institutional Repository. Available at: [Link]

  • Sandoval, C. A., et al. (n.d.). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. Available at: [Link]

  • Wikipedia. (2023, December 19). Asymmetric hydrogenation. Available at: [Link]

  • Kira, K., et al. (n.d.). 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same. Google Patents. Available at:

  • Shang, S., et al. (2018). A practical diastereoselective synthesis of (−)-bestatin. Journal of Peptide Science, 24(3), e3067. Available at: [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

  • Shang, S., et al. (2018). A practical diastereoselective synthesis of (-)-bestatin. Journal of Peptide Science, 24(3), e3067. Available at: [Link]

  • Li, W., et al. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 54(21), 4043–4057. Available at: [Link]

  • Rich, D. H., et al. (1985). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. The Journal of Biological Chemistry, 260(2), 1384-1391. Available at: [Link]

  • Sammakia, T. (2015). CHEM 330 Topics Discussed on Nov. 18. University of Colorado Boulder. Available at: [Link]

  • Kim, B. H., et al. (2015). Stereoselective Synthesis of Novel Bestatin Analogs. ResearchGate. Available at: [Link]

  • Humplík, J., et al. (2020). Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 85(15), 9647–9659. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Hydrogenation. Available at: [Link]

  • Li, G., et al. (2021). Asymmetric synthesis of syn-aryl-(2S,3R)-2-chloro-3-hydroxy esters via an engineered ketoreductase-catalyzed dynamic reductive kinetic resolution. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Drugs and their IC50 values.. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. Available at: [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Available at: [Link]

  • Wang, D., et al. (2019). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications, 55(58), 8431–8434. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Available at: [Link]

  • ChemInform. (2010). Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Strategic Approach to the Chiral and Diastereomeric Separation of (2R,3R)-AHPBA Isomers by HPLC

Abstract This application note presents a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the stereoisomeric separation of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the stereoisomeric separation of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). As a critical chiral building block in the synthesis of various pharmaceuticals, ensuring the stereochemical purity of AHPBA is paramount. This document outlines detailed protocols and the underlying scientific rationale for separating the four stereoisomers of AHPBA, with a primary focus on resolving the (2R,3R) isomer from its enantiomer and diastereomers. We will explore method development strategies employing direct chiral chromatography on polysaccharide and macrocyclic glycopeptide-based Chiral Stationary Phases (CSPs), providing researchers and drug development professionals with a practical framework for achieving baseline separation and accurate quantification.

Introduction: The Significance of AHPBA Stereoisomers

3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a non-proteinogenic amino acid characterized by two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R)-isomer, in particular, is a key precursor in the synthesis of various therapeutic agents, including protease inhibitors. The distinct three-dimensional arrangement of each stereoisomer can lead to significant differences in pharmacological activity, metabolic pathways, and potential toxicity.[1] Consequently, the ability to separate and quantify these isomers is not merely an analytical challenge but a regulatory necessity in the pharmaceutical industry.[2]

This guide provides a detailed technical framework for the development of HPLC methods capable of resolving all four stereoisomers of AHPBA. We will focus on direct chiral chromatography, a technique that has become the industry standard for its efficiency and reliability in enantiomeric and diastereomeric separations.[3]

The Principle of Chiral Recognition in HPLC

Direct chiral separation by HPLC is achieved by employing a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the analyte's enantiomers and the chiral selector immobilized on the stationary phase.[4] The differing stability of these complexes results in different retention times, enabling their separation.

For a molecule like AHPBA, which possesses both acidic (carboxylic acid) and basic (amine) functional groups, as well as a hydroxyl group and a phenyl ring, several types of interactions are key to chiral recognition:

  • Hydrogen Bonding: The hydroxyl, amino, and carboxyl groups of AHPBA can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl group can engage in π-π stacking with aromatic moieties within the CSP.

  • Steric Interactions: The spatial arrangement of the substituents around the chiral centers plays a crucial role in how well the analyte "fits" into the chiral selector.

  • Ionic Interactions: The zwitterionic nature of AHPBA at certain pH values can lead to strong ionic interactions with appropriate CSPs.[5]

The selection of an appropriate CSP and mobile phase is therefore a process of matching the analyte's structural features with a chiral environment that can exploit these interaction mechanisms to achieve differential retention.

Strategic Method Development for AHPBA Isomer Separation

A systematic screening approach is the most efficient path to a successful chiral separation. Given the structural characteristics of AHPBA, the following classes of CSPs are recommended for initial evaluation.

Recommended Chiral Stationary Phases (CSPs)

Polysaccharide-based and macrocyclic glycopeptide CSPs have demonstrated broad applicability for the separation of amino acids and their derivatives, making them excellent starting points.[6][7]

CSP ClassChiral Selector ExampleRecommended ColumnsPrimary Interaction Mechanisms
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))CHIRALPAK® IA, CHIRALPAK® AD-H, CHIRALCEL® OD-HHydrogen bonding, π-π interactions, steric hindrance
Macrocyclic Glycopeptide TeicoplaninAstec CHIROBIOTIC® TIonic interactions, hydrogen bonding, inclusion complexation
Zwitterionic Ion-Exchange Quinine or Quinidine derivativesCHIRALPAK® ZWIX(+)™Strong ionic interactions, hydrogen bonding
Initial Screening Protocols

Two primary modes of chromatography should be screened: Normal Phase and Reversed Phase.

Rationale: Normal phase chromatography often provides excellent selectivity on polysaccharide columns due to the strong hydrogen bonding interactions that are not masked by polar mobile phase components.

Experimental Protocol:

  • Columns:

    • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase A: Hexane/2-Propanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Hexane/Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA)

    • Note: TFA is added to suppress the ionization of the carboxylic acid and sharpen the peak shape. For basic analytes, an additive like diethylamine (DEA) would be used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm and 254 nm

  • Sample Preparation: Dissolve AHPBA standard (containing all isomers) in the mobile phase at a concentration of 0.5 mg/mL.

Rationale: Reversed-phase conditions are compatible with a wider range of sample diluents and are often preferred for their robustness and compatibility with mass spectrometry. Macrocyclic glycopeptide phases like CHIROBIOTIC® T are specifically designed for the separation of underivatized amino acids in this mode.[8]

Experimental Protocol:

  • Columns:

    • Astec CHIROBIOTIC® T

    • CHIRALPAK® AD-RH

  • Mobile Phase A: 0.1% Formic Acid in Water / Acetonitrile (90:10, v/v)

  • Mobile Phase B: 0.1% Ammonium Acetate (10 mM, pH 5.5) in Water / Methanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve AHPBA standard in a mixture of water and organic modifier (similar to the mobile phase) at 0.5 mg/mL.

Visualization of the Method Development Workflow

A structured workflow is essential for efficient method development. The following diagram illustrates the decision-making process from initial screening to final method optimization.

MethodDevelopmentWorkflow start Start: AHPBA Isomer Mixture screening Phase 1: Initial CSP Screening (Polysaccharide & Macrocyclic) start->screening eval_screening Evaluate Screening Results (Resolution > 0.8?) screening->eval_screening no_sep No Separation or Poor Peak Shape eval_screening->no_sep No partial_sep Partial Separation (Promising CSP Identified) eval_screening->partial_sep Yes troubleshoot Troubleshoot: - Try different CSP class (e.g., Zwitterionic) - Consider derivatization no_sep->troubleshoot optimization Phase 2: Method Optimization partial_sep->optimization eval_opt Evaluate Optimization (Baseline Resolution > 1.5?) optimization->eval_opt eval_opt->optimization No, continue optimization (adjust % organic, temp, additive) final_method Final Validated Method eval_opt->final_method Yes

Caption: Workflow for AHPBA Isomer Separation Method Development.

Data Interpretation and Method Optimization

Interpreting Initial Results

Following the initial screening, you will likely observe one of the following outcomes:

  • No separation: All isomers co-elute.

  • Diastereomeric separation only: Two peaks are observed, corresponding to the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair. This is a common intermediate result as diastereomers are chemically distinct and often easier to separate than enantiomers.[9]

  • Partial enantiomeric separation: Broad peaks or shoulders indicate that a particular CSP has potential.

  • Full separation: All four isomers are resolved.

Optimization Strategies

If a promising CSP is identified (i.e., partial separation is achieved), the following parameters can be adjusted to improve resolution (Rs):

  • Mobile Phase Composition: Fine-tune the ratio of the strong solvent (e.g., alcohol or acetonitrile) to the weak solvent (e.g., hexane or water). A lower percentage of the strong solvent generally increases retention and can improve resolution, but also lengthens the analysis time.

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition by stabilizing the transient diastereomeric complexes, leading to better resolution. Conversely, increasing the temperature can improve peak efficiency but may reduce selectivity.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of a longer run time.

  • Mobile Phase Additives: The concentration and type of acidic or basic additive can significantly impact peak shape and selectivity, especially for ionizable compounds like AHPBA.

Troubleshooting Common Issues

The logical flow for addressing common chromatographic problems is outlined below.

TroubleshootingTree problem Problem Identified poor_res Poor Resolution (Rs < 1.5) problem->poor_res peak_tail Peak Tailing / Asymmetry problem->peak_tail retention_issue Incorrect Retention Time problem->retention_issue sol_res1 Decrease % Strong Solvent poor_res->sol_res1 sol_res2 Decrease Temperature poor_res->sol_res2 sol_res3 Decrease Flow Rate poor_res->sol_res3 sol_res4 Switch to more selective CSP poor_res->sol_res4 sol_tail1 Adjust Additive Concentration (e.g., increase TFA/DEA) peak_tail->sol_tail1 sol_tail2 Check for column contamination or degradation peak_tail->sol_tail2 sol_tail3 Ensure sample is fully dissolved in mobile phase peak_tail->sol_tail3 sol_ret1 Prepare fresh mobile phase retention_issue->sol_ret1 sol_ret2 Check pump for leaks or proportioning valve errors retention_issue->sol_ret2 sol_ret3 Equilibrate column sufficiently retention_issue->sol_ret3

Caption: Decision Tree for Troubleshooting HPLC Chiral Separations.

Conclusion

The successful separation of (2R,3R)-AHPBA from its stereoisomers is a critical task in pharmaceutical development and quality control. By employing a systematic screening strategy that includes both polysaccharide and macrocyclic glycopeptide chiral stationary phases under normal and reversed-phase conditions, a robust and reliable HPLC method can be developed. The protocols and troubleshooting guides presented in this application note provide a solid foundation for researchers to achieve baseline separation of all four AHPBA stereoisomers, ensuring the quality and safety of the final pharmaceutical products.

References

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

  • Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Daicel Chiral Technologies. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. National Institutes of Health (NIH). Available at: [Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel Chiral Technologies. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Corporation. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. ResearchGate. Available at: [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Institutes of Health (NIH). Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Resolution of enantiomers of amino acids by HPLC. PubMed. Available at: [Link]

  • Liquid chromatographic enantioseparation of spin-labelled beta-amino acids. PubMed. Available at: [Link]

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Method

Application Notes and Protocols: Strategic Protection of (2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid in Organic Synthesis

Introduction: The Significance of a Chiral Building Block (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Building Block

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and pharmaceuticals. Its vicinal amino and hydroxyl stereocenters are crucial for molecular recognition and biological function. A notable example is its presence as the core structure in Bestatin, an immunomodulator and an inhibitor of aminopeptidase B with applications in cancer therapy[1][2]. The successful incorporation of this motif into larger, more complex molecules hinges on the strategic and selective protection of its reactive amino and hydroxyl functionalities. This guide provides an in-depth exploration of protecting group strategies, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Navigating the Synthetic Challenge: The Need for Orthogonal Protection

The primary challenge in the synthetic manipulation of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid lies in the differential reactivity of its amino and hydroxyl groups. To achieve selective modification at other parts of the molecule or to facilitate peptide couplings, it is imperative to mask these functional groups temporarily. The ideal protecting group strategy employs "orthogonal" protecting groups, which can be removed under distinct reaction conditions without affecting each other[3][4]. This allows for the sequential deprotection and functionalization of the amino and hydroxyl groups, providing precise control over the synthetic route.

Part 1: Protection of the Amino Group

The nucleophilic nature of the amino group necessitates its protection to prevent unwanted side reactions during subsequent synthetic steps, such as esterification or oxidation. The choice of the protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal.

The Ubiquitous Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amino-protecting groups in organic synthesis due to its ease of introduction and its lability under acidic conditions[5]. The Boc-protected derivative of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a commercially available and versatile intermediate for various synthetic applications, including peptide synthesis and the development of novel therapeutics[6][7].

Protocol 1: Boc Protection of (2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid

  • Materials: (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.1 equivalents of Boc₂O to the solution.

    • Slowly add 1 M NaOH solution to maintain the pH of the reaction mixture between 9 and 10.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Deprotection of the Boc Group:

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with HCl in an organic solvent[5][8].

Causality Behind Experimental Choices: The use of a mixed aqueous-organic solvent system ensures the solubility of both the amino acid and the Boc anhydride. Maintaining a basic pH is crucial for the nucleophilic attack of the amino group on the Boc anhydride. Acidification during workup protonates the carboxylate, facilitating extraction into an organic solvent.

The Robust Cbz Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, valued for its stability towards a wide range of non-reductive reaction conditions[9][10]. It is orthogonal to the acid-labile Boc group and the base-labile Fmoc group[9]. The Cbz group is typically removed by catalytic hydrogenolysis, a mild and efficient method[9][10][11].

Protocol 2: Cbz Protection of (2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid

  • Materials: (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water.

  • Procedure:

    • Dissolve the amino acid in an aqueous solution of Na₂CO₃.

    • Cool the solution to 0 °C.

    • Add Cbz-Cl dropwise while vigorously stirring and maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.

    • Acidify the aqueous layer with cold 2 M HCl to precipitate the Cbz-protected amino acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Deprotection of the Cbz Group:

The Cbz group is most commonly cleaved by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate)[9][11][12]. Acidic conditions with reagents like HBr in acetic acid can also be employed[10][13].

Expertise & Experience: While catalytic hydrogenolysis is a very clean method, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes. In such cases, acidic cleavage of the Cbz group provides a valuable alternative.

Part 2: Protection of the Hydroxyl Group

The secondary hydroxyl group in (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid can undergo undesired reactions such as acylation or oxidation. Protecting it as a silyl ether is a common and effective strategy.

Silyl Ethers: Versatile and Tunable Protection

Silyl ethers are widely used for the protection of alcohols due to their ease of formation, stability under various conditions, and tunable lability based on the substituents on the silicon atom[14][15]. For secondary alcohols, the tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice due to its steric bulk, which provides greater stability compared to less hindered silyl ethers like trimethylsilyl (TMS)[16][17].

Protocol 3: TBDMS Protection of the Hydroxyl Group

  • Materials: N-protected (e.g., Boc or Cbz) (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid methyl ester, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-protected amino acid ester in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.5 equivalents of imidazole followed by 1.2 equivalents of TBDMS-Cl.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Deprotection of the TBDMS Group:

TBDMS ethers are typically cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) in THF, due to the high strength of the Si-F bond[14][17]. Acidic conditions can also be used, but care must be taken to ensure the stability of other protecting groups[18]. Formic acid has been shown to selectively deprotect primary TBDMS ethers in the presence of secondary ones, highlighting the tunable nature of silyl ether cleavage[19][20].

Trustworthiness: The protocol specifies the use of the methyl ester of the amino acid. This is because the free carboxylic acid can be silylated under these conditions. It is a common strategy to protect the carboxylic acid as an ester before protecting the hydroxyl group.

Part 3: Orthogonal Protecting Group Strategies

The true power of protecting group chemistry is realized when orthogonal groups are used to mask multiple functionalities, allowing for their selective manipulation. For (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a common and effective orthogonal strategy involves the use of an acid-labile Boc group for the amine and a fluoride-labile TBDMS group for the hydroxyl group.

Workflow for Orthogonal Protection and Deprotection:

Orthogonal_Strategy A (2R,3R)-3-amino-2-hydroxy- 4-phenylbutanoic acid B N-Boc protected A->B Boc₂O, Base C N-Boc, O-TBDMS protected B->C TBDMS-Cl, Imidazole D O-TBDMS protected amine C->D TFA or HCl (Selective Boc Removal) E N-Boc protected alcohol C->E TBAF (Selective TBDMS Removal) F Deprotected amino alcohol D->F TBAF E->F TFA or HCl

Caption: Orthogonal protection and deprotection workflow.

This strategy allows for the selective deprotection of either the amino group (for peptide coupling, for instance) or the hydroxyl group (for acylation or other modifications) while the other functional group remains protected.

Comparative Summary of Protecting Groups:

Protecting GroupTarget FunctionalityIntroduction ConditionsDeprotection ConditionsOrthogonal To
Boc AminoBoc₂O, baseStrong acid (e.g., TFA, HCl)[5]Cbz, TBDMS
Cbz AminoCbz-Cl, baseH₂/Pd-C or strong acid[9][10]Boc, TBDMS
TBDMS HydroxylTBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acid[17]Boc, Cbz

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules derived from (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. The Boc and Cbz groups for amine protection, and silyl ethers like TBDMS for hydroxyl protection, offer a robust and versatile toolbox for the synthetic chemist. Understanding the principles of orthogonality and the specific conditions for the introduction and removal of these groups, as detailed in this guide, will empower researchers to design and execute efficient and elegant synthetic strategies in their pursuit of novel therapeutics and other advanced materials.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1983). A facile synthesis of bestatin. The Journal of Antibiotics, 36(6), 695–699. Retrieved from [Link]

  • Reddy, K. A., & Kumar, A. (2014). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances, 4(35), 18331-18338. Retrieved from [Link]

  • Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1976). A FACILE SYNTHESIS OF BESTATIN. The Journal of Antibiotics, 29(6), 600-601. Retrieved from [Link]

  • Drinkwater, N., et al. (2017). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. ACS Infectious Diseases, 3(10), 755-764. Retrieved from [Link]

  • Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Retrieved from [Link]

  • Reddy, K. A., & Kumar, A. (2014). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances, 4(35), 18331-18338. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Varga, I., Goldschmidt Gőz, V., Pintér, I., Csámpai, A., & Perczel, A. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(8), 969–979. Retrieved from [Link]

  • Huang, F., & Sapkota, K. (2019). Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Information. ResearchGate. Retrieved from [Link]

  • Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino acids, 55(8), 969-979. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of peptide science, 17(7), 527–532. Retrieved from [Link]

  • Hart, B. P., & Rapoport, H. (2001). Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. The Journal of Organic Chemistry, 66(13), 4577–4585. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

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Application

Application Notes and Protocols for the Enzymatic Synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid

Abstract (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as the core structural component of Bestatin, a potent inhibitor of several aminopeptidases.[1][2][3] Its ther...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as the core structural component of Bestatin, a potent inhibitor of several aminopeptidases.[1][2][3] Its therapeutic potential has driven significant interest in its synthesis. However, the presence of two contiguous stereocenters (C2 and C3) presents a considerable challenge for traditional chemical synthesis, often requiring multi-step routes with complex protecting group strategies and expensive chiral catalysts.[4] Biocatalysis offers a compelling alternative, leveraging the inherent stereoselectivity of enzymes to produce optically pure β-hydroxy-α-amino acids under mild, environmentally benign conditions.[5][6][7] This guide provides an in-depth exploration of key enzymatic routes for the synthesis of (2S,3R)-AHPA, complete with detailed protocols designed for researchers in drug discovery and development.

Introduction: The Strategic Value of Biocatalysis for AHPA Synthesis

The synthesis of chiral molecules like AHPA is a critical endeavor in pharmaceutical development. The specific stereochemistry of (2S,3R)-AHPA is crucial for its biological activity. Enzymatic synthesis provides a direct and elegant solution to the challenge of stereocontrol. Enzymes, as highly specific and efficient catalysts, can establish multiple stereocenters in a single step from simple prochiral precursors, significantly streamlining the synthetic process.[6]

This document details three primary enzymatic strategies for achieving this synthesis:

  • Transaminase (TA)-Mediated Asymmetric Amination: Utilizes a stereoselective transaminase to install the amine group onto a keto-acid precursor, defining the C3 stereocenter.

  • Aldolase-Catalyzed C-C Bond Formation: Employs a threonine aldolase to construct the carbon backbone via a stereocontrolled aldol reaction between glycine and an aldehyde.

  • Dynamic Kinetic Resolution (DKR) of an AHPA Precursor: Combines the stereoselective action of an enzyme (e.g., a lipase or amidase) with in-situ racemization of the starting material to achieve a theoretical yield of 100% for the desired stereoisomer.[8][9]

Each approach offers distinct advantages, and the optimal choice will depend on substrate availability, desired scale, and the specific enzyme library accessible to the researcher.

Route 1: Transaminase-Mediated Asymmetric Synthesis

Scientific Principle & Rationale

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a ketone or keto acid acceptor.[10][11] For the synthesis of (2S,3R)-AHPA, this strategy involves the asymmetric amination of a prochiral β-keto acid, 2-hydroxy-3-oxo-4-phenylbutanoic acid.

The key to this approach is the exquisite stereoselectivity of the transaminase, which selectively produces one enantiomer of the amine. By choosing a transaminase with the appropriate (S)-selectivity for the C3 position, the desired (2S,3R) diastereomer can be synthesized with high purity. The reaction equilibrium can be driven towards product formation by using a high concentration of the amino donor or by removing the ketone by-product.[10][12]

Transaminase_Route cluster_reactants Reactants cluster_products Products cluster_equilibrium Equilibrium Shift Keto_Acid 2-Hydroxy-3-oxo- 4-phenylbutanoic acid Enzyme Transaminase (TA) + PLP Cofactor Keto_Acid->Enzyme Amino_Donor Amino Donor (e.g., L-Alanine) Amino_Donor->Enzyme AHPA (2S,3R)-AHPA Enzyme->AHPA Byproduct Keto Byproduct (e.g., Pyruvate) Enzyme->Byproduct Removal Byproduct Removal (e.g., LDH/NADH) Byproduct->Removal drives reaction

Caption: Transaminase-mediated synthesis of (2S,3R)-AHPA.

Quantitative Data Summary
ParameterConditionRationale
Enzyme(S)-selective ω-TransaminaseSelectively creates the (3R)-amine configuration.
Substrate2-hydroxy-3-oxo-4-phenylbutanoic acidThe prochiral keto-acid acceptor.
Amino DonorL-Alanine or IsopropylamineProvides the amino group for the reaction.
CofactorPyridoxal-5'-phosphate (PLP)Essential for transaminase catalytic activity.
pH7.0 - 8.5Optimal range for many transaminase enzymes.[12]
Temperature30 - 40 °CBalances enzyme activity and stability.[12]
Byproduct RemovalLactate Dehydrogenase (LDH) / NADHConverts pyruvate byproduct to lactate, shifting equilibrium.[10]
Expected e.e.>99%Transaminases are known for high enantioselectivity.[13]
Detailed Experimental Protocol

Materials:

  • (S)-selective ω-Transaminase (e.g., from Chromobacterium violaceum or an engineered variant).

  • 2-hydroxy-3-oxo-4-phenylbutanoic acid.

  • L-Alanine (or Isopropylamine).

  • Pyridoxal-5'-phosphate (PLP).

  • Lactate Dehydrogenase (LDH) from rabbit muscle.

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH).

  • Potassium phosphate buffer (100 mM, pH 7.5).

  • Formic acid for quenching.

  • Ethyl acetate for extraction.

  • Anhydrous sodium sulfate.

  • HPLC system with a chiral column (e.g., Chiralpak).

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the reaction buffer by dissolving L-Alanine (1.5 M), 2-hydroxy-3-oxo-4-phenylbutanoic acid (50 mM), PLP (1 mM), and NADH (5 mM) in 100 mM potassium phosphate buffer (pH 7.5).

  • Enzyme Addition: Add the (S)-selective ω-transaminase (e.g., 5% v/v of a cell-free extract or purified enzyme) and LDH (10 U/mL) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C with gentle agitation (e.g., 150 rpm) for 24 hours. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Reaction Monitoring: Quench the aliquots by adding an equal volume of 1 M formic acid. Centrifuge to remove precipitated protein. Analyze the supernatant by HPLC to determine substrate conversion and product formation.

  • Reaction Quenching and Workup: Once the reaction reaches completion, terminate it by lowering the pH to ~2 with 1 M HCl.

  • Extraction: Centrifuge the mixture to remove all enzyme material. Wash the aqueous phase with ethyl acetate (3x volume) to remove unreacted substrate and byproducts.

  • Product Isolation: The aqueous phase containing the AHPA product can be lyophilized or purified further using ion-exchange chromatography.

  • Stereochemical Analysis: Determine the enantiomeric and diastereomeric excess of the final product by derivatization (e.g., with Marfey's reagent) followed by HPLC analysis, or directly using a suitable chiral HPLC column.

Route 2: Aldolase-Catalyzed Diastereoselective Synthesis

Scientific Principle & Rationale

Aldolases, particularly L-threonine aldolases, are PLP-dependent enzymes that catalyze the reversible C-C bond formation between glycine (acting as a nucleophile) and an aldehyde (electrophile).[5][6] This route is highly attractive for AHPA synthesis because it constructs the C2-C3 bond and simultaneously sets both adjacent stereocenters in a single, atom-economical step.

The reaction proceeds via a glycine-PLP Schiff base, which is deprotonated to form a nucleophilic enolate equivalent. This intermediate then attacks the carbonyl carbon of phenylacetaldehyde. The facial selectivity of this attack is dictated by the enzyme's active site architecture, leading to the preferential formation of one of the four possible stereoisomers.[14] While wild-type enzymes may show low diastereoselectivity, protein engineering has yielded variants with improved performance for specific substrates.[5]

Aldolase_Workflow cluster_inputs Inputs cluster_outputs Outputs Glycine Glycine Reaction L-Threonine Aldolase + PLP Glycine->Reaction Aldehyde Phenylacetaldehyde Aldehyde->Reaction AHPA (2S,3R)-AHPA + other stereoisomers Reaction->AHPA Diastereoselective Aldol Addition Purification Chromatographic Purification AHPA->Purification Final_Product Pure (2S,3R)-AHPA Purification->Final_Product

Caption: Aldolase-catalyzed workflow for AHPA synthesis.

Quantitative Data Summary
ParameterConditionRationale
EnzymeL-Threonine Aldolase (e.g., from E. coli)Catalyzes the key C-C bond formation.
Substrate 1GlycineServes as the two-carbon nucleophilic donor.
Substrate 2PhenylacetaldehydeThe electrophilic aldehyde acceptor.
CofactorPyridoxal-5'-phosphate (PLP)Essential for forming the reactive glycine Schiff base.
pH7.5 - 8.5Common optimal pH for threonine aldolases.[6]
Temperature30 - 37 °CEnsures good enzyme activity and stability.[6]
Co-solvent5-10% (v/v) DMSO or MeOHMay be required to improve solubility of phenylacetaldehyde.[6]
Expected d.e.Variable (can be low with wild-type)Highly dependent on the specific enzyme variant used.
Detailed Experimental Protocol

Materials:

  • L-Threonine Aldolase (recombinantly expressed or commercially available).

  • Glycine.

  • Phenylacetaldehyde (freshly distilled).

  • Pyridoxal-5'-phosphate (PLP).

  • Tris-HCl buffer (50 mM, pH 8.0).

  • Dimethyl sulfoxide (DMSO).

  • Acetonitrile.

  • HPLC system with a reverse-phase and a chiral column.

Procedure:

  • Reaction Setup: In a sealed, agitated reactor, dissolve glycine (200 mM) and PLP (1 mM) in 50 mM Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Add L-threonine aldolase to a final concentration of 1-2 mg/mL (or as determined by activity units).

  • Substrate Addition: Add phenylacetaldehyde to a final concentration of 50 mM. A co-solvent such as DMSO (5% v/v) may be used to aid solubility. Due to the potential for substrate inhibition or degradation, the aldehyde can be added portion-wise over the first few hours of the reaction.

  • Incubation: Incubate the reaction at 30°C with vigorous shaking (200 rpm) for 18-24 hours.

  • Reaction Monitoring: Monitor the disappearance of phenylacetaldehyde and the formation of AHPA isomers using reverse-phase HPLC.

  • Quenching and Workup: Terminate the reaction by adding an equal volume of acetonitrile to precipitate the enzyme.[6] Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the protein.

  • Purification and Analysis: Filter the supernatant and analyze the diastereomeric ratio by HPLC. The desired (2S,3R)-AHPA isomer can be purified from the other stereoisomers using preparative reverse-phase chromatography.

  • Confirmation: Confirm the stereochemistry and purity of the isolated product using chiral HPLC and NMR spectroscopy.

Route 3: Dynamic Kinetic Resolution (DKR)

Scientific Principle & Rationale

Dynamic Kinetic Resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of a standard kinetic resolution. It couples the enantioselective transformation of one enantiomer from a racemic mixture with the simultaneous in-situ racemization of the unreacted enantiomer.[15] This allows for the complete conversion of the racemate into a single, optically pure product.

For AHPA, a DKR could be applied to a racemic precursor, such as an N-acyl-AHPA ester. The process would involve two key catalysts:

  • A Stereoselective Enzyme: A lipase (like Candida antarctica Lipase B, CAL-B) or an amidase that selectively hydrolyzes the ester or amide bond of one enantiomer (e.g., the (2S,3R) form).[16]

  • A Racemization Catalyst: A chemical catalyst (e.g., a palladium complex) or a second enzyme (a racemase) that continuously interconverts the unreactive (2R,3S) ester enantiomer back into the racemic mixture, making it available for the lipase.[8][17]

This chemoenzymatic approach is elegant but requires careful optimization to ensure the rates of hydrolysis and racemization are compatible and that the catalysts do not interfere with each other.

DKR_Process cluster_reaction DKR Reaction Vessel Racemate Racemic N-Acyl-AHPA Ester ((2S,3R) and (2R,3S)) S_Ester (2S,3R)-Ester R_Ester (2R,3S)-Ester Racemase Racemization Catalyst S_Ester->Racemase Lipase Stereoselective Lipase S_Ester->Lipase Fast, Selective Hydrolysis R_Ester->Racemase Slow, Continuous Racemization Product N-Acyl-(2S,3R)-AHPA Lipase->Product

Caption: Dynamic Kinetic Resolution for producing N-Acyl-(2S,3R)-AHPA.

Quantitative Data Summary
ParameterConditionRationale
EnzymeLipase (e.g., CAL-B) or AmidaseProvides the stereoselective hydrolysis step.[9][16]
Racemization CatalystACL Racemase or chemical catalystEnables racemization of the unreacted enantiomer.[8][9]
SubstrateRacemic N-acyl-(2S,3R/2R,3S)-AHPA esterThe starting material for the resolution.
SolventOrganic solvent (e.g., toluene) or biphasic systemSolvent choice is critical for enzyme stability and catalyst compatibility.
pHAqueous buffer (if biphasic)Maintained at optimal pH for the enzyme.
Temperature40 - 60 °COften elevated to increase racemization rate.
Expected Yield>90%DKR allows for theoretical yields approaching 100%.
Expected e.e.>99%Dependent on the high selectivity of the enzyme.
Detailed Experimental Protocol

Materials:

  • Racemic N-acetyl-AHPA methyl ester.

  • Immobilized Candida antarctica Lipase B (CAL-B).

  • α-amino-ε-caprolactam (ACL) racemase (if using an enzymatic racemization).

  • Biphasic system: Toluene and Potassium Phosphate Buffer (0.1 M, pH 7.0).

  • HCl for acidification.

  • Ethyl acetate for extraction.

Procedure:

  • Racemate Preparation: Synthesize the racemic N-acetyl-AHPA methyl ester using standard chemical methods.

  • Reaction Setup: In a jacketed glass reactor, add the racemic ester (10 g) to a biphasic system of toluene (100 mL) and 0.1 M potassium phosphate buffer (100 mL, pH 7.0).

  • Catalyst Addition: Add the immobilized CAL-B (1 g) and the ACL racemase (500 U).

  • Incubation: Heat the mixture to 50°C and stir vigorously to ensure good mixing between the two phases.

  • Monitoring: Periodically sample the organic and aqueous phases. Analyze the organic phase by chiral GC or HPLC to monitor the depletion of both enantiomers of the starting ester. Analyze the aqueous phase for the formation of the N-acetyl-(2S,3R)-AHPA product.

  • Workup: Once the starting material is consumed, filter to recover the immobilized lipase. Separate the aqueous and organic layers.

  • Product Isolation: Acidify the aqueous layer to pH 2 with 6 M HCl and extract with ethyl acetate (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the N-acetyl-(2S,3R)-AHPA product.

  • De-protection: The N-acetyl group can be removed under acidic or enzymatic conditions to yield the final (2S,3R)-AHPA product.

References

  • Bergmeier, S. C., & Stanchina, D. M. (1999). Acylnitrene Route to Vicinal Amino Alcohols. Application to the Synthesis of (−)-Bestatin and Analogues. The Journal of Organic Chemistry, 64(8), 2852–2859. [Link]

  • Contreras-Correa, C. A., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01234-21. [Link]

  • Doyon, J. B., et al. (2022). Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. ChemCatChem, 14(19), e202200799. [Link]

  • Gefflaut, T., et al. (2015). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. Amino Acids, 47(8), 1735-1741. [Link]

  • Mathiba, K., et al. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis (pp. 295-317). [Link]

  • Lovelock, S. L., et al. (2014). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway. Angewandte Chemie International Edition, 53(17), 4382-4386. [Link]

  • Komaki, H., et al. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 67(11), 5164–5169. [Link]

  • Fuchs, M., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(2), 523-533. [Link]

  • Gloge, A., et al. (2000). Phenylalanine ammonia-lyase: the use of its broad substrate specificity for mechanistic investigations and biocatalysis--synthesis of L-arylalanines. Chemistry, 6(18), 3386-90. [Link]

  • Taylor & Francis. (n.d.). Transaminase – Knowledge and References. [Link]

  • Fernandez-Lozano, M., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(21), 5036. [Link]

  • Wikipedia. (n.d.). Phenylalanine ammonia-lyase. [Link]

  • Serra, S., et al. (2022). Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. European Journal of Organic Chemistry, 2022(28), e202200609. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 11(7), 845. [Link]

  • Thalén, L. K., et al. (2012). An Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • Zhang, X., et al. (2019). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(42), 16579–16583. [Link]

  • Hauer, B. (2020). Threonine Aldolase-Catalyzed Stereoselective Radical α-Alkylation of Amino Acids. In Methods in Enzymology (Vol. 644, pp. 227-251). [Link]

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Method

Application Notes &amp; Protocols: The (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid Scaffold as a Versatile Platform for Neuropharmacological Agent Development

Introduction: A Privileged Scaffold for Neuromodulation The (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid moiety represents a chiral building block of significant interest in medicinal chemistry and drug development.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Neuromodulation

The (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid moiety represents a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its inherent structural features, including a β-amino acid and an α-hydroxy acid, make it a valuable starting point for the synthesis of peptidomimetics and other small molecules with therapeutic potential.[1] This scaffold is notably the core of Bestatin (Ubenimex), a potent, natural inhibitor of several aminopeptidases.[2][3][4] Aminopeptidases are critical regulators of peptide signaling in the central nervous system (CNS), and their inhibition presents a promising strategy for the treatment of various neurological and psychiatric disorders.[5][6][7]

The primary mechanism of action for agents derived from this scaffold often involves the inhibition of metallo-aminopeptidases, such as aminopeptidase N (APN/CD13) and aminopeptidase A (APA).[4][8][9] These enzymes are involved in the degradation of neuropeptides, including enkephalins, which are endogenous opioids with analgesic properties.[2] By preventing the breakdown of these neuropeptides, inhibitors can prolong their signaling and produce therapeutic effects. This has been demonstrated with Bestatin and its analogues, which exhibit hypoalgesic (pain-reducing) effects.[2][10] The potential applications extend beyond pain management to include cognitive enhancement and the treatment of neurodegenerative diseases.[1][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid scaffold to develop novel neuropharmacological agents. We will delve into synthetic strategies for library generation, detailed protocols for in vitro and in vivo screening, and the underlying rationale for these experimental approaches.

Strategic Derivatization of the Core Scaffold

The development of a diverse library of candidate molecules is a cornerstone of any drug discovery program. The (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid scaffold offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

A common and effective strategy is to couple the carboxylic acid of the scaffold with a variety of amino acids or other amine-containing fragments, mimicking the structure of Bestatin, which is a dipeptide.[2] This approach allows for the systematic exploration of the S1' pocket of the target aminopeptidases.[12]

Protocol 1: Solid-Phase Synthesis of a Bestatin-Inspired Library

This protocol outlines a solid-phase synthesis approach for the efficient generation of a library of analogues. Solid-phase synthesis offers advantages in purification and scalability.

Workflow for Solid-Phase Library Synthesis

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each library member) cluster_cleavage Cleavage and Deprotection resin Wang Resin load_aa Load first amino acid (e.g., Leucine) using HATU/DIEA resin->load_aa fmoc_deprotect Fmoc deprotection (20% piperidine in DMF) load_aa->fmoc_deprotect couple_scaffold Couple Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid using HATU/DIEA fmoc_deprotect->couple_scaffold cleave Cleave from resin and deprotect (e.g., 95% TFA) couple_scaffold->cleave purify purify cleave->purify Purify via HPLC characterize characterize purify->characterize Characterize (LC-MS, NMR)

Caption: Solid-phase synthesis workflow for generating a library of neuropharmacological agents.

Materials:

  • Wang resin

  • Fmoc-protected amino acids (e.g., Fmoc-Leu-OH)

  • Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Solid-phase synthesis vessel

Step-by-Step Procedure:

  • Resin Loading: Swell Wang resin in DMF. In a separate vessel, activate the first Fmoc-protected amino acid with HATU and DIEA in DMF. Add the activated amino acid to the resin and shake for 2 hours. Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF.

  • Scaffold Coupling: Dissolve Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, HATU, and DIEA in DMF. Add this solution to the resin and shake for 4 hours. Wash the resin as in step 1.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours. Filter the resin and collect the filtrate.

  • Purification and Characterization: Precipitate the crude product in cold diethyl ether. Purify the product by reverse-phase HPLC. Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

Screening Cascade for Neuropharmacological Activity

A tiered screening approach is essential for efficiently identifying promising lead compounds from a synthesized library. This typically begins with in vitro assays to assess target engagement and progresses to more complex cellular and in vivo models to evaluate functional effects.

In Vitro Screening: Target Engagement and Enzyme Inhibition

The primary targets for compounds derived from this scaffold are aminopeptidases. A fluorogenic assay is a high-throughput and sensitive method to determine the inhibitory potency of the synthesized compounds.

Screening Funnel for Neuropharmacological Agents

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening primary_screen Primary Screen: Aminopeptidase Inhibition (Fluorogenic Assay) ic50 IC50 Determination for Hits primary_screen->ic50 selectivity Selectivity Profiling (vs. other peptidases) ic50->selectivity pk_pd Pharmacokinetics/Pharmacodynamics selectivity->pk_pd Lead Candidate Selection behavioral Behavioral Models (e.g., Hot Plate Test for Analgesia) pk_pd->behavioral lead_opt lead_opt behavioral->lead_opt Lead Optimization

Caption: A tiered screening cascade for identifying and optimizing lead compounds.

Protocol 2: Fluorogenic Aminopeptidase Inhibition Assay

This protocol is designed to measure the inhibition of aminopeptidase N (APN/CD13) but can be adapted for other aminopeptidases by using the appropriate substrate.

Materials:

  • Recombinant human Aminopeptidase N

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds (from the synthesized library) dissolved in DMSO

  • Bestatin (as a positive control)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and Bestatin in the assay buffer. Add 2 µL of each dilution to the wells of the 96-well plate. Add 2 µL of DMSO to the control wells.

  • Enzyme Addition: Add 48 µL of the Aminopeptidase N solution (at a pre-determined optimal concentration) to each well. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 50 µL of the Leu-AMC substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the plate reader. Take readings every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

CompoundTarget AminopeptidaseIC50 (nM)Reference
BestatinAminopeptidase N (APN/CD13)~50[8]
BestatinLeucine Aminopeptidase~20[8]
BestatinAminopeptidase B~600[8]
ActinoninAminopeptidase N (APN/CD13)~2400[8]

Table 1: Representative IC50 values of aminopeptidase inhibitors.

In Vivo Screening: Assessing Therapeutic Potential

Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy in a physiological context. For neuropharmacological agents targeting pain, the hot plate test is a standard model to evaluate analgesic effects.

Protocol 3: Hot Plate Test for Analgesia in Mice

This protocol measures the latency of a mouse to react to a thermal stimulus, which is an indicator of its pain threshold.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Hot plate apparatus (maintained at 55 ± 0.5 °C)

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO)

  • Vehicle control

  • Morphine (as a positive control)

  • Syringes and needles for administration (e.g., intraperitoneal, i.p.)

Step-by-Step Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and measure the time it takes to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or morphine to the mice via the chosen route (e.g., i.p.).

  • Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their reaction latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid scaffold is a proven and versatile starting point for the development of novel neuropharmacological agents. By leveraging its inherent ability to target key aminopeptidases in the CNS, researchers can explore a wide range of therapeutic applications, from analgesia to the treatment of complex neurological disorders. The systematic approach of library synthesis followed by a robust screening cascade, as outlined in these protocols, provides a clear path from initial hit identification to lead optimization. Future work in this area could focus on developing inhibitors with improved selectivity for specific aminopeptidase subtypes to minimize off-target effects and enhance therapeutic efficacy. Furthermore, exploring brain-penetrant prodrug strategies will be crucial for optimizing the delivery of these agents to the central nervous system.

References

  • Mathe, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49-54. [Link]

  • Sekine, K., et al. (2001). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. Journal of Cancer Research and Clinical Oncology, 127(11), 673-679. [Link]

  • Chen, L., Teng, Y., & Xu, W. (2011). Progress in the Development of Bestatin Analogues as Aminopeptidases Inhibitors. Current Medicinal Chemistry, 18(7), 964-976. [Link]

  • Hossain, S., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 26(10), 4707. [Link]

  • Patsnap. (2024). What is the mechanism of Ubenimex? Retrieved from [Link]

  • Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. PubMed. [Link]

  • In-Tele-Health. (2024). Application of Enzyme Inhibition Therapy in the Management/Treatment of Neurological Conditions, Diseases, and Disorders. Retrieved from [Link]

  • Hossain, S., et al. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PubMed. [Link]

  • Longdom Publishing. (n.d.). Enzyme Inhibition Strategies in the Management of Neurodegenerative Diseases: A Biochemical Perspective. Retrieved from [Link]

  • Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. 4th Global Experts Meeting on Neuropharmacology. [Link]

  • de la Casa-Bera, E., et al. (1995). Hypoalgesic action of bestatin analogues that inhibit central aminopeptidases, but not neutral endopeptidase. Neuropeptides, 29(4), 215-222. [Link]

  • Drinkwater, N., et al. (2017). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. ACS Infectious Diseases, 3(10), 743-753. [Link]

  • Watkins, J. C. (1962). THE SYNTHESIS OF SOME ACIDIC AMINO ACIDS POSSESSING NEUROPHARMACOLOGICAL ACTIVITY. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1187-1199. [Link]

  • Phys.org. (2016). Researchers develop molecule that can inhibit enzyme associated with onset of stroke. Retrieved from [Link]

  • Lalonde, R., & Strazielle, C. (2019). Animal models in the drug discovery pipeline for Alzheimer's disease. Journal of Alzheimer's Disease, 68(1), 1-22. [Link]

  • Bodineau, L., et al. (2008). Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension. Hypertension, 51(5), 1318-1325. [Link]

  • Herranz, R., et al. (1990). Stereoselection in the Synthesis of three and erythre3-Amino-2-hydroxy-4-phenyl- butanoic Acid using Chiral Acetal Templates. Journal of the Chemical Society, Perkin Transactions 1, (3), 938-940. [Link]

  • Vrije Universiteit Brussel. (n.d.). Neurochemical and Neuropharmacological Studies in Animal Models for Parkinson's Disease and Focal Epilepsy. Retrieved from [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]

  • Shepherd, A. J., et al. (2020). IRAP Inhibitors: M1-Aminopeptidase Family Inspiration. Frontiers in Pharmacology, 11, 579865. [Link]

  • Dunn, R. W., et al. (1994). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 37(17), 2791-2797. [Link]

  • Teuscher, K. B., et al. (2011). Bestatin-based Chemical Biology Strategy Reveals Distinct Roles for Malaria M1- And M17-family Aminopeptidases. Journal of Biological Chemistry, 286(42), 36569-36582. [Link]

  • Kalueff, A. V., & Nutt, D. J. (2007). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural Pharmacology, 18(5-6), 355-373. [Link]

  • Augustin, D. C., et al. (2020). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry, 59(28), 2635-2647. [Link]

  • Lucas, M. R., et al. (2022). A Potent Inhibitor of Aminopeptidase P2 Reduces Reperfusion Injury in Models of Myocardial Infarction and Stroke. Journal of Pharmacology and Experimental Therapeutics, 380(3), 220-229. [Link]

  • Yim, N. C. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 43, pp. 227-246). Humana Press. [Link]

  • Haft, D. H. (2019). Use of a scaffold peptide in the biosynthesis of amino acid-derived natural products. Science, 365(6450), 283-286. [Link]

  • Fernstrom, J. D. (1994). Amino acid control of neurotransmitter synthesis and release: physiological and clinical implications. Biochemical Society Transactions, 22(4), 991-997. [Link]

  • Bigge, C. F., et al. (1991). Novel class of amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors. Synthesis, in vitro and in vivo pharmacology, and neuroprotection. Journal of Medicinal Chemistry, 34(11), 3292-3302. [Link]

  • Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. SSRG International Journal of Applied Chemistry, 8(2), 7-11. [Link]

  • Baraniuk, J. N., et al. (1998). Aminopeptidase activity in human nasal mucosa. Journal of Allergy and Clinical Immunology, 102(5), 741-750. [Link]

  • PubChem. (n.d.). (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • American Elements. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]

  • Han, O., & Kim, H. Y. (1994). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Tetrahedron: Asymmetry, 5(8), 1475-1484. [Link]

  • PubChem. (n.d.). (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • LookChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the stereoselective synthesis of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

Welcome to the technical support center for the stereoselective synthesis of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. This valuable chiral building block is a key component in the synthesis of various pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. This valuable chiral building block is a key component in the synthesis of various pharmaceutical agents. Its synthesis, however, presents several stereochemical challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions, ensuring successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction is showing low diastereoselectivity, with a mixture of syn and anti products. How can I improve the formation of the desired (2R,3R)-syn isomer?

Answer:

Low diastereoselectivity is a common hurdle and can often be traced back to the reaction conditions or the choice of reagents. Here’s a systematic approach to troubleshooting this issue:

  • Re-evaluate Your Synthetic Strategy: The choice of synthetic route is paramount for achieving high diastereoselectivity. Methods like the diastereoselective reduction of an α-keto-β-amino ester or the use of a chiral auxiliary are specifically designed to control the formation of a single diastereomer. If you are using a less selective method, consider switching to a more robust protocol.

  • Optimize Reaction Temperature: Many stereoselective reactions are highly sensitive to temperature. Running the reaction at a lower temperature often enhances diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product. For instance, in reductions using boron- or aluminum-based reagents, temperatures as low as -78 °C are common to maximize stereocontrol.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A non-coordinating solvent like toluene or dichloromethane is often preferred to minimize interference with the desired stereochemical pathway. Experiment with a range of solvents to find the optimal one for your specific reaction.

  • Choice of Reducing Agent or Catalyst:

    • For reductions of β-amino-α-keto esters, the choice of reducing agent is critical. Chelation-controlled reductions, for example, can favor the syn diastereomer.

    • In catalytic approaches, the ligand on the metal catalyst plays a crucial role in determining the stereochemical outcome. Ensure the catalyst and ligands are of high purity and are handled under appropriate inert conditions.

Question 2: The enantiomeric excess (ee) of my final product is lower than expected. What are the potential causes and how can I improve it?

Answer:

Suboptimal enantiomeric excess can be frustrating, but it's often a solvable problem. Here are the key areas to investigate:

  • Purity of Chiral Starting Materials: The optical purity of your starting materials, including any chiral auxiliaries, catalysts, or substrates, will directly impact the enantiomeric excess of your product. Always verify the enantiopurity of your starting materials using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

  • Catalyst Activity and Loading: In catalytic asymmetric reactions, the catalyst's activity is crucial.

    • Catalyst Deactivation: Ensure your catalyst is not being deactivated by impurities in the reagents or solvents. Purification of starting materials and solvents may be necessary.

    • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to side reactions that erode enantioselectivity. It's essential to optimize the catalyst loading for your specific reaction.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to racemization or epimerization of the product or intermediates. Monitor the reaction progress closely and work it up as soon as it reaches completion.

  • Purification Method: Be mindful that some purification methods, such as column chromatography on silica gel, can potentially cause racemization of certain compounds. If you suspect this is an issue, consider alternative purification techniques like crystallization or using a different stationary phase for chromatography.

Question 3: I am struggling with the removal of the chiral auxiliary without affecting the stereocenters of my product. What are the best practices?

Answer:

The clean and efficient removal of the chiral auxiliary is a critical step. The choice of cleavage conditions depends on the type of auxiliary used.

  • Evans Oxazolidinone Auxiliaries: These are commonly used in asymmetric aldol additions and alkylations.[] Cleavage is typically achieved by hydrolysis under mild basic conditions (e.g., LiOH/H₂O₂) or acidic conditions. Transesterification with a Lewis acid and an alcohol is another common method. The key is to use mild conditions to prevent epimerization of the α-stereocenter.

  • Camphorsultam Auxiliaries: These are known for their high stereodirecting ability.[4] Removal is usually accomplished by hydrolysis with reagents like lithium hydroxide.

  • Pseudoephedrine Auxiliaries: These are effective for the asymmetric alkylation of glycine enolates. The auxiliary can be removed under reducing conditions (e.g., dissolving metal reduction) or by acidic hydrolysis.[]

Key Considerations for Auxiliary Removal:

  • Mild Conditions: Always start with the mildest possible conditions to avoid racemization.

  • Reaction Monitoring: Carefully monitor the cleavage reaction to avoid over-exposure to harsh conditions.

  • Orthogonality: When designing your synthesis, choose a chiral auxiliary and protecting groups that can be removed under different conditions (orthogonality) to avoid unintended side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid?

A1: Several effective strategies have been developed. The most prominent include:

  • Diastereoselective Reduction of α-Keto-β-Amino Esters: This method involves the reduction of a ketone precursor where the existing stereocenter in the β-amino portion directs the stereochemistry of the newly formed hydroxyl group.[1][2][5]

  • Asymmetric Aldol Reactions: This approach involves the reaction of a glycine enolate equivalent with an aldehyde, catalyzed by a chiral catalyst or using a chiral auxiliary to control the stereochemical outcome.[6][7][8]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the desired stereocenters.[]

  • Enzymatic Synthesis: Biocatalysis using enzymes like ketoreductases can offer high stereoselectivity under mild reaction conditions.[9][10][11]

Q2: How do I choose the right chiral auxiliary for my synthesis?

A2: The choice of a chiral auxiliary depends on several factors:

  • The type of reaction: Different auxiliaries are better suited for different transformations (e.g., Evans oxazolidinones for aldol reactions, pseudoephedrine for alkylations).[]

  • The desired stereoisomer: Some auxiliaries favor the formation of syn products, while others favor anti products.

  • Ease of introduction and removal: The auxiliary should be easy to attach and remove in high yield without affecting the desired product.

  • Cost and availability: The cost and commercial availability of the auxiliary can be a practical consideration.

Q3: What analytical techniques are essential for monitoring the stereochemical outcome of the synthesis?

A3: To accurately determine the diastereomeric ratio and enantiomeric excess, the following techniques are indispensable:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can often be used to determine the diastereomeric ratio by integrating the signals of diastereotopic protons.

    • Using chiral shift reagents or derivatizing with a chiral agent (e.g., Mosher's acid) can allow for the determination of enantiomeric excess by NMR.[9]

  • X-ray Crystallography: If a crystalline derivative can be obtained, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a β-Amino-α-Keto Ester

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the β-Amino-α-Keto Ester: Synthesize the racemic β-amino-α-keto ester precursor via a Mannich-type reaction between an appropriate imine and an α-keto ester.[5]

  • Asymmetric Transfer Hydrogenation:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic β-amino-α-keto ester in an appropriate solvent (e.g., dichloromethane or isopropanol).

    • Add the chiral ruthenium catalyst and a hydrogen source, such as a formic acid/triethylamine mixture.

    • Stir the reaction at the optimized temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivative.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for β-Hydroxy-α-Amino Acids

Synthetic MethodTypical Diastereomeric Ratio (syn:anti)Typical Enantiomeric Excess (ee)Key AdvantagesCommon Challenges
Asymmetric Aldol Reaction[7]>95:5>95%High efficiency, atom economyRequires careful control of reaction conditions
Diastereoselective Reduction[5]>20:1>99%Excellent stereocontrolMay require synthesis of the keto-ester precursor
Chiral Auxiliary[4]>95:5>98%Reliable and well-establishedRequires additional steps for auxiliary attachment and removal
Enzymatic Reduction[9][10]>99:1>99%High selectivity, mild conditionsEnzyme availability and stability can be limiting

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Implementation of Solutions cluster_outcome Desired Outcome Problem Low Diastereoselectivity or Enantiomeric Excess Temp Suboptimal Temperature Problem->Temp Solvent Inappropriate Solvent Problem->Solvent Reagent Reagent/Catalyst Purity or Choice Problem->Reagent Purity Starting Material Optical Purity Problem->Purity Opt_Temp Optimize Temperature (e.g., lower to -78 °C) Temp->Opt_Temp Opt_Solvent Screen Solvents (e.g., Toluene, CH2Cl2) Solvent->Opt_Solvent Opt_Reagent Verify Reagent Purity/ Screen Different Reagents Reagent->Opt_Reagent Verify_Purity Verify Starting Material Purity (Chiral HPLC) Purity->Verify_Purity Success Improved Stereoselectivity Opt_Temp->Success Opt_Solvent->Success Opt_Reagent->Success Verify_Purity->Success

Caption: A troubleshooting workflow for addressing low stereoselectivity.

Synthetic_Strategy cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Start Imine + α-Keto Ester Reaction Diastereoselective Reduction Start->Reaction Chiral Catalyst Product (2R,3R)-3-amino-2-hydroxy -4-phenylbutanoic acid derivative Reaction->Product High d.r. and ee

Caption: Overview of a diastereoselective reduction strategy.

References

  • Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]

  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (7), 1813-1818. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2003). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Current Organic Chemistry, 7(6), 565-585. [Link]

  • Alonso, D. A., Baeza, A., & Nájera, C. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7637–7648. [Link]

  • van den Heuvel, M., et al. (2002). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186-9191. [Link]

  • van den Heuvel, M., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed, J Org Chem. 2002 Dec 27;67(26):9186-91. [Link]

  • Johnston, J. N., & Tunge, J. A. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Catalysis, 3(6), 1153-1157. [Link]

  • Myers, A. G., & Kung, D. W. (2000). Practical Asymmetric Synthesis of β-Hydroxy γ-Amino Acids via Complementary Aldol Reactions. Organic Letters, 2(19), 3019-3022. [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks@UA. [Link]

  • Gotor-Fernández, V., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(4), 899. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Han, S. Y., & Kim, Y. A. (1995). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. PubMed, Bull Korean Chem Soc. 1995, 16(1), 1-3. [Link]

  • France, S. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11335-11341. [Link]

Sources

Optimization

Technical Support Center: Optimization of AHPBA Coupling in Peptide Synthesis

Welcome to the technical support center for the optimization of reaction conditions for coupling 4-(hydroxymethyl)phenylboronic acid (AHPBA) in peptide synthesis. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for coupling 4-(hydroxymethyl)phenylboronic acid (AHPBA) in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this versatile building block into peptide sequences. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the coupling of AHPBA in solid-phase peptide synthesis (SPPS), offering probable causes and actionable solutions.

Question 1: I am observing low coupling efficiency or incomplete reaction with AHPBA. What are the likely causes and how can I improve it?

Answer:

Low coupling efficiency with AHPBA can stem from several factors, ranging from the inherent reactivity of the building block to suboptimal reaction conditions.

Probable Causes:

  • Steric Hindrance: The bulky nature of the phenylboronic acid moiety can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Suboptimal Activation: The chosen coupling reagent and conditions may not be sufficiently potent to efficiently activate the carboxylic acid of the incoming amino acid for reaction with the AHPBA-modified peptide.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminus inaccessible for coupling.[1][2][3] The presence of AHPBA itself might influence aggregation behavior.

  • Deactivation of Boronic Acid: The boronic acid moiety can interact with certain reagents or solvents, leading to deactivation or side reactions.

Solutions & Protocols:

  • Optimize Coupling Reagents and Additives:

    • High-Potency Reagents: Employ highly efficient coupling reagents known to overcome steric hindrance.[4] Uronium/aminium salts like HATU, HCTU, or COMU are generally more effective than carbodiimides (e.g., DIC) for challenging couplings.[5] Phosphonium salts like PyBOP and PyAOP are also excellent choices.

    • Additives: The use of additives like Oxyma Pure or HOAt in combination with your coupling reagent can enhance reaction rates and suppress side reactions.[5]

  • Extend Coupling Time and Temperature:

    • Double Coupling: If a single coupling shows low efficiency (as determined by a colorimetric test like the Kaiser test), performing a second coupling with fresh reagents is a standard practice.

    • Increased Time: Extend the coupling reaction time from the standard 1-2 hours up to 4 hours or even overnight for particularly difficult sequences.

    • Elevated Temperature: Gently heating the reaction vessel to 30-40°C can improve coupling kinetics. However, be cautious as elevated temperatures can also increase the risk of side reactions like racemization.

  • Disrupt Peptide Aggregation:

    • Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling cocktail to disrupt secondary structures and improve resin swelling.

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.[6] A mixture of solvents such as DMF/DCM (1:1) can also be beneficial.

    • Pseudoproline Dipeptides: If the sequence allows, the incorporation of pseudoproline dipeptides preceding the difficult coupling site can disrupt aggregation.

Experimental Protocol: Optimized HATU Coupling for AHPBA

  • Swell the peptide-resin in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, perform a second coupling.

  • Wash the resin with DMF, DCM, and then DMF again to prepare for the next cycle.

Question 2: I suspect the boronic acid moiety of AHPBA is unstable during my synthesis. What are the potential side reactions and how can I protect it?

Answer:

The boronic acid group is generally stable to the conditions of Fmoc-based SPPS. However, certain side reactions can occur, and protection may be necessary in specific contexts.

Probable Causes of Instability & Side Reactions:

  • Homocoupling: Under certain conditions, particularly in the presence of palladium catalysts and oxygen, boronic acids can undergo homocoupling to form biphenyl derivatives.[7][8] This is more of a concern if you are performing on-resin Suzuki-Miyaura cross-coupling reactions.

  • Protodeboronation: In the presence of strong acids or bases, the C-B bond can be cleaved, replacing the boronic acid with a hydrogen atom.

  • Oxidation: The boronic acid can be oxidized, though this is less common under standard SPPS conditions.

Solutions & Protocols:

  • Orthogonal Protection of the Boronic Acid:

    • Pinacol Esters: The most common method to protect boronic acids is to convert them to their pinacol esters. This protecting group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of cleavage from many resins.[9]

    • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer another robust protection strategy with distinct cleavage conditions.

    • Deprotection: Pinacol esters can often be cleaved during the final TFA cleavage cocktail, sometimes with the addition of a diol scavenger or by treatment with an excess of another boronic acid like phenylboronic acid post-synthesis.[10]

  • Minimizing Homocoupling During On-Resin Suzuki Coupling:

    • Degassing: Thoroughly degas all solvents and reagents used in the Suzuki-Miyaura reaction by bubbling with an inert gas like argon or nitrogen.[7]

    • Inert Atmosphere: Perform the reaction under a strict inert atmosphere.

    • Pre-heating: Pre-heating the catalyst, base, and solvent before adding the boronic acid derivative can sometimes reduce homocoupling.[7]

Workflow for Incorporating a Protected AHPBA Analogue:

G cluster_synthesis SPPS Cycle cluster_cleavage Cleavage & Deprotection start Start with Fmoc-protected AHPBA(pinacol) couple Couple to N-terminus of peptide on resin start->couple deprotect Fmoc deprotection (20% piperidine/DMF) couple->deprotect elongate Continue peptide elongation deprotect->elongate cleave Treat with TFA cleavage cocktail elongate->cleave Final peptide synthesized precipitate Precipitate peptide in cold ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Purified peptide with free boronic acid purify->end

Caption: Workflow for SPPS with protected AHPBA.

Question 3: I am performing an on-resin Suzuki-Miyaura cross-coupling with my AHPBA-containing peptide and getting low yields. How can I optimize this reaction?

Answer:

On-resin Suzuki-Miyaura coupling requires careful optimization of the catalyst, base, solvent, and temperature to achieve high yields.

Probable Causes for Low Yield:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction.

  • Inappropriate Base: The base plays a critical role in activating the boronic acid for transmetalation.[11] An unsuitable base can lead to a sluggish or incomplete reaction.

  • Poor Resin Swelling: If the resin is not adequately swollen in the reaction solvent, the catalytic complex and reagents may not be able to access the reaction sites.

  • Catalyst Poisoning: Functional groups on the peptide side chains can sometimes coordinate to the palladium catalyst and inhibit its activity.

Solutions & Protocols:

  • Screening of Catalysts and Ligands:

    • Palladium Sources: Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

    • Ligands: The choice of phosphine ligand is critical. For on-resin couplings, bulky and electron-rich ligands like SPhos, XPhos, or DavePhos often give good results.[12]

  • Base and Solvent Selection:

    • Bases: A variety of bases can be used, with inorganic bases being common. These include K₂CO₃, Cs₂CO₃, and K₃PO₄.[11][13] The choice of base can be substrate-dependent and may require screening.

    • Solvents: A mixture of an organic solvent and water is often used. Common solvent systems include dioxane/water, THF/water, or DMF/water. NMP can also be an effective solvent for electron-poor substrates.[12]

  • Reaction Conditions:

    • Temperature: Suzuki couplings are typically performed at elevated temperatures, ranging from 60°C to 100°C.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for on-resin couplings.

Table 1: Recommended Starting Conditions for On-Resin Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Palladium Catalyst Pd₂(dba)₃ (5-10 mol%) with SPhos (10-20 mol%)A robust system for many aryl halide partners.
Base K₃PO₄ (3-4 equivalents)A strong, non-nucleophilic base often effective in these couplings.[13]
Solvent Dioxane/H₂O (4:1) or NMPNMP can be beneficial for difficult couplings.[12]
Temperature 80-100 °COptimization may be required.
Reaction Time 4-16 hoursMonitor by cleaving a small amount of resin and analyzing by LC-MS.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the coupling efficiency of AHPBA?

The Kaiser test (ninhydrin test) is a reliable qualitative method for detecting free primary amines on the resin.[14][15][16] A negative Kaiser test (yellow/colorless beads) indicates that the coupling is likely complete. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by RP-HPLC and mass spectrometry to determine the ratio of coupled to uncoupled product.

Q2: Are there any special considerations for the final cleavage and deprotection of peptides containing AHPBA?

The boronic acid moiety is generally stable to standard TFA-based cleavage cocktails. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). However, it is always advisable to use scavengers like triisopropylsilane (TIS) to quench reactive carbocations generated during the cleavage process, which could potentially react with the AHPBA ring. If a pinacol-protected AHPBA was used, the pinacol group is often removed during the TFA cleavage.[10]

Q3: How do I characterize my final AHPBA-containing peptide?

A combination of analytical techniques should be used for comprehensive characterization:

  • RP-HPLC: To assess the purity of the peptide.[17][18]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the peptide. The isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful signature to confirm the presence of the boronic acid.[10][19][20]

  • NMR Spectroscopy: Can provide detailed structural information about the peptide and confirm the integrity of the AHPBA moiety.

Q4: Can the incorporation of AHPBA lead to peptide aggregation?

The introduction of a relatively hydrophobic and rigid aromatic group like AHPBA could potentially increase the propensity for peptide aggregation, especially in sequences already prone to this issue.[1][21] If you observe poor solubility of the crude peptide after cleavage or difficulties during purification, aggregation might be a contributing factor. Strategies to mitigate this include using aggregation-disrupting amino acids in the sequence design or employing specialized purification protocols.

Decision Tree for Troubleshooting AHPBA Coupling Issues:

G start Problem: Low AHPBA Coupling Efficiency kaiser Is Kaiser test positive? start->kaiser aggregation Signs of aggregation (resin shrinking, poor swelling)? kaiser->aggregation Yes reagents Using standard coupling reagents (e.g., DIC/HOBt)? kaiser->reagents No (Kaiser test is negative, but LCMS shows incomplete coupling) aggregation->reagents No disrupt_aggregation Use NMP solvent, add LiCl, or increase temperature aggregation->disrupt_aggregation Yes double_couple Perform double coupling reagents->double_couple No change_reagents Switch to high-potency reagents (HATU, HCTU, PyBOP) reagents->change_reagents Yes re_evaluate Re-evaluate with Kaiser test double_couple->re_evaluate change_reagents->re_evaluate disrupt_aggregation->re_evaluate re_evaluate->start Positive success Success! re_evaluate->success Negative

Caption: Troubleshooting AHPBA coupling efficiency.

References

  • Bousquet, P., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 85(15), 7327–7334. Available from: [Link]

  • Kuttruff, S., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & Biomolecular Chemistry, 18(33), 6525-6530. Available from: [Link]

  • Das, M., & Das, A. (2024). Aggregation Behavior of Amyloid Beta Peptide Depends Upon the Membrane Lipid Composition. Journal of Membrane Biology, 257(3-4), 151-164. Available from: [Link]

  • Yang, J., et al. (2011). Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex. Synthesis, 2011(08), 1295-1301. Available from: [Link]

  • Al-Sanea, M. M., et al. (2021). Novel Aryl Boronate Ester Based Amino Acids as Orthogonal Building Blocks for Fmoc Solid Phase Peptide Synthesis. Molecules, 26(16), 4945. Available from: [Link]

  • Wanjari, S., & Yarlagadda, R. B. (2021). Side reactions in peptide synthesis: An overview. Bibliomed, 1(1), 1-10. Available from: [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. Available from: [Link]

  • Touré, M., & Hall, D. G. (2017). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 7(82), 52213-52216. Available from: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Available from: [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International journal of peptide and protein research, 12(2), 69–74. Available from: [Link]

  • Jain, R., et al. (2024). Peptide-based amyloid-beta aggregation inhibitors. RSC medicinal chemistry. Available from: [Link]

  • Gorgani, N. N., et al. (2023). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. Molecules (Basel, Switzerland), 28(23), 7808. Available from: [Link]

  • Williams, T. L., et al. (2015). Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity. PloS one, 10(6), e0129757. Available from: [Link]

  • Ghosh, S., et al. (2024). Peptide-Based Strategies: Combating Alzheimer's Amyloid β Aggregation through Ergonomic Design and Fibril Disruption. ACS chemical neuroscience. Available from: [Link]

  • Li, G., et al. (2022). Preparation of Pd-Diimine@SBA-15 and Its Catalytic Performance for the Suzuki Coupling Reaction. Catalysts, 12(11), 1335. Available from: [Link]

  • Wanjari, S. (2021). SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. Available from: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]

  • Ali, S., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules (Basel, Switzerland), 29(3), 765. Available from: [Link]

  • Welsch, S. J., et al. (2016). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. Helvetica chimica acta, 99(11), 849–856. Available from: [Link]

  • Li, Y., et al. (2012). Analytical characterization of an orally-delivered peptide pharmaceutical product. Analytical and bioanalytical chemistry, 403(8), 2317–2331. Available from: [Link]

  • Maltsev, A. S., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules (Basel, Switzerland), 26(16), 4945. Available from: [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available from: [Link]

  • Ali, A. M., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). The Journal of organic chemistry, 89(10), 6639–6650. Available from: [Link]

  • Patel, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. Available from: [Link]

  • Sormanni, P., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Available from: [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in pharmacology, 11, 239. Available from: [Link]

  • Patel, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. Available from: [Link]

  • Jahan, F., & Ahsan, A. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International journal of biological macromolecules, 221, 718–734. Available from: [Link]

  • Huang, Y. D., et al. (2002). Continuous Monitoring of Resin Content in Prepreg Unidirectional Tapes by Beta-Ray Method. Advanced Composites Letters, 11(1), 29-34. Available from: [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. Available from: [Link]

  • Kim, D., et al. (2021). Embedded Based Real-Time Monitoring in the High-Pressure Resin Transfer Molding Process for CFRP. Sensors (Basel, Switzerland), 21(16), 5437. Available from: [Link]

  • Bhat, S. K., et al. (2017). Proposed mechanism for homocoupling reaction. ResearchGate. Available from: [Link]

  • Ozdemir, N. G., & Brethee, K. (2012). An Experimental Study on the Process Monitoring of Resin Transfer Molded Composite Structures Using Fiber Optic Sensor. Journal of Manufacturing Science and Engineering, 134(4). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Multi-Step Synthesis of (2R,3R)-AHPBA

Welcome to the technical support center for the synthesis of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). This guide is designed for researchers, medicinal chemists, and process development scientists encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in this multi-step synthesis. As a key building block for various pharmaceuticals, including statin side chains, achieving high yield and diastereoselectivity is paramount. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate common pitfalls and optimize your synthetic route.

Overview of the Synthetic Pathway

A common and efficient route to (2R,3R)-AHPBA commences with cinnamyl alcohol. The synthesis involves four key transformations: asymmetric epoxidation, regioselective ring-opening of the epoxide, deprotection of the nitrogen, and oxidation of the primary alcohol. Each step presents unique challenges that can contribute to low overall yields. This guide will address each of these stages sequentially.

AHPBA_Synthesis_Workflow cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Epoxide Ring-Opening cluster_2 Step 3: N-Deprotection cluster_3 Step 4: Oxidation A Cinnamyl Alcohol B (2R,3R)-3-phenyloxiran-2-yl)methanol A->B Sharpless Asymmetric Epoxidation C (2R,3R)-3-(benzylamino)-3-phenylpropane-1,2-diol B->C Benzylamine, Regioselective Attack D (2R,3R)-3-amino-3-phenylpropane-1,2-diol C->D Hydrogenolysis (Pd/C, H2) E (2R,3R)-AHPBA D->E Selective Oxidation

Caption: Synthetic workflow for (2R,3R)-AHPBA from cinnamyl alcohol.

Part 1: Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol

This initial step is critical for establishing the desired stereochemistry. The Sharpless epoxidation is renowned for its high enantioselectivity in converting allylic alcohols to epoxy alcohols.[1][2] However, suboptimal conditions can lead to diminished yields and enantiomeric excess.

Frequently Asked Questions & Troubleshooting

Q1: My Sharpless epoxidation is giving a low yield of the desired (2R,3R)-epoxy alcohol. What are the likely causes?

A1: Low yields in this step often stem from several factors:

  • Catalyst Inactivity: The titanium(IV) isopropoxide catalyst is extremely sensitive to moisture. Any residual water in the solvent, starting material, or glassware can hydrolyze the catalyst to titanium dioxide, rendering it inactive.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the cinnamyl alcohol.

  • Side Reactions: While the Sharpless epoxidation is generally clean, side reactions can occur. For instance, the titanium catalyst can promote the formation of byproducts if the reaction is not carefully controlled.

  • Oxidant Decomposition: The oxidant, typically tert-butyl hydroperoxide (TBHP), can decompose over time, especially if not stored properly.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Dichloromethane is a common choice and should be freshly distilled from a suitable drying agent (e.g., CaH₂).

    • The addition of activated 3Å or 4Å molecular sieves to the reaction mixture is crucial to scavenge any trace amounts of water.[1]

  • Verify Reagent Quality:

    • Use a fresh, unopened bottle of titanium(IV) isopropoxide or distill it under reduced pressure before use.

    • Check the concentration of your TBHP solution via titration.

  • Optimize Reaction Parameters:

    • Maintain the recommended low temperature (typically -20 °C) to enhance enantioselectivity and minimize side reactions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion before quenching.

ParameterRecommendationRationale
Temperature -20 °CMaximizes enantioselectivity and reduces side reactions.
Solvent Anhydrous DichloromethaneInert and provides good solubility for reagents.
Drying Agent 3Å or 4Å Molecular SievesEffectively removes trace water that deactivates the catalyst.[1]
Catalyst Loading 5-10 mol%Sufficient for catalytic turnover without promoting side reactions.[2]

Q2: The enantiomeric excess (ee) of my epoxy alcohol is lower than expected. How can I improve it?

A2: The enantioselectivity of the Sharpless epoxidation is highly dependent on the integrity of the chiral catalyst complex formed in situ.

  • Chiral Ligand Purity: The diethyl tartrate (DET) ligand must be of high enantiomeric purity. Using (+)-DET will yield the (2R,3R)-epoxide, while (-)-DET gives the (2S,3S)-enantiomer.

  • Stoichiometry of Catalyst Components: The ratio of titanium(IV) isopropoxide to DET is critical. A 1:1.2 ratio is often optimal to ensure that the titanium is fully complexed with the chiral ligand.

  • Temperature Control: As mentioned, lower temperatures favor a more ordered transition state, leading to higher enantioselectivity.

Part 2: Regioselective Ring-Opening of the Epoxide

The nucleophilic attack of an amine on the epoxide ring is a crucial step that introduces the amino group. For the synthesis of (2R,3R)-AHPBA, the amine must attack the C3 carbon (the benzylic position) of the epoxy alcohol.

Epoxide_Ring_Opening Epoxy_Alcohol (2R,3R)-epoxy alcohol Desired_Product (2R,3R)-amino diol (Attack at C3) Epoxy_Alcohol->Desired_Product Desired Regioselectivity Undesired_Isomer (2R,3S)-amino diol (Attack at C2) Epoxy_Alcohol->Undesired_Isomer Undesired Regioselectivity Nucleophile Benzylamine Nucleophile->Epoxy_Alcohol Nucleophilic Attack

Caption: Regioselectivity in the epoxide ring-opening step.

Frequently Asked Questions & Troubleshooting

Q3: My epoxide ring-opening with benzylamine is giving a mixture of regioisomers. How can I favor the desired C3 attack?

A3: The regioselectivity of epoxide ring-opening is influenced by both steric and electronic factors, as well as the reaction conditions.

  • Under Basic or Neutral Conditions (SN2-like): With a strong, unhindered nucleophile like benzylamine, the reaction typically proceeds via an SN2 mechanism. In this case, the nucleophile preferentially attacks the less sterically hindered carbon. For your epoxide, the C2 carbon is less hindered than the benzylic C3 carbon, which can lead to the formation of the undesired regioisomer.

  • Under Acidic Conditions (SN1-like): In the presence of a Lewis or Brønsted acid, the epoxide oxygen is protonated, making it a better leaving group. The reaction then gains more SN1 character. A partial positive charge develops on the more substituted carbon that can better stabilize it, which in this case is the benzylic C3 carbon. This directs the nucleophilic attack to the desired position.

Troubleshooting Protocol:

  • Employ a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (the same reagent from the previous step, which can be advantageous) or ytterbium triflate (Yb(OTf)₃), can significantly improve the regioselectivity for attack at the benzylic carbon.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents can participate in hydrogen bonding and may affect the transition state. Aprotic solvents are generally preferred.

  • Temperature: Running the reaction at elevated temperatures (e.g., refluxing in isopropanol) is often necessary to drive the reaction to completion but be mindful that this can sometimes decrease selectivity.

Q4: The reaction is sluggish and requires long reaction times, leading to decomposition. What can I do?

A4: While benzylamine is a reasonably good nucleophile, the ring-opening of epoxides can sometimes be slow.

  • Increase Temperature: As mentioned, increasing the temperature is a common strategy to accelerate the reaction.

  • Use a More Nucleophilic Amine: While benzylamine is used for its ease of subsequent removal, if yields are persistently low, a more nucleophilic but still removable amine could be considered, though this would require re-optimization of the deprotection step.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for epoxide aminolysis.[3]

Part 3: N-Deprotection via Hydrogenolysis

The removal of the N-benzyl protecting group is typically achieved by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source. This step can be prone to catalyst poisoning and incomplete reaction.

Frequently Asked Questions & Troubleshooting

Q5: My N-debenzylation reaction is incomplete, even after prolonged reaction times and with fresh catalyst. What is the issue?

A5: Incomplete hydrogenolysis is a common problem, often due to catalyst deactivation.

  • Catalyst Poisoning: The product, a primary amine, can coordinate to the palladium catalyst and inhibit its activity.[4][5] This is a form of product inhibition. Amines in general can act as catalyst poisons for Pd/C.

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging debenzylations.

  • Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers.

Troubleshooting Protocol:

  • Acidify the Reaction Mixture: Adding a stoichiometric amount of a non-halogenated acid, like acetic acid or phosphoric acid, can protonate the product amine, preventing it from coordinating to and poisoning the palladium catalyst.[4] However, a subsequent neutralization step will be required during workup.

  • Increase Hydrogen Pressure: If available, using a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure (e.g., to 50 psi) can significantly accelerate the reaction.

  • Catalyst Loading and Type:

    • Ensure an adequate catalyst loading, typically 5-10 mol% of palladium.

    • Palladium hydroxide on carbon (Pearlman's catalyst) is often more effective for debenzylation than Pd/C, especially for stubborn substrates.

  • Choice of Hydrogen Source: While hydrogen gas is common, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can also be effective and may be more convenient for smaller scale reactions.[6]

Part 4: Selective Oxidation of the Primary Alcohol

The final step is the selective oxidation of the primary alcohol in the amino diol intermediate to a carboxylic acid. This transformation must be performed under conditions that do not affect the secondary alcohol or the newly liberated amine, and crucially, do not cause racemization of the chiral centers.

Frequently Asked Questions & Troubleshooting

Q6: The oxidation of my amino diol is giving low yields of AHPBA and multiple byproducts. How can I improve the selectivity?

A6: The presence of a free amino group and a secondary alcohol makes this a challenging selective oxidation.

  • Over-oxidation or Side Reactions: Strong, non-selective oxidizing agents like potassium permanganate or chromic acid can lead to a mixture of products, including cleavage of the carbon-carbon bond.

  • N-Oxidation: The amino group itself can be oxidized.

  • Protecting Group Strategy: The most reliable way to ensure selective oxidation of the primary alcohol is to re-protect the amino group with a group that is stable to the oxidation conditions and easily removed afterward, such as a Boc group.

Recommended Protocol (with N-protection):

  • N-Boc Protection: React the amino diol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine) to form the N-Boc protected amino diol.

  • Selective Oxidation: The resulting N-Boc protected diol can now be selectively oxidized. A common and effective method is a TEMPO-catalyzed oxidation using sodium hypochlorite as the terminal oxidant. This system is highly selective for primary alcohols.

  • Deprotection: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final (2R,3R)-AHPBA.

Q7: I am observing some racemization in my final product. What is causing this and how can I prevent it?

A7: Racemization, particularly at the α-carbon to the newly formed carboxyl group (C2), can occur under harsh basic or acidic conditions, or at elevated temperatures.[7][8]

  • Mechanism of Racemization: The α-proton can be abstracted under basic conditions, leading to a planar enolate intermediate which can be reprotonated from either face, scrambling the stereochemistry.

  • Oxidation Conditions: Some oxidation conditions may be too harsh. The TEMPO-catalyzed oxidation is generally mild and less prone to causing racemization.

  • Workup and Purification: Prolonged exposure to strong acids or bases during workup or purification should be avoided.

Part 5: Purification and Analysis

The final AHPBA product may contain diastereomeric impurities if the stereocontrol in the earlier steps was not perfect.

Q8: How can I purify the desired (2R,3R)-AHPBA from other stereoisomers?

A8: The separation of diastereomers is often achievable by standard laboratory techniques due to their different physical properties.

  • Fractional Crystallization: This is a powerful technique for separating diastereomers on a larger scale.[][10] Experiment with different solvent systems (e.g., water/isopropanol, ethanol/ether) to find conditions where the desired diastereomer selectively crystallizes.

  • Chromatography: While challenging for the free amino acid, derivatized forms can be separated on standard silica gel. Preparative chiral HPLC is also an option for high-purity material, although it is more expensive.[11]

Q9: What analytical techniques are best for confirming the purity and stereochemistry of my final product?

A9: A combination of techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. Careful analysis of coupling constants can sometimes help in assigning relative stereochemistry.

  • Chiral HPLC: This is the gold standard for determining both diastereomeric and enantiomeric purity. Use a suitable chiral column (e.g., a crown ether or ligand-exchange column) to separate all four possible stereoisomers.

  • Polarimetry: Measurement of the specific rotation can confirm the overall chirality of the bulk sample, but it does not provide information on diastereomeric purity.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your (2R,3R)-AHPBA synthesis.

References

  • Sharpless, K. B., & Katsuki, T. (1980). A new method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Harada, K., & Hayakawa, T. (1964). Resolution of Amino Acids. V. The Resolution of Racemic Aspartic Acid, Tyrosine, and Tryptophan by Seeding. Bulletin of the Chemical Society of Japan, 37(2), 191-194. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2999-3006. [Link]

  • Henkel, J. G., & Johnson, J. H. (1980). Epoxidation of allylic alcohols. Journal of Organic Chemistry, 45(7), 1333-1335. [Link]

  • Pradal, A., et al. (2015). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Molecules, 20(5), 8247-8260. [Link]

  • Sajiki, H., & Kume, K. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS omega, 5(6), 2999-3006. [Link]

  • Kappe, C. O. (2004). The oxidation of amino alcohols. University of Louisville Libraries. [Link]

  • Miranda, P. O., et al. (2011). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Australian Journal of Chemistry, 64(5), 495-510. [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10334-10352. [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Vedejs, E., & Jure, M. (2005). Crystallization-Induced Diastereomer Transformations. Angewandte Chemie International Edition, 44(26), 3974-4001. [Link]

  • Kozma, D. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL (University College London). [Link]

  • Green, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). John Wiley & Sons. [Link]

  • Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3218-3221. [Link]

  • Glotter, E., et al. (1968). Studies on epoxides. Part III. Epoxidation of allylic alcohols with chromium trioxide. Journal of the Chemical Society C: Organic, 1646-1654. [Link]

  • Ataman Kimya. (n.d.). Tetraisopropyl Titanate. Retrieved from [Link]

  • Olsen, R. K. (1982). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Utah State University. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • Sirisoma, N., & Rath, N. P. (2015). A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide. Combustion and Flame, 162(12), 4353-4364. [Link]

  • Shibuya, M., et al. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. Angewandte Chemie, 126(12), 3280-3283. [Link]

  • Ataman Kimya. (n.d.). Titanium Tetraisopropoxide. Retrieved from [Link]

  • Science.gov. (n.d.). titanium tetraisopropoxide ttip: Topics by Science.gov. Retrieved from [Link]

  • Punniyamurthy, T. (2015). 5.2: Epoxidation of Allylic Alcohols. In Chemistry LibreTexts. [Link]

  • Yang, S. S., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. Eastern Michigan University. [Link]

  • Björkelid, C., & Adolfsson, H. (2012). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition, 51(25), 6235-6238. [Link]

  • El-Faham, A., & Albericio, F. (2011). Protecting Groups in Peptide Synthesis: A Detailed Guide. Pharmaceuticals, 4(12), 1461-1504. [Link]

  • Guisán, J. M., et al. (2012). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Advanced Synthesis & Catalysis, 354(14-15), 2683-2692. [Link]

  • Szollosi, G., et al. (2007). Racemization of chiral amino alcohols: Catalyst selection and characterization. Journal of Molecular Catalysis A: Chemical, 271(1-2), 170-177. [Link]

  • Cameron, L. A., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(41), 12327-12332. [Link]

  • Sharpless, K. B. (2016). Asymmetric Epoxidation. [Link]

  • Sajiki, H., et al. (2017). Hydrogenolysis of N-benzyl amines. ResearchGate. [Link]

  • Johnson, R. A., & Sharpless, K. B. (1993). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 1-199. [Link]

  • Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Caron, S., et al. (2008). Synthesis of Virtually Enantiopure Aminodiols with Three Adjacent Stereogenic Centers by Epoxidation and Ring-Opening. Angewandte Chemie International Edition, 47(42), 8045-8048. [Link]

  • Hart, H., et al. (1986). Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages. Journal of the American Chemical Society, 108(19), 5914-5919. [Link]

  • Daugulis, O., et al. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews, 50(14), 8083-8121. [Link]

  • Posner, G. H., & Haines, S. R. (1985). A palladium-catalyzed glycosylation reaction: the de novo synthesis of natural and unnatural glycosides. Tetrahedron Letters, 26(1), 5-8. [Link]

  • Husain, M., et al. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Green and Sustainable Chemistry, 3(1), 1-5. [Link]

  • Daugulis, O., et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 38(10), 823-834. [Link]

  • Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Retrieved from [Link]

Sources

Optimization

Purification strategies for removing diastereomeric impurities of AHPBA

Welcome to the Technical Support Center for the purification of α-amino-β-hydroxy-p-phenylpropionic acid (AHPBA) diastereomers. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of α-amino-β-hydroxy-p-phenylpropionic acid (AHPBA) diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the separation of AHPBA diastereomeric impurities. As Senior Application Scientists, we have compiled this information based on established scientific principles and field-proven insights to ensure you can achieve the highest possible purity for your AHPBA samples.

Introduction to AHPBA and its Stereochemistry

AHPBA is a non-proteinogenic amino acid that contains two chiral centers, giving rise to four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other). The specific stereochemistry of AHPBA is often critical for its biological activity and the overall efficacy and safety of pharmaceutical compounds in which it is incorporated. Therefore, the ability to isolate the desired diastereomer from a mixture is of paramount importance.

This guide will focus on the three primary strategies for the purification of AHPBA diastereomers:

  • Chromatographic Separation: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • Diastereomeric Salt Crystallization: A classical and scalable method involving the formation of salts with a chiral resolving agent.

  • Enzymatic Kinetic Resolution: An elegant method that uses enzymes to selectively react with one diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in purifying AHPBA diastereomers?

A1: The primary challenge lies in the similar physicochemical properties of diastereomers. While not identical like enantiomers, their polarity, solubility, and other characteristics can be very close, making separation difficult. This often requires highly selective techniques and careful optimization of experimental parameters.

Q2: How do I determine the diastereomeric ratio of my AHPBA mixture?

A2: The most common and reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[1][2][3][4][5] The diastereomers will often exhibit distinct signals for protons near the chiral centers, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio. Chiral HPLC can also be used for quantitative analysis once a separation method has been established.[6]

Q3: Which purification strategy is best for my needs?

A3: The choice of strategy depends on several factors, including the scale of purification, the required purity, available equipment, and the specific AHPBA derivative.

  • Chromatography is excellent for high-purity separations at the analytical and semi-preparative scale.[7][8]

  • Crystallization is often the most cost-effective and scalable method for large quantities.[9][10][11]

  • Enzymatic resolution offers high selectivity under mild conditions and is particularly useful for producing enantiomerically pure compounds.[12][13][14]

Chromatographic Separation Strategies

Chromatographic techniques are powerful for separating diastereomers due to the high efficiency and selectivity that can be achieved.

High-Performance Liquid Chromatography (HPLC)

Both chiral and achiral HPLC can be employed for AHPBA diastereomer separation.

  • Chiral HPLC (Direct Method): This is often the most effective approach. Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with the diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point for screening.[15][16][17]

  • Achiral HPLC (Indirect Method): In this approach, the AHPBA diastereomers are first derivatized with a chiral derivatizing agent to form new diastereomeric compounds with greater differences in their physicochemical properties.[18][19] These new diastereomers can then be separated on a standard achiral column (e.g., C18).

IssuePossible CauseRecommended Solution
Poor or no resolution Inappropriate column selection.Screen a variety of chiral columns with different selectivities (e.g., polysaccharide-based, Pirkle-type).
Suboptimal mobile phase composition.Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol in hexane). For reversed-phase, try different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the pH.[15]
Peak tailing Secondary interactions with the stationary phase.Add a modifier to the mobile phase. For basic compounds like AHPBA, a small amount of a basic modifier (e.g., diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[16]
Column overload.Reduce the injection volume or the concentration of the sample.
Irreproducible retention times Column equilibration is insufficient.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after a gradient elution.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
  • Column Selection:

    • Start with a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of your AHPBA diastereomeric mixture in the mobile phase.

    • Begin with a mobile phase of n-hexane and a polar modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.

    • If AHPBA is in its free amino acid form, add 0.1% of an acidic modifier (e.g., trifluoroacetic acid) and a basic modifier (e.g., diethylamine) to the polar modifier to improve peak shape and solubility.

    • Perform isocratic elutions, systematically varying the percentage of the polar modifier (e.g., 10%, 20%, 30%).

  • Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition to maximize resolution.

    • Adjust the flow rate (a lower flow rate often improves resolution).

    • Optimize the column temperature.

  • Analysis:

    • Calculate the resolution (Rs) between the diastereomer peaks. A value of Rs > 1.5 indicates baseline separation.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations with a lower environmental impact.[5][8][20][21] It is particularly well-suited for preparative scale purifications.

Caption: SFC method development workflow for AHPBA.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic mixture of AHPBA with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[10] Due to their different physical properties, these salts will have different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[22] For AHPBA, which has both an amino and a carboxylic acid group, either a chiral acid or a chiral base can be used as the resolving agent. Tartaric acid and its derivatives are commonly used and effective resolving agents for amines.[11]

Key Considerations for Diastereomeric Salt Crystallization
  • Choice of Resolving Agent: The resolving agent should be readily available in high enantiomeric purity, inexpensive, and easily recoverable. For the amino group of AHPBA, derivatives of tartaric acid like O,O'-dibenzoyl-tartaric acid (DBTA) or O,O'-di-p-toluoyl-tartaric acid (DPTTA) are excellent candidates.[10]

  • Solvent Selection: The solvent system is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A screening of various solvents and solvent mixtures is often necessary.

  • Stoichiometry: The molar ratio of the resolving agent to the AHPBA mixture can influence the efficiency of the resolution and should be optimized.

  • Temperature and Cooling Rate: These parameters control the kinetics of crystallization and can significantly impact the purity of the crystallized salt.

IssuePossible CauseRecommended Solution
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a mixture of solvents. Induce crystallization by scratching the inside of the flask or by adding a seed crystal of the desired diastereomeric salt.
Both diastereomers co-crystallize (low diastereomeric excess) The solubility difference between the diastereomeric salts is small in the chosen solvent.Screen a wider range of solvents with varying polarities. Optimize the crystallization temperature and cooling rate; a slower cooling rate often improves selectivity.
The system reached thermodynamic equilibrium too quickly.Consider kinetic resolution by rapid crystallization and filtration if one diastereomer crystallizes much faster.
Oily precipitate forms instead of crystals The concentration of the diastereomeric salts is too high.Dilute the solution with more solvent.
  • Salt Formation:

    • Dissolve the AHPBA diastereomeric mixture in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R,R)-DBTA) in the same solvent.

    • Combine the two solutions and stir at room temperature.

  • Crystallization:

    • Slowly cool the solution to induce crystallization. A programmable cooling bath is ideal for controlled cooling.

    • If no crystals form, try adding an anti-solvent (a solvent in which the salts are less soluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals and determine the diastereomeric excess (de) by NMR.

  • Liberation of the Free AHPBA:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with a suitable acid or base to neutralize the resolving agent and precipitate the free AHPBA.

    • Collect the purified AHPBA by filtration, wash with water, and dry.

Caption: Workflow for AHPBA purification by crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to catalyze a reaction on only one of the diastereomers in a mixture.[23][24] For AHPBA, which contains a hydroxyl group, lipases are excellent candidates for catalyzing the acylation of this group in a stereoselective manner.[13][14]

Principle of Enzymatic Kinetic Resolution

In a racemic mixture of AHPBA, a lipase can selectively acylate the hydroxyl group of one diastereomer, leaving the other diastereomer unreacted. The acylated and unreacted AHPBA can then be easily separated due to their different chemical properties (e.g., by extraction or chromatography).

IssuePossible CauseRecommended Solution
Low or no enzyme activity Inappropriate enzyme selection.Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia).
Suboptimal reaction conditions (solvent, temperature, pH).Optimize the reaction solvent (non-polar organic solvents are often used). Vary the temperature. Ensure the pH is within the optimal range for the enzyme.
Low enantioselectivity The chosen enzyme does not effectively discriminate between the diastereomers.Screen other enzymes. Try a different acyl donor.
Reaction proceeds beyond 50% conversion, leading to lower ee of the unreacted starting material The reaction was allowed to run for too long.Monitor the reaction progress over time (e.g., by TLC or HPLC) and stop the reaction at or near 50% conversion.
  • Enzyme and Substrate Preparation:

    • Dissolve the AHPBA diastereomeric mixture in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

    • Add the chosen lipase (e.g., Novozym® 435 - immobilized Candida antarctica lipase B).

  • Acylation Reaction:

    • Add an acyl donor (e.g., vinyl acetate, isopropenyl acetate).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by TLC or HPLC to determine the conversion.

  • Work-up and Separation:

    • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the acylated AHPBA from the unreacted AHPBA using column chromatography or extraction.

  • Analysis:

    • Determine the enantiomeric excess (ee) or diastereomeric excess (de) of both the acylated product and the unreacted starting material.

Sources

Troubleshooting

Improving the stability of Boc-protected (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

Welcome to the dedicated technical support center for Boc-protected (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Boc-AHPBA). This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Boc-protected (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Boc-AHPBA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this critical chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in synthesis.

Introduction to Boc-AHPBA: A Versatile but Sensitive Building Block

Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid derivative widely used in the synthesis of various pharmaceuticals, particularly as a key component in protease inhibitors.[1][2] Its structure, featuring a Boc-protected amine, a hydroxyl group, a carboxylic acid, and a phenyl side chain, provides a unique scaffold for drug design. However, this combination of functional groups also presents specific stability challenges that must be carefully managed to ensure the quality and reproducibility of your experimental results.

This guide will delve into the potential degradation pathways, provide validated protocols for stability assessment, and offer practical advice to maintain the integrity of your Boc-AHPBA.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of solid Boc-AHPBA?

A1: As a solid, Boc-AHPBA is relatively stable when stored correctly. However, several factors can initiate degradation:

  • Moisture: The presence of water can facilitate hydrolytic degradation of the Boc group, especially if trace acidic or basic impurities are present.

  • Elevated Temperatures: Although the Boc group is generally considered thermally stable at moderate temperatures, prolonged exposure to high temperatures can lead to deprotection.[]

  • Light: Photodegradation can be a concern for many complex organic molecules. It is always a best practice to protect sensitive reagents from light.

  • Oxidizing Agents: The molecule is susceptible to oxidation, which can affect the hydroxyl group or the phenyl ring.[1]

Q2: I am seeing an unexpected loss of the Boc group in my reaction, even under neutral or basic conditions. What could be the cause?

A2: While the Boc group is known for its stability to most bases and nucleophiles, its cleavage can be catalyzed by Lewis acids or even protic solvents under certain conditions.[4][5] If you are observing unexpected deprotection, consider the following:

  • Hidden Acid Source: Ensure that all your reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • Lewis Acidity of Reagents: Certain metal salts or other reagents in your reaction mixture may possess sufficient Lewis acidity to catalyze Boc cleavage.

  • Elevated Temperatures: As mentioned, high reaction temperatures can lead to thermal deprotection of the Boc group.

Q3: Can the hydroxyl group in Boc-AHPBA cause any side reactions?

A3: The α-hydroxy group is a key functional handle, but it can also participate in side reactions. While studies on similar molecules suggest that the C2 hydroxyl group has a low propensity for intramolecular cyclization, it can be susceptible to oxidation to a ketone under certain conditions.[1] Furthermore, during Boc protection of amino acids with alcohol functionalities, prolonged reaction times with catalysts like DMAP can lead to the formation of a Boc-carbonate on the hydroxyl group.[]

Q4: What is the recommended way to store Boc-AHPBA?

A4: To ensure long-term stability, solid Boc-AHPBA should be stored in a tightly sealed container in a refrigerator at 0-8 °C, protected from light and moisture. For enhanced protection, consider storing it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

Q5: How should I prepare and store solutions of Boc-AHPBA?

A5: Boc-AHPBA is insoluble in water but soluble in organic solvents like DMF and DCM.[1] When preparing stock solutions, use high-purity, anhydrous solvents. For long-term storage of solutions, it is recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store these solutions at -20°C or below. Based on general best practices for amino acid solutions, they should be stable for several weeks when stored at 4°C, but for longer-term storage, freezing is recommended.[4]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new, more polar spot on TLC after storage. Hydrolysis of the Boc group to the free amine.Confirm the identity of the new spot by co-spotting with a known standard of the deprotected compound. If confirmed, discard the material and obtain a fresh batch. Review storage conditions to ensure they are anhydrous.
Low yield in a coupling reaction where Boc-AHPBA is the nucleophile. Degradation of the starting material, leading to lower active concentration.Assess the purity of the Boc-AHPBA using the HPLC method provided below. If the purity is low, purify the material or use a fresh batch.
Mass spectrometry of the product shows an unexpected mass increase of 56 Da. Alkylation of a nucleophilic site in your product by the tert-butyl cation. This is more common during Boc deprotection but can occur if there is partial degradation of the Boc-AHPBA.If this is observed after a reaction involving Boc-AHPBA, it suggests some level of in-situ deprotection and subsequent side reactions. Ensure your reaction conditions are strictly neutral or basic and anhydrous.
Discoloration of the solid material (e.g., yellowing). Possible oxidative degradation or photodecomposition.While slight discoloration may not always indicate significant impurity, it is a sign of potential degradation. It is highly recommended to re-analyze the material for purity before use.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reverse-phase HPLC method for assessing the purity of Boc-AHPBA. This method should be validated in your laboratory for its intended use.[][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of Boc-AHPBA in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study to Identify Potential Impurities

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[8][9] The following are recommended stress conditions to investigate the degradation pathways of Boc-AHPBA.

1. Hydrolytic Degradation:

  • Acidic: Dissolve Boc-AHPBA in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Incubate at 60°C for up to 24 hours.
  • Basic: Dissolve Boc-AHPBA in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Incubate at room temperature for up to 24 hours.
  • Neutral: Dissolve Boc-AHPBA in a 1:1 mixture of acetonitrile and water. Incubate at 60°C for up to 24 hours.

2. Oxidative Degradation:

  • Dissolve Boc-AHPBA in a 1:1 mixture of acetonitrile and water containing 3% hydrogen peroxide. Incubate at room temperature for up to 24 hours, protected from light.

3. Thermal Degradation:

  • Store solid Boc-AHPBA in an oven at 80°C for up to 48 hours.

4. Photolytic Degradation:

  • Expose solid Boc-AHPBA to a light source according to ICH Q1B guidelines.

Analysis of Stressed Samples: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. For the identification of degradation products, collect the fractions corresponding to new peaks and analyze them by mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the key concepts related to the stability and analysis of Boc-AHPBA.

Stability_Factors cluster_stress Stress Factors cluster_degradation Potential Degradation Products Boc_AHPBA Boc-(2R,3R)-3-amino-2-hydroxy- 4-phenylbutanoic acid Deprotection Free Amine Boc_AHPBA->Deprotection Hydrolysis / Heat Oxidized_Product Oxidized Species Boc_AHPBA->Oxidized_Product Oxidation Other Other Degradants Boc_AHPBA->Other Light / Heat Acid Acid Acid->Deprotection Base Base Base->Deprotection Heat Heat Heat->Deprotection Oxidation Oxidation Oxidation->Oxidized_Product Light Light Light->Other

Caption: Key stress factors leading to potential degradation products of Boc-AHPBA.

Workflow start Boc-AHPBA Sample stress Forced Degradation (Acid, Base, Heat, etc.) start->stress hplc HPLC Analysis (Purity Assessment) start->hplc stress->hplc decision Purity > 98%? hplc->decision pass Proceed with Synthesis decision->pass Yes fail Identify Impurities (LC-MS, NMR) decision->fail No purify Purify or Discard fail->purify

Caption: Workflow for stability assessment and quality control of Boc-AHPBA.

References

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PubMed. Available at: [Link]

  • Lactone. Wikipedia. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Mass spectral study of alkali-cationized Boc-carbo-beta3-peptides by electrospray tandem mass spectrometry. PubMed. Available at: [Link]

  • Preparation of α-Hydroxy-β-Fmoc Amino Acids from N-Boc Amino Acids. ResearchGate. Available at: [Link]

  • N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Pharmaffiliates. Available at: [Link]

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Analytical method validation: Comprehensive lifecycle approach. Allied Academies. Available at: [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Representative characterization of O3 Boc-PaDrAAA. (a) HPLC monitoring of the synthesis. ResearchGate. Available at: [Link]

  • Method Validation. LabCompliance. Available at: [Link]

  • Patent Kind Codes for CAS Basic & Patent Family Members. CAS.org. Available at: [Link]

  • From beta-lactams to alpha- and beta-amino acid derived peptides. ResearchGate. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Sciforum. Available at: [Link]

  • APPENDIX B Requirements for the validation of analytical methods. gtfch.org. Available at: [Link]

  • N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Pharmaffiliates. Available at: [Link]

  • Assessment of ADC Higher Order Structure Through 2D NMR Analysis. MDPI. Available at: [Link]

  • Bio-Analytical Method Validation-A Review. Austin Publishing Group. Available at: [Link]

  • Surface Characterization of Some Novel Bonded Phase Packing Materials for HPLC Columns Using MAS-NMR Spectroscopy. MDPI. Available at: [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Available at: [Link]

  • An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. PubMed. Available at: [Link]

  • Dual protection of amino functions involving Boc. RSC Advances. Available at: [Link]

  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2025-2033. LinkedIn. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Synthesis of AHPBA and its Derivatives

Welcome to our specialized technical resource for chemists and drug development professionals engaged in the synthesis of 4-(2-amino-2-carboxyethyl)phenylboronic acid (AHPBA) and its analogues. The unique trifunctional n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized technical resource for chemists and drug development professionals engaged in the synthesis of 4-(2-amino-2-carboxyethyl)phenylboronic acid (AHPBA) and its analogues. The unique trifunctional nature of AHPBA—possessing an arylboronic acid, a carboxylic acid, and an amine—presents a distinct set of synthetic and purification challenges. This guide is structured as a series of troubleshooting questions and answers to directly address the most common side reactions and experimental hurdles, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Core Synthetic Challenges & Troubleshooting

Q1: I'm observing significant homocoupling of my boronic acid reagent during the Suzuki-Miyaura coupling step to form the AHPBA backbone. What is causing this, and how can I suppress it?

This is a classic and frequently encountered issue in Suzuki-Miyaura reactions. The formation of a biaryl byproduct (Ar-Ar) from your boronic acid is primarily driven by oxidative homocoupling. This side reaction competes directly with the desired cross-coupling pathway, reducing your yield and complicating purification.

Causality and Mitigation Strategies:

The mechanism of homocoupling is often palladium-catalyzed and promoted by the presence of oxygen. The base used in the reaction also plays a critical role. Here is a breakdown of the causes and actionable solutions:

Troubleshooting Guide: Suzuki-Miyaura Homocoupling

Potential Cause Underlying Chemistry Recommended Solution & Protocol
Oxygen Contamination Oxygen can re-oxidize Pd(0) to Pd(II) in a pathway that facilitates the coupling of two boronic acid molecules instead of the aryl halide and the boronic acid.Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture. For most applications, bubbling argon or nitrogen through the solvent for 30-45 minutes is sufficient. For highly sensitive substrates, perform at least three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Base Stoichiometry or Strength The base is required to activate the boronic acid for transmetalation. However, an excessively strong base or high concentration can accelerate side reactions. The choice of base can influence the selectivity of the reaction.[1]Base Screening: If homocoupling is persistent, screen milder bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium hydroxide or alkoxides for delicate substrates. Use the minimum effective stoichiometry (typically 2-3 equivalents).
Suboptimal Ligand Choice The phosphine ligand stabilizes the palladium center and modulates its reactivity. Insufficiently bulky or electron-donating ligands can lead to less efficient reductive elimination of the desired product, allowing side reactions to compete.Use Bulky, Electron-Rich Ligands: For many applications, ligands such as SPhos, XPhos, or RuPhos provide excellent stability and promote the desired cross-coupling pathway, minimizing side reactions like homocoupling.
High Catalyst Loading or Degradation Using too much catalyst can increase the rate of all reactions, including side reactions. Degraded or "palladium black" containing catalysts can also have altered reactivity profiles.Optimize Catalyst Loading: While typical loadings are 1-5 mol%, reducing the catalyst loading to the minimum required for efficient conversion can sometimes suppress byproduct formation. Ensure you are using a high-purity catalyst.
Q2: My final AHPBA product seems to be degrading during workup or storage. I suspect protodeboronation. How can I confirm this and prevent it?

Protodeboronation, the replacement of the C-B bond with a C-H bond, is arguably the most common decomposition pathway for arylboronic acids.[2][3][4] This side reaction is particularly problematic for electron-rich or sterically hindered arylboronic acids and can be catalyzed by acid, base, or even trace metals.[3]

Confirmation and Prevention:

  • Confirmation: The most direct way to confirm protodeboronation is via ¹H NMR spectroscopy, where you will see the disappearance of aromatic signals adjacent to the boronic acid and the appearance of a new proton signal in that region. Mass spectrometry will also show a peak corresponding to the molecular weight of the deboronated product.

Troubleshooting Guide: Protodeboronation

Potential Cause Underlying Chemistry Recommended Solution & Protocol
Acidic or Basic Conditions The C-B bond is susceptible to cleavage by protonolysis. This reaction is catalyzed by both strong acids and bases. Kuivila and co-workers found that the rate of protodeboronation is often slowest near neutral pH.Maintain pH Control: During aqueous workups and especially during purification, maintain the pH between 6 and 7. Use buffered aqueous solutions (e.g., phosphate or acetate buffers) if necessary. Avoid strong acids or bases for pH adjustment.
Presence of Water Water is the proton source for protodeboronation. While often unavoidable, prolonged exposure, especially at elevated temperatures, will accelerate degradation.Use Anhydrous Conditions: For the reaction itself, use anhydrous solvents. During workup, minimize the time the boronic acid is in contact with aqueous phases. After isolation, store the final product in a desiccator over a drying agent like P₂O₅.
Elevated Temperatures Thermal energy can promote the deboronation reaction, especially in the presence of protic solvents or impurities.Low-Temperature Operations: Concentrate solutions on a rotary evaporator at low temperatures (<40 °C). If purification by chromatography is necessary, do not let the compound sit on the column for extended periods.
Trace Metal Impurities Residual metals from previous steps (e.g., Pd, Cu, Ni) can catalyze deboronation.Purification: If you suspect metal contamination, consider treating your crude product solution with a metal scavenger or performing a filtration through a pad of Celite® or silica gel specifically to remove trace metals before final purification.
Q3: During concentration and isolation, my AHPBA derivative turns into a waxy, insoluble solid that gives a complex NMR spectrum. Is this boroxine formation?

Yes, this is a very common observation. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[5][6][7][8][9] This is a dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.

Boroxine_Equilibrium cluster_main Boronic Acid - Boroxine Equilibrium BoronicAcid 3 x R-B(OH)₂ (Arylboronic Acid) Boroxine BoronicAcid->Boroxine - 3 H₂O (Dehydration) Water + 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine trimer.

The formation of boroxines is reversible, and the equilibrium can be shifted.[5][9] While boroxines can be used in some reactions like Suzuki couplings, their presence complicates characterization and can affect solubility and reactivity.

Managing Boroxine Formation:

  • Avoid Complete Dryness: When removing solvent via rotary evaporation, do not take the product to a completely dry, glassy solid. This high concentration drives the equilibrium towards the boroxine. It is often better to concentrate to a thick oil or slurry and then proceed to the next step.

  • Co-evaporation: Co-evaporating the crude product with a solvent that forms an azeotrope with water, such as toluene, can help remove water and shift the equilibrium. However, this must be done carefully to avoid complete dryness.

  • Re-equilibration Protocol: If you have isolated the boroxine, you can often convert it back to the boronic acid.

    • Step 1: Dissolve the boroxine-containing solid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or acetone).

    • Step 2: Add a small amount of water (1-5% v/v) and stir vigorously for 1-2 hours at room temperature.

    • Step 3: The boronic acid may precipitate as a pure solid. Alternatively, you can carefully extract the boronic acid into a slightly basic aqueous layer (pH ~8-9) and then re-acidify to precipitate the product, though this risks deboronation if not done carefully and quickly at low temperatures.

Q4: I am struggling with the purification of AHPBA. On silica gel, it either doesn't move from the baseline or streaks across all fractions with very low recovery. What is the best way to purify it?

This is a significant challenge stemming from the amphoteric (zwitterionic) nature of AHPBA at neutral pH, combined with the Lewis acidity of the boronic acid. Standard silica gel chromatography is often ineffective for these reasons:

  • Strong Ionic Interactions: The basic amine and acidic carboxylic acid can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible binding.

  • Lewis Acid-Base Interactions: The empty p-orbital on the boron atom can act as a Lewis acid, coordinating strongly to the Lewis basic silanol groups.

Recommended Purification Strategy: Ion-Exchange Chromatography

Given its amino acid structure, ion-exchange chromatography is a much more effective and scalable purification method than silica gel chromatography.[10][11]

Experimental Protocol: Purification of AHPBA using a Strong Cation Exchange (SCX) Resin

  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex® 50WX8). Prepare a column and wash the resin sequentially with 1 M HCl, deionized water (until the eluent is neutral), 1 M NaOH, and finally deionized water again until the eluent is neutral. Equilibrate the column with deionized water or a slightly acidic buffer (e.g., 0.1 M acetic acid).

  • Loading: Dissolve your crude AHPBA in the equilibration buffer. The solution should be acidic (pH < 3) to ensure both the amine and the carboxylic acid are protonated, giving the molecule a net positive charge. Load this solution onto the column. Neutral and acidic impurities will pass through.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove all unbound impurities.

  • Elution: Elute the bound AHPBA using a basic solution. A gradient of aqueous ammonia (e.g., 0.1 M to 2 M) is effective. The ammonia will deprotonate the amino group, neutralizing the charge and releasing the compound from the resin.

  • Isolation: Collect the fractions containing your product (monitor by TLC or LC-MS). Combine the pure fractions and remove the ammonia and water under reduced pressure. This method avoids the harsh conditions and strong interactions associated with silica gel.

Workflow Diagram: AHPBA Synthesis and Purification

AHPBA_Synthesis_Workflow Start Aryl Halide Precursor + Diboron Reagent Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Suzuki Intermediate Protected AHPBA Intermediate (Boronic Ester) Suzuki->Intermediate Homocoupling Side Reaction: Homocoupling Suzuki->Homocoupling Deprotection Deprotection Steps (e.g., Acid/Base Hydrolysis) Intermediate->Deprotection Crude Crude AHPBA Deprotection->Crude Deboronation Side Reaction: Protodeboronation Deprotection->Deboronation Purification Ion-Exchange Chromatography (SCX Resin) Crude->Purification Boroxine Side Reaction: Boroxine Formation Crude->Boroxine Final Pure AHPBA Purification->Final

Caption: Key stages in the synthesis and purification of AHPBA, indicating where common side reactions occur.

References

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]

  • Vertex AI Search. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Cammidge, A. N.; et al. Properties of a Model Aryl Boronic Acid and Its Boroxine. J. Pharm. Sci.2006 , 95 (9), 1947-1954. [Link]

  • Korich, A. L.; Iovine, P. M. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Trans.2010 , 39, 1423-1431. [Link]

  • Wikipedia. Boroxine. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Boroxine–Boronic Acid Equilibrium. J. Am. Chem. Soc.2020 , 142 (31), 13573–13589. [Link]

  • Al-Zoubi, R. M. Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series, 2016 , 115-131. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022 , 55 (9), 1249–1262. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022 , 55 (9), 1249–1262. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. [Link]

  • National Institutes of Health. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. [Link]

  • Kotha, S.; et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • NKK. Separation and Refining of Amino acids. [Link]

  • TSpace, University of Toronto. Synthesis and applications of aminoboronic acids. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. Purification of boronic acids?. [Link]

  • AHPBA. Will Technology, Along With Proper Training and Teaching, Improve Patient Outcome?. [Link]

  • LSU Scholarly Repository. Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl] phenylboronic acid surfaces using surface plasmon resonance. [Link]

  • National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • ResearchGate. Separation and Purification of Amino Acids. [Link]

  • National Institutes of Health. Synthesis of biologically active boron-containing compounds. [Link]

  • Google Patents. Method for purification of an amino acid using ion exchange resin.
  • AMD. One-Stop solution debug guide for Vivado Synthesis logic incorrect issues. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of Enantiomerically Pure (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid

Welcome to the technical support center for the synthesis and scale-up of enantiomerically pure (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. This critical chiral building block, a key component in the synthesis of be...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of enantiomerically pure (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. This critical chiral building block, a key component in the synthesis of bestatin and its analogues, presents unique challenges in achieving high yield and enantiomeric purity on a larger scale.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.

Synthesis
Question Answer
My overall yield is consistently low. What are the likely causes? Low yields can stem from several factors. Incomplete reactions are a primary culprit; ensure your reaction is monitored to completion using appropriate techniques like TLC or LC-MS.[4] Side reactions, such as over-oxidation or epimerization, can also significantly reduce the yield of the desired product. Purification losses are another common issue, especially during crystallization or chromatography. Optimizing solvent systems and using high-purity reagents can mitigate these problems. For peptide synthesis, which this molecule is often a part of, insolubility of certain amino acids can also lead to incomplete reactions and lower yields.[5]
What is the most common reason for poor enantiomeric excess (e.e.)? Inadequate chiral control during the synthesis is the most frequent cause of low e.e. This could be due to a suboptimal chiral catalyst or auxiliary, incorrect reaction temperature, or the presence of impurities that interfere with the stereoselective pathway.[6] Racemization of the product or starting materials under the reaction or workup conditions can also erode enantiomeric purity. It's crucial to select a robust asymmetric synthesis method and carefully control all reaction parameters.
I'm observing the formation of multiple diastereomers. How can I improve the diastereoselectivity? The formation of multiple diastereomers indicates a lack of facial selectivity in the key bond-forming step. The choice of chiral auxiliary or catalyst is paramount in directing the reaction towards the desired diastereomer.[7] Reaction conditions, particularly temperature and solvent, play a crucial role. Lower temperatures often enhance diastereoselectivity. Screening different solvents can also have a significant impact on the stereochemical outcome.
Purification & Analysis
Question Answer
How can I effectively separate the (2R,3R) diastereomer from the other stereoisomers? Diastereomers have different physical properties, which allows for their separation by conventional methods like fractional crystallization or chromatography.[6][8] For chromatographic separation, chiral stationary phases (CSPs) in HPLC are highly effective.[9][10] Careful selection of the chiral column and mobile phase is critical for achieving good resolution between the diastereomers.[11][12]
What is the best method to determine the enantiomeric excess of my final product? Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[10][11] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Other methods include derivatization with a chiral agent to form diastereomers that can be analyzed by standard HPLC or NMR.[13]
My purified product is not stable. What are the potential degradation pathways? The amino acid can be susceptible to oxidation, especially at the benzylic position. Decarboxylation can also occur under harsh acidic or thermal conditions. Proper storage under an inert atmosphere at low temperatures is recommended to maintain the integrity of the compound.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues that may arise during the scale-up process.

Guide 1: Low Diastereoselectivity in Asymmetric Synthesis

Low diastereoselectivity is a common challenge when scaling up the synthesis of complex chiral molecules. This guide will walk you through a systematic approach to identify and resolve the root cause.

Workflow for Troubleshooting Low Diastereoselectivity

Low_Diastereoselectivity_Troubleshooting start Low Diastereoselectivity Observed check_reagents Verify Purity of Starting Materials and Reagents start->check_reagents check_reagents->start Impurities Found check_catalyst Evaluate Chiral Catalyst/Auxiliary Performance check_reagents->check_catalyst Reagents Pure check_catalyst->start Catalyst Inactive optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst Active revisit_strategy Re-evaluate Synthetic Strategy optimize_conditions->revisit_strategy Optimization Fails success Desired Diastereoselectivity Achieved optimize_conditions->success Optimization Successful revisit_strategy->start Purification_Optimization start Purification Challenges at Scale crystallization Optimize Fractional Crystallization start->crystallization chromatography Develop Scalable Chromatography Method crystallization->chromatography Crystallization Insufficient characterization Confirm Purity and Identity crystallization->characterization Crystallization Successful chromatography->characterization Chromatography Successful success Pure Product Isolated Efficiently characterization->success

Sources

Optimization

Technical Support Center: Accurate Determination of AHPBA Enantiomeric Excess

Welcome to the technical support guide for the method refinement and accurate determination of (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid (AHPBA) enantiomeric excess. As a critical chiral building block in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the method refinement and accurate determination of (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid (AHPBA) enantiomeric excess. As a critical chiral building block in pharmaceutical synthesis, the stereochemical purity of AHPBA directly influences the efficacy and safety of final drug products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your analytical methods and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is AHPBA and why is its enantiomeric excess (ee) critical?

AHPBA is a non-proteinogenic amino acid. In pharmaceutical development, often only one enantiomer (the '(S)' or '(R)' form) of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, accurately quantifying the enantiomeric excess, which measures the purity of one enantiomer over the other, is a regulatory and safety necessity.

Q2: Which analytical techniques are most suitable for determining AHPBA's enantiomeric excess?

The most prevalent and reliable methods for determining the enantiomeric excess of chiral compounds like AHPBA are chromatographic techniques.[1][2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high resolution, robustness, and wide availability of chiral stationary phases (CSPs).[2]

  • Chiral Gas Chromatography (GC): GC can also be employed, often requiring derivatization of the AHPBA to increase its volatility.

  • Capillary Electrophoresis (CE): This technique offers high efficiency and low sample consumption but may have limitations in terms of sensitivity and preparative scale applications.[3]

Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can also be used, but chromatographic methods are generally preferred for their accuracy and sensitivity in quantifying low levels of the undesired enantiomer.[1][4]

Q3: What is a chiral stationary phase (CSP) and how does it work?

A CSP is a packing material within an HPLC column that is itself chiral. It creates a chiral environment where the two enantiomers of the analyte (AHPBA) form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for separating a broad range of chiral molecules.[5]

Q4: Is derivatization of AHPBA necessary for analysis?

Derivatization can be necessary for several reasons:

  • For GC analysis: To make the AHPBA molecule volatile enough to be analyzed by GC.

  • For HPLC analysis (indirect method): AHPBA can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column. This can be an alternative if a suitable chiral column is not available.

  • To improve detection: Derivatization can introduce a chromophore or fluorophore to the AHPBA molecule, enhancing its detection by UV or fluorescence detectors, which is particularly useful for trace-level analysis.[6]

Experimental Workflow: Chiral HPLC Method Development

The following diagram outlines a typical workflow for developing a robust chiral HPLC method for AHPBA enantiomeric excess determination.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis racemic Prepare Racemic AHPBA Standard sample Prepare AHPBA Sample csp_select Select Chiral Stationary Phase (CSP) racemic->csp_select mp_opt Optimize Mobile Phase csp_select->mp_opt param_opt Optimize Instrument Parameters (Flow Rate, Temperature, Wavelength) mp_opt->param_opt inject_racemic Inject Racemic Standard param_opt->inject_racemic data_acq Data Acquisition & Peak Integration inject_racemic->data_acq inject_sample Inject Sample inject_sample->data_acq calc_ee Calculate Enantiomeric Excess (%) data_acq->calc_ee

Caption: Workflow for AHPBA Chiral HPLC Method Development.

Detailed Protocol: Chiral HPLC Analysis of AHPBA
  • Preparation of Racemic Standard: Accurately weigh and dissolve a racemic AHPBA standard in a suitable solvent (e.g., a mixture of the mobile phase) to a known concentration. This is crucial for confirming peak identity and calculating resolution.

  • Sample Preparation: Dissolve the AHPBA sample to be tested in the same solvent as the standard to a similar concentration. Ensure complete dissolution.

  • Chromatographic Conditions (Example):

    • Column: Polysaccharide-based chiral column (e.g., Lux Cellulose-1 or Chiralpak series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio will need to be optimized.[5]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Temperature: Controlled, often around 25°C. Temperature can influence selectivity.[5]

    • Detection: UV detection at a wavelength where AHPBA has significant absorbance (e.g., 220 nm or 275 nm).

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers and to assess the column's performance (resolution).

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting Guide

Problem 1: Poor or No Separation of Enantiomers
Potential Cause Scientific Rationale & Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The mechanism of chiral recognition is highly specific. The chosen CSP may not have the appropriate chiral selectors or interaction sites for AHPBA. Solution: Screen different types of CSPs (e.g., cellulose-based, amylose-based, protein-based). Consult manufacturer's application notes for amino acid separations.[7]
Incorrect Mobile Phase Composition The mobile phase composition, particularly the type and concentration of the alcohol modifier, directly impacts the interactions between the analyte and the CSP.[5] Solution: Systematically vary the ratio of the non-polar solvent to the alcohol modifier. Test different alcohols (e.g., ethanol, isopropanol) as they can offer different selectivities.
Mobile Phase Additive is Missing or Incorrect AHPBA has both acidic (carboxyl) and basic (amino) functional groups. Uncontrolled ionization can lead to poor peak shape and retention. Solution: Add a small amount (typically 0.1%) of an acidic modifier (like trifluoroacetic acid) or a basic modifier (like diethylamine) to the mobile phase to suppress ionization and promote consistent interactions.
Problem 2: Peak Splitting or Shoulder Peaks

This is a common issue in HPLC that can compromise accurate integration and quantification.[8]

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions peak_split Peak Splitting/ Shoulders Observed cause1 Contamination at Column Inlet/Frit peak_split->cause1 cause2 Sample Solvent/ Mobile Phase Mismatch peak_split->cause2 cause3 Column Void or Channeling peak_split->cause3 sol1 Reverse flush column. Replace frit or guard column. cause1->sol1 sol2 Dissolve sample in mobile phase or a weaker solvent. cause2->sol2 sol3 Replace column. cause3->sol3

Caption: Troubleshooting Logic for Peak Splitting in HPLC.

Potential Cause Scientific Rationale & Troubleshooting Steps
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread and distort as it enters the column, leading to a split peak.[9] Solution: Dissolve the AHPBA sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
Column Contamination or Blockage Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, creating an uneven flow path for the sample as it enters the stationary phase.[8][10] Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't resolve the issue, replace the column inlet frit or the guard column if one is in use.[10]
Void or Channel in the Column Bed Over time or due to pressure shocks, the packed bed of the stationary phase can settle, creating a void at the column inlet. This leads to a disturbed flow path and peak splitting. Solution: This is typically irreversible damage. The column will need to be replaced.[9]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that can appear as splitting or severe fronting. Solution: Reduce the injection volume or the concentration of the sample and re-inject.
Problem 3: Inaccurate or Non-Reproducible Enantiomeric Excess Values
Potential Cause Scientific Rationale & Troubleshooting Steps
Incomplete Peak Resolution If the peaks of the two enantiomers are not baseline-resolved (Resolution < 1.5), the integration software may struggle to accurately determine the area of each peak, leading to errors in the ee calculation.[11] Solution: Further optimize the mobile phase composition or reduce the flow rate to improve resolution. Connecting two columns in series can also significantly enhance separation.[12]
Non-Linear Detector Response At high concentrations, the detector response may become non-linear, meaning the peak area is no longer directly proportional to the concentration. This can disproportionately affect the major peak, leading to an inaccurate ee. Solution: Ensure the concentration of your sample results in a peak height/area that falls within the linear range of the detector. This can be confirmed by running a calibration curve.
Presence of Impurities A co-eluting impurity under either the major or minor enantiomer peak will artificially inflate its area, leading to an incorrect ee value. Solution: Use a photodiode array (PDA) detector to check for peak purity. If an impurity is present, the chromatographic method must be modified to resolve it from the AHPBA enantiomers.

Method Validation Parameters

For use in a regulated environment, the analytical method for determining enantiomeric excess must be validated.[11]

Parameter Description & Typical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of components that may be expected to be present. (Demonstrated by resolving the enantiomers from each other and any known impurities).
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. (Typically, a signal-to-noise ratio of ≥ 10).[11]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. (Typically requires a correlation coefficient, r², of ≥ 0.99).
Precision The closeness of agreement among a series of measurements. (Assessed at different levels: repeatability, intermediate precision. Expressed as % Relative Standard Deviation).
Accuracy The closeness of the test results obtained by the method to the true value. (Determined by spiking the main enantiomer with known amounts of the minor enantiomer).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. (e.g., small changes in mobile phase composition, temperature, flow rate).

References

  • BenchChem. (2025). A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • BenchChem. (2025). A Comparative Guide to the Validation of Enantiomeric Excess in (R)-Quinuclidin-3-ol Precursors.
  • Unknown. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Matarashvili, S. R., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health.
  • P., L. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science.
  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?
  • Unknown. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications.
  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health.
  • Szoták, M., et al. (n.d.). Enantiomeric derivatization for biomedical chromatography. PubMed.
  • Koch, K., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed.

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Troubleshooting

Technical Support Center: Enhancing the Solubility of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid for In Vitro Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for solubilizing (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. We will move beyond simple instruc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for solubilizing (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. We will move beyond simple instructions to explain the underlying physicochemical principles, ensuring you can not only solve immediate solubility challenges but also proactively design robust experimental protocols. The information is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and its behavior in solution.

Q1: Why is my (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid insoluble in standard neutral buffers like PBS (pH 7.4)?

A1: The primary reason for the poor solubility of this compound in neutral pH is its zwitterionic nature .[1][2][3] Like other amino acids, the molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[4] At a specific pH, known as the isoelectric point (pI), the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻), resulting in a molecule with both a positive and a negative charge, but a net neutral charge.[1][2] In this zwitterionic state, strong intermolecular electrostatic attractions occur, leading to the formation of crystal lattice structures that are poorly solvated by water, causing aggregation and low solubility.[5][6] Solubility is typically lowest at the pI and increases significantly as the pH is moved away from this point.[1][2][7]

Q2: What are the most effective methods for solubilizing this compound?

A2: The most effective strategies are, in order of preference:

  • pH Adjustment: This is the most direct and often most effective method. By making the solution either acidic or basic, you shift the equilibrium away from the sparingly soluble zwitterion to a charged, more soluble species (a cation in acid or an anion in base).[1][8][9]

  • Use of Organic Co-solvents: For highly resistant cases or when pH adjustment is incompatible with your assay, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol can be employed, typically by dissolving the compound in a minimal amount of the organic solvent before diluting with an aqueous buffer.[10][11]

  • Physical Dissolution Aids: Techniques like sonication or gentle warming (e.g., to 30-40°C) can help overcome the activation energy required for dissolution, but they are typically used in conjunction with pH adjustment or co-solvents.[10]

Q3: What are the key physicochemical properties I should be aware of?

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[4][14][15]
Molecular Weight 195.21 g/mol [4]
Predicted pKa ~2.97 (for the carboxylic acid group)[12][13]
Structure Contains a carboxylic acid, an amino group, a hydroxyl group, and a phenyl ring[4]
Predicted XLogP3-AA -2.0[4]

Note: Predicted values should be used as a guide; empirical determination is always recommended for precise measurements.

Part 2: Troubleshooting Guide & Step-by-Step Protocols

This section provides a systematic workflow to address the common problem of insolubility.

Problem: My lyophilized (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid powder forms a cloudy suspension or fails to dissolve when added to my aqueous assay buffer.

Underlying Cause: The pH of your buffer is too close to the compound's isoelectric point (pI), leading to the formation of the poorly soluble zwitterionic species.

Workflow for Effective Solubilization

This workflow provides a logical progression from the simplest to more advanced techniques.

G start Start: Lyophilized Compound test_water Attempt to dissolve a small test amount in final concentration aqueous buffer (e.g., PBS, TRIS) start->test_water check_solubility Is the solution clear? test_water->check_solubility success Solution is ready. Verify final pH and proceed with assay. check_solubility->success Yes ph_adjust Primary Method: pH Adjustment check_solubility->ph_adjust No acid_path Acidify Solution (e.g., 0.1 M HCl) ph_adjust->acid_path base_path Basify Solution (e.g., 0.1 M NaOH) ph_adjust->base_path check_assay_compat Is the required pH compatible with the assay? acid_path->check_assay_compat base_path->check_assay_compat check_assay_compat->success Yes cosolvent Secondary Method: Use Organic Co-solvent check_assay_compat->cosolvent No dmso_path Dissolve in minimal DMSO, then slowly add buffer cosolvent->dmso_path final_check Solution is ready. Ensure final organic solvent concentration is tolerated by the assay. dmso_path->final_check

Caption: Decision workflow for solubilizing the target compound.

Protocol 1: Solubilization via pH Adjustment (Primary Method)

This method relies on ionizing the molecule to enhance its interaction with water. The diagram below illustrates how pH affects the charge of the compound.

Caption: Effect of pH on the ionization state and solubility.

A. Acidic Solubilization (to create a cationic salt)

  • Weigh the desired amount of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid into a sterile tube.

  • Add a volume of sterile water or your desired buffer that is less than your final target volume (e.g., 80% of the final volume).

  • While vortexing, add a dilute acid (e.g., 0.1 M HCl or 10% acetic acid) dropwise.[10]

  • Continue adding acid until the solid completely dissolves and the solution becomes clear. This occurs because the carboxylate group becomes protonated (-COOH), leaving a net positive charge on the amino group (-NH₃⁺).[1]

  • Once dissolved, add the remaining water or buffer to reach the final desired concentration.

  • Crucial Validation Step: Measure the pH of the final stock solution. This is now an acidic stock. You must account for this pH when diluting it into your final assay medium to ensure the final experimental pH is correct.

B. Basic Solubilization (to create an anionic salt)

  • Weigh the desired amount of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid into a sterile tube.

  • Add a volume of sterile water or your desired buffer that is less than your final target volume (e.g., 80% of the final volume).

  • While vortexing, add a dilute base (e.g., 0.1 M NaOH or 0.1 M ammonium bicarbonate) dropwise.[10]

  • Continue adding base until the solid completely dissolves. This happens as the ammonium group is deprotonated (-NH₂), leaving a net negative charge on the carboxylate group (-COO⁻).[1]

  • Once dissolved, add the remaining water or buffer to reach the final desired concentration.

  • Crucial Validation Step: Measure the pH of the final stock solution. When diluting this basic stock into your assay, ensure the final pH is buffered to the desired value.

Protocol 2: Solubilization via Organic Co-solvent (Secondary Method)

Use this method when pH adjustment is not viable for your experimental system.

  • Weigh the compound into a sterile tube.

  • Add the absolute minimum volume of a pure organic solvent (e.g., DMSO or ethanol) required to completely dissolve the solid. Start with a very small volume (e.g., 10-20 µL for 1-5 mg of compound) and vortex thoroughly.

  • Once the compound is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to this solution dropwise while continuously vortexing.[10]

  • Critical Insight: Adding the aqueous buffer to the concentrated organic stock is more effective than the reverse. This prevents the compound from immediately precipitating out of solution due to localized high concentrations in an unfavorable solvent environment.

  • If the solution remains clear, you have successfully created your stock. If precipitation occurs, you have exceeded the solubility limit in that specific water/co-solvent mixture.

Part 3: Assay Compatibility & Final Considerations

The ultimate goal is reliable in vitro data, so the solubilization method must not interfere with the assay.

MethodPotential IssuesMitigation Strategy
pH Adjustment An unbuffered final solution can drastically alter the pH of the assay, affecting cell viability, protein structure, or enzyme activity.Always use a strongly buffered system for your final assay. Calculate the effect of adding your acidic/basic stock to ensure the final pH remains within the required range (e.g., pH 7.2-7.6 for most cell cultures).
Organic Co-solvents Solvents like DMSO can be toxic to cells, typically at concentrations >0.5-1%. They can also denature proteins or directly inhibit enzymes at higher concentrations.Prepare a high-concentration stock in the organic solvent so the final concentration in the assay is well below the tolerated limit. Always run a "vehicle control" (assay medium + the same final concentration of the co-solvent) to confirm the solvent has no effect on its own.
Physical Aids Excessive heating can degrade the compound. Probe sonication can also cause localized heating and degradation.[10]Use a bath sonicator to avoid direct heat.[10] If warming, use a calibrated water bath and do not exceed 40°C.

By understanding the zwitterionic nature of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and applying this systematic troubleshooting approach, you can reliably prepare solutions for your in vitro assays, ensuring the integrity and reproducibility of your scientific findings.

References

  • Why are amino acids usually more soluble at pH extremes than they are
  • Grosse Daldrup, J.-B., et al. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
  • Technical Support Center: Enhancing the Solubility of Peptides with Unn
  • pH dependence of amino acid solubility. The solubility of an amino acid... (n.d.).
  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF. (n.d.).
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  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly w
  • (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3. (n.d.). PubChem.
  • 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3. (n.d.). PubChem.
  • (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). LookChem.
  • (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. (n.d.). Chem-Impex.
  • (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride. (n.d.). Sigma-Aldrich.
  • (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid - Physico-chemical Properties. (n.d.). ChemBK.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
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  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (n.d.).
  • Physicochemical Properties of Zwitterionic Drugs in Therapy. (2020). PubMed.

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Optimization

Addressing epimerization issues during the synthesis of AHPBA-containing peptides

A Guide to Mitigating Epimerization and Other Common Side Reactions Welcome to the Technical Support Center for the synthesis of peptides incorporating the non-proteinogenic amino acid, 3-amino-5-(4-hydroxyphenyl)-pentan...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Epimerization and Other Common Side Reactions

Welcome to the Technical Support Center for the synthesis of peptides incorporating the non-proteinogenic amino acid, 3-amino-5-(4-hydroxyphenyl)-pentanoic acid (AHPBA). As Senior Application Scientists, we have compiled this guide to address the specific challenges you may encounter, with a primary focus on the critical issue of epimerization. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is AHPBA and why is its chirality important?

AHPBA, or 3-amino-5-(4-hydroxyphenyl)-pentanoic acid, is a custom-synthesized gamma-amino acid. Like all chiral amino acids, the specific stereochemistry of AHPBA is crucial for the final conformation and biological activity of the peptide.[1] The introduction of even small amounts of the incorrect epimer can lead to peptides with altered binding affinities, modified enzymatic stability, and potentially different toxicological profiles.[2][3]

Q2: What is epimerization in the context of AHPBA-containing peptide synthesis?

Epimerization is the unwanted conversion of one stereoisomer into its diastereomer at a single chiral center.[2][3] In the synthesis of AHPBA-containing peptides, this typically refers to the inversion of the stereochemistry at the alpha-carbon of the AHPBA residue during the coupling reaction. This results in a mixture of peptides with the desired and undesired AHPBA configuration, which can be difficult to separate.[2][4]

Q3: What are the primary causes of epimerization during peptide synthesis?

Epimerization in peptide synthesis is primarily caused by two mechanisms:

  • Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a transient oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[2]

  • Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid, forming an enolate intermediate which can then be protonated from either face, leading to epimerization.[2]

Factors that promote these mechanisms, such as strong bases, prolonged activation times, and certain coupling reagents, increase the risk of epimerization.

Q4: How can I detect and quantify epimerization in my AHPBA-containing peptide?

The most common method for detecting and quantifying epimerization is through chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[5][6] This technique can separate the desired peptide from its epimeric impurity, allowing for accurate quantification.[7] Additionally, chiral gas chromatography (GC) of derivatized amino acids obtained after peptide hydrolysis can be used. Mass spectrometry can also be employed to identify peptides with the same mass but different stereochemistry, often in conjunction with a chromatographic separation.[7]

Troubleshooting Guide: AHPBA-Specific Challenges and Solutions

This guide is structured to help you diagnose and resolve common issues encountered during the synthesis of AHPBA-containing peptides.

Issue 1: High Levels of Epimerization Detected Post-Synthesis

Potential Causes & Solutions:

  • Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others.

    • Recommendation: Avoid using carbodiimides like DCC or EDC alone, as they can lead to significant epimerization.[8] Instead, use them in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are generally more efficient and less prone to causing epimerization, especially when used with a non-nucleophilic base.[1][8] COMU, an oxyma-based coupling reagent, offers high efficiency with a reduced risk of side reactions compared to benzotriazole-based reagents.[1]

  • Excessive Base Strength or Concentration: Strong bases and high concentrations can readily abstract the alpha-proton, leading to epimerization.

    • Recommendation: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine.[8] Use the minimum amount of base necessary to facilitate the reaction. The basicity of the amine can correlate with the extent of epimerization.[8]

  • Prolonged Pre-activation Time: Allowing the AHPBA to sit in the presence of the coupling reagent and base for an extended period before adding it to the resin can increase the formation of the epimerization-prone oxazolone intermediate.

    • Recommendation: Minimize the pre-activation time. Ideally, add the activated AHPBA solution to the resin immediately after mixing.

  • Elevated Temperature: Higher temperatures can accelerate the rate of epimerization.

    • Recommendation: Perform the coupling of AHPBA at room temperature or below. While elevated temperatures can be beneficial for overcoming steric hindrance, they should be used with caution for residues prone to epimerization.

Table 1: Comparison of Common Coupling Reagents and their Propensity for Epimerization

Coupling ReagentAdditiveBasePropensity for EpimerizationNotes
DCC/DICNoneN/AHighByproduct urea can be difficult to remove.[8]
DCC/DICHOBt/OxymaDIEA/NMMModerateAdditive suppresses oxazolone formation.[8]
HBTU/HCTUNoneDIEA/NMMLow to ModerateEfficient and widely used.
HATUNoneDIEA/CollidineLowHighly efficient, especially for hindered couplings.[1]
PyBOP/PyAOPNoneDIEA/NMMLow to ModeratePhosphonium-based reagents.
COMUNoneDIEA/NMMLowGood safety profile and high efficiency.[1]
Issue 2: Low Coupling Efficiency of AHPBA

Potential Causes & Solutions:

  • Steric Hindrance: The bulky 4-hydroxyphenylpentyl side chain of AHPBA can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

    • Recommendation: Employ a more potent coupling reagent like HATU or COMU, which are known to be effective for sterically hindered amino acids.[9][10][11] Consider a double coupling protocol, where the coupling step is repeated with fresh reagents. Increasing the reaction time or performing the coupling at a moderately elevated temperature (e.g., 40°C) can also improve efficiency, but monitor for epimerization.[1]

  • Aggregation of the Peptide-Resin: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine inaccessible.

    • Recommendation: Use a resin with a lower loading capacity or a more flexible linker. Solvents like N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts can help to disrupt aggregation.[12]

Issue 3: Side Reactions Involving the Phenolic Hydroxyl Group

Potential Causes & Solutions:

  • Unprotected Hydroxyl Group: The phenolic hydroxyl group of AHPBA is reactive and can undergo side reactions such as acylation during coupling or modification during cleavage.

    • Recommendation: Protect the phenolic hydroxyl group with a suitable protecting group that is stable to the conditions of peptide synthesis and can be removed during the final cleavage step.[13][14][15] For Fmoc-based synthesis, a tert-butyl (tBu) ether is a common choice.[13] For Boc-based synthesis, a benzyl (Bzl) ether can be used.[13]

Protocol 1: Protecting the Phenolic Hydroxyl Group of AHPBA

This protocol provides a general method for the tert-butyl protection of the phenolic hydroxyl group of Fmoc-AHPBA-OH.

  • Dissolution: Dissolve Fmoc-AHPBA-OH in a suitable solvent system, such as a mixture of dichloromethane (DCM) and tert-butanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a mild base, such as sodium bicarbonate solution. Extract the product into an organic solvent.

  • Purification: Purify the Fmoc-AHPBA(tBu)-OH by column chromatography.

Visualizing Key Concepts

Mechanism of Epimerization

epimerization_mechanism cluster_oxazolone Oxazolone Pathway cluster_direct Direct Enolization Pathway Activated_AA Activated L-AHPBA Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone - H₂O Enolate_Oxo Enolate Oxazolone->Enolate_Oxo + Base - H⁺ Enolate_Oxo->Oxazolone + H⁺ Epimerized_Oxo Epimerized Oxazolone Enolate_Oxo->Epimerized_Oxo + H⁺ Activated_AA2 Activated L-AHPBA Enolate Enolate Activated_AA2->Enolate + Base - H⁺ Enolate->Activated_AA2 + H⁺ Epimerized_AA Activated D-AHPBA Enolate->Epimerized_AA + H⁺ chiral_purity_workflow Crude_Peptide Crude AHPBA-Peptide HPLC_Injection Inject on Chiral HPLC Column Crude_Peptide->HPLC_Injection Separation Separation of Epimers HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Integration and Quantification of Peaks Detection->Quantification

Caption: Workflow for analyzing the chiral purity of AHPBA-peptides.

References

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  • Kovács, L., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(56), 32588-32597. [Link]

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  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801. [Link]

  • AMINO ACIDS CHEMISTRY. Docenti UniNA. [Link]

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  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid 43. ResearchGate. [Link]

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  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid: A Comparative Analysis

Introduction (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active molecules.[1] Its paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active molecules.[1] Its paramount importance lies in its role as a key component of bestatin, a natural dipeptide that inhibits aminopeptidases and exhibits immunomodulatory and anti-cancer properties. The precise stereochemical arrangement of the vicinal amino and hydroxyl groups at the C2 and C3 positions is critical for its biological activity, making the stereoselective synthesis of the (2R,3R)-isomer a significant challenge and a topic of considerable interest for researchers in medicinal chemistry and drug development.

This guide provides a comparative analysis of various synthetic routes to (2R,3R)-AHPA, offering an in-depth look at the methodologies, mechanistic underpinnings, and practical considerations for each approach. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide not just protocols, but also the scientific rationale behind the chosen strategies.

Comparative Overview of Synthetic Strategies

The synthesis of molecules with multiple contiguous stereocenters, such as (2R,3R)-AHPA, requires a high degree of stereocontrol. Several major strategies have been developed, each with its own set of advantages and limitations. This guide will focus on four prominent and effective approaches:

  • Diastereoselective Reduction of an α-Amino β-Keto Ester via Dynamic Kinetic Resolution: A highly efficient method that establishes both stereocenters in a single reductive step.

  • Sharpless Asymmetric Epoxidation and Regioselective Azide Opening: A classic and reliable method for introducing the hydroxyl and amino functionalities with excellent stereocontrol.

  • Chiral Pool Synthesis from D-Phenylalanine: A strategy that leverages a readily available and enantiopure starting material to build the target molecule.

  • Evans Asymmetric Aldol Reaction: A powerful carbon-carbon bond-forming reaction that allows for the diastereoselective construction of the carbon skeleton.

The following sections will delve into the details of each of these synthetic routes, providing experimental protocols, comparative data, and expert insights to aid in the selection of the most suitable method for a given research and development context.

Route 1: Diastereoselective Reduction of an α-Amino β-Keto Ester via Dynamic Kinetic Resolution

This approach is a powerful and elegant strategy for the synthesis of syn-α-hydroxy-β-amino acids. The key step involves the stereoselective reduction of a prochiral α-keto-β-amino ester, where the stereochemistry at the β-position directs the reduction of the ketone, and a chiral catalyst ensures the desired absolute stereochemistry through a dynamic kinetic resolution process.

Causality Behind Experimental Choices

The choice of a ruthenium(II)-based catalyst, often with a chiral diamine ligand, is critical for achieving high diastereoselectivity and enantioselectivity. The catalyst facilitates a transfer hydrogenation from a hydrogen donor (e.g., formic acid/triethylamine azeotrope), and the chiral environment of the catalyst directs the hydride delivery to one face of the ketone. The dynamic kinetic resolution aspect is crucial as it allows for the conversion of the undesired diastereomer of the starting material into the desired one in situ, thus maximizing the yield of the target syn-product. The Boc protecting group on the amine is well-suited for this reaction, as it can coordinate with the metal center and influence the stereochemical outcome.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-amino-2-oxo-4-phenylbutanoate

A detailed protocol for the synthesis of the α-keto-β-amino ester precursor is required. This can typically be achieved through methods like the acylation of a protected amino acid.

Step 2: Diastereoselective Reduction

  • To a solution of N-Boc-3-amino-2-oxo-4-phenylbutanoate (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the chiral ruthenium(II) catalyst (e.g., RuCl) (0.01 equiv).

  • Add a solution of formic acid/triethylamine (5:2 azeotrope) as the hydrogen source.

  • Stir the reaction mixture at a controlled temperature (e.g., 28 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (2R,3R)-N-Boc-3-amino-2-hydroxy-4-phenylbutanoic acid ester.

Data Presentation
CatalystSubstrate Protecting GroupDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
RuClBoc>99:19995
RuClCbz>99:19893

Data is representative and may vary based on specific reaction conditions and catalyst batches.

Visualization of the Workflow

diastereoselective_reduction start N-Boc-3-amino-2-oxo-4-phenylbutanoate reduction Diastereoselective Reduction (Dynamic Kinetic Resolution) start->reduction catalyst Chiral Ru(II) Catalyst (e.g., RuCl(R,R)-Tscydn) catalyst->reduction h_source H-Source (HCOOH/NEt3) h_source->reduction product (2R,3R)-N-Boc-3-amino- 2-hydroxy-4-phenylbutanoic acid ester reduction->product

Caption: Workflow for Diastereoselective Reduction.

Route 2: Sharpless Asymmetric Epoxidation and Regioselective Azide Opening

The Sharpless asymmetric epoxidation is a cornerstone of asymmetric synthesis, providing a reliable method for the enantioselective epoxidation of allylic alcohols.[2] This epoxide can then be opened regioselectively by a nucleophile, such as an azide, to install the amino functionality. Subsequent hydrolysis and reduction afford the desired α-hydroxy-β-amino acid.

Causality Behind Experimental Choices

The choice of the chiral tartrate ligand (D-(-)-DIPT or L-(+)-DIPT) in the Sharpless epoxidation dictates the facial selectivity of the epoxidation of the allylic alcohol, leading to the desired enantiomer of the epoxide. (E)-Cinnamyl alcohol is a common starting material for this route. The subsequent ring-opening of the epoxide with an azide nucleophile is typically regioselective, with the nucleophile attacking the less hindered carbon (C3 in this case), which is crucial for obtaining the correct substitution pattern. The use of a Lewis acid can promote the ring-opening reaction. Finally, the azide is reduced to the amine, and the ester is hydrolyzed to the carboxylic acid.

Experimental Protocol

Step 1: Sharpless Asymmetric Epoxidation of (E)-Cinnamyl Alcohol

  • To a solution of titanium(IV) isopropoxide (0.1 equiv) and D-(-)-diethyl tartrate (0.12 equiv) in dry dichloromethane at -20 °C, add a solution of tert-butyl hydroperoxide in toluene (1.5 equiv).

  • After stirring for 30 minutes, add (E)-cinnamyl alcohol (1.0 equiv).

  • Stir the reaction mixture at -20 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield (2R,3R)-3-phenyl-2,3-epoxypropan-1-ol.

Step 2: Regioselective Azide Opening

  • To a solution of the epoxide (1.0 equiv) in a suitable solvent (e.g., ethanol/water), add sodium azide (1.5 equiv) and a catalytic amount of a Lewis acid (e.g., ammonium chloride).

  • Heat the reaction mixture to reflux until the epoxide is consumed.

  • After cooling, remove the solvent and extract the product with an organic solvent.

  • Purify the crude product to obtain (2R,3R)-3-azido-2-hydroxy-3-phenylpropan-1-ol.

Step 3: Oxidation and Azide Reduction

  • Oxidize the primary alcohol to a carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation).

  • Reduce the azide group to an amine, for example, by hydrogenation over Pd/C or by using Staudinger reaction conditions (PPh3, H2O).

  • Protect the amine group (e.g., with a Boc group) if necessary for purification or subsequent steps.

  • Purify the final product to obtain (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.

Data Presentation
StepIntermediateDiastereomeric RatioEnantiomeric Excess (ee)Yield (%)
Epoxidation(2R,3R)-3-phenyl-2,3-epoxypropan-1-ol>95:5>95~80-90
Azide Opening(2R,3R)-3-azido-2-hydroxy-3-phenylpropan-1-ol>98:2 (regioselectivity)>95~70-85
Overall(2R,3R)-AHPA>95:5>95~50-60

Data is representative and may vary based on specific reaction conditions.

Visualization of the Workflow

sharpless_epoxidation start (E)-Cinnamyl Alcohol epoxidation Sharpless Asymmetric Epoxidation (Ti(OiPr)4, D-(-)-DIPT, t-BuOOH) start->epoxidation epoxide (2R,3R)-Epoxide epoxidation->epoxide azide_opening Regioselective Azide Opening (NaN3, NH4Cl) epoxide->azide_opening azido_alcohol (2R,3R)-Azido Alcohol azide_opening->azido_alcohol oxidation_reduction Oxidation & Azide Reduction azido_alcohol->oxidation_reduction product (2R,3R)-AHPA oxidation_reduction->product

Caption: Sharpless Epoxidation Route to AHPA.

Route 3: Chiral Pool Synthesis from D-Phenylalanine

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[3] D-phenylalanine is an excellent starting point for the synthesis of (2R,3R)-AHPA as it already contains the desired stereocenter at the C3 position and the phenyl group. The synthesis involves the transformation of the carboxylic acid and amino group of D-phenylalanine to introduce the C2 hydroxyl group with the correct stereochemistry. A common strategy involves the conversion of D-phenylalanine to Garner's aldehyde, a versatile chiral building block.

Causality Behind Experimental Choices

The conversion of D-phenylalanine to Garner's aldehyde protects the amino and hydroxyl groups in a cyclic acetal, which also serves to activate the C-terminus for subsequent reactions. The addition of a one-carbon nucleophile to Garner's aldehyde, followed by stereoselective reduction of the resulting ketone or selective transformation of the introduced functional group, allows for the construction of the C2 stereocenter. The stereochemical outcome of the nucleophilic addition to Garner's aldehyde is often predictable based on Felkin-Anh models, where the nucleophile attacks from the less hindered face.

Experimental Protocol

Step 1: Synthesis of Garner's Aldehyde from D-Phenylalanine

  • Reduce the carboxylic acid of N-Boc-D-phenylalanine to the corresponding alcohol using a reducing agent like borane-tetrahydrofuran complex.

  • Protect the resulting 1,2-amino alcohol as an acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of acid.

  • Oxidize the primary alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation to yield Garner's aldehyde.

Step 2: Elaboration of Garner's Aldehyde to (2R,3R)-AHPA

  • Perform a nucleophilic addition of a cyanide source (e.g., TMSCN with a Lewis acid catalyst) to Garner's aldehyde to form a cyanohydrin. This reaction often proceeds with high diastereoselectivity.

  • The resulting cyanohydrin has the nitrile group at C2 and the hydroxyl group at C2. The stereochemistry at C2 is controlled by the existing stereocenter at C3.

  • Hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions.

  • Deprotect the acetonide to liberate the amino and hydroxyl groups.

  • Purify the final product to obtain (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.

Data Presentation
StepIntermediateDiastereomeric RatioEnantiomeric Excess (ee)Overall Yield (%)
Garner's Aldehyde SynthesisGarner's Aldehyde>99:1>99~70-80
Cyanohydrin FormationCyanohydrin intermediate>90:10>99~80-90
Overall(2R,3R)-AHPA>90:10>99~40-50

Data is representative and may vary based on specific reaction conditions.

Visualization of the Workflow

chiral_pool start D-Phenylalanine protection_reduction Protection & Reduction start->protection_reduction garners_aldehyde Garner's Aldehyde protection_reduction->garners_aldehyde cyanation Cyanohydrin Formation (TMSCN) garners_aldehyde->cyanation cyanohydrin Cyanohydrin cyanation->cyanohydrin hydrolysis_deprotection Hydrolysis & Deprotection cyanohydrin->hydrolysis_deprotection product (2R,3R)-AHPA hydrolysis_deprotection->product evans_aldol start Chiral N-Acyloxazolidinone aldol Evans Asymmetric Aldol Reaction (Bu2BOTf, Et3N) start->aldol aldehyde Phenylacetaldehyde aldehyde->aldol adduct Aldol Adduct aldol->adduct cleavage Auxiliary Cleavage & Amination adduct->cleavage product (2R,3R)-AHPA cleavage->product

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enzyme Inhibitory Activity of Synthetic AHPBA Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising synthetic compound to a validated enzyme inhibitor is paved with rigorous experimental design and meticulous data interpretati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising synthetic compound to a validated enzyme inhibitor is paved with rigorous experimental design and meticulous data interpretation. This guide provides an in-depth technical walkthrough for validating the enzyme inhibitory activity of synthetic α-hydroxy-β-phenylalanine (AHPBA) derivatives, a class of compounds showing significant therapeutic potential. Drawing from field-proven insights, this document emphasizes the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

The Significance of AHPBA Derivatives in Enzyme Inhibition

(3-Amino-2-hydroxy-4-phenylbutanoic acid) (AHPBA) is a key structural motif found in several potent enzyme inhibitors.[1] Its derivatives, particularly those incorporating a boronic acid moiety, have garnered considerable attention for their ability to target a range of enzymes with high affinity and specificity.[2][3] A notable example is their application as inhibitors of proteases, such as HIV-1 protease, where they have demonstrated significant potency.[1] The core AHPBA structure serves as a versatile scaffold for synthetic chemists to develop a diverse library of derivatives with tailored inhibitory profiles.

Understanding the Mechanism: The Power of the Boronic Acid Warhead

Many AHPBA derivatives owe their inhibitory prowess to an incorporated boronic acid group. These compounds often act as competitive inhibitors, particularly against serine proteases.[4][5] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide-bond hydrolysis.[4][5] This mechanism leads to potent inhibition of the target enzyme.

However, a critical consideration in the development of phenylboronic acid-based inhibitors is their potential for oxidative deboronation, which can lead to reduced efficacy in a cellular environment.[6][7] This highlights the importance of designing and validating derivatives with enhanced stability, such as benzoxaborolones, which have shown comparable potency with improved oxidative stability.[6][7]

Target Enzyme Classes for AHPBA Derivatives

The versatility of the AHPBA scaffold allows for the targeting of a variety of enzyme classes. Serine proteases remain a primary focus, with significant research into inhibitors for:

  • Viral Proteases: Such as HIV-1 protease, crucial for viral replication.[1][6][7]

  • Prostate-Specific Antigen (PSA): A target for imaging and therapeutic strategies in prostate cancer.[4]

  • Bacterial Enzymes: Including AmpC β-lactamase, a key driver of antibiotic resistance.[5]

  • Parasitic Proteases: For instance, the Plasmodium falciparum SUB1 protease, essential for the egress of malaria parasites from red blood cells.[8]

Beyond proteases, boronic acid-containing compounds have been explored as inhibitors for other enzyme families, including histone deacetylases (HDACs) and the proteasome.[2][3]

A Comparative Look at AHPBA Derivative Performance

The true measure of a novel synthetic derivative lies in its performance relative to existing inhibitors. A systematic comparison of inhibitory potency is therefore essential. The following table provides a hypothetical comparison of synthetic AHPBA derivatives against a generic serine protease, illustrating how to present such data effectively.

Derivative IDModification on AHPBA ScaffoldTarget EnzymeIC50 (nM)Ki (nM)Inhibition TypeOxidative Stability
AHPBA-001 Unmodified Phenylboronic AcidSerine Protease X15075CompetitiveLow
AHPBA-002 Benzoxaborolone modificationSerine Protease X12060CompetitiveHigh
AHPBA-003 P2' side chain extensionSerine Protease X5025CompetitiveModerate
AHPBA-004 P3 bicyclic heteroarylcarbonylSerine Protease X2512CompetitiveHigh
Control-Cmpd Known Non-boronic Acid InhibitorSerine Protease X200100Non-competitiveHigh

Note: The data in this table is for illustrative purposes and does not represent actual experimental results.

Experimental Validation: A Step-by-Step Approach

The following sections detail the critical experimental workflows for validating the enzyme inhibitory activity of synthetic AHPBA derivatives.

Workflow for Validating Enzyme Inhibition

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Inhibition cluster_3 Phase 4: Selectivity & Off-Target Effects A Single-Concentration Inhibition Assay B Identify 'Hits' (>50% Inhibition) A->B C IC50 Determination (10-point curve) B->C Confirmed Hits D Rank Potency of Derivatives C->D E Enzyme Kinetics (Vary Substrate & Inhibitor) D->E Potent Derivatives F Determine Ki and Inhibition Type E->F G Counter-Screening Against Related Enzymes F->G Characterized Inhibitors H Assess Selectivity Profile G->H

Caption: A four-phase workflow for the systematic validation of enzyme inhibitors.

Detailed Protocol: Fluorometric Serine Protease Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of AHPBA derivatives against a serine protease using a fluorogenic substrate.

Materials:

  • Purified recombinant serine protease

  • Fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin)[9][10]

  • Assay Buffer (e.g., PBS, pH 7.4)[9][10]

  • Synthetic AHPBA derivatives dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO vehicle)

  • 384-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration in the assay should be predetermined to yield a linear reaction rate for at least 30 minutes.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration in the assay should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[2]

    • Prepare serial dilutions of the AHPBA derivatives and the positive control inhibitor in DMSO.

  • Assay Setup:

    • Add 2 µL of the serially diluted AHPBA derivatives, positive control, or DMSO (negative control) to the wells of a 384-well plate.

    • Add 38 µL of the serine protease solution to each well and mix gently.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[9][10]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for NHMec-based substrates) every minute for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2][11]

Determining the Mechanism of Inhibition (Ki Determination)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the fluorometric assay as described above, but with a matrix of varying substrate and inhibitor concentrations.

  • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

  • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the inhibition type.

  • Fit the data to the appropriate inhibition model using non-linear regression analysis to determine the inhibition constant (Ki).

Visualization of Inhibition Mechanisms

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI Enzyme-Inhibitor (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 - S ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Caption: Schematic representation of competitive and non-competitive enzyme inhibition.

Trustworthiness and Self-Validation

To ensure the integrity of your findings, incorporate the following self-validating practices into your experimental design:

  • Orthogonal Assays: Confirm hits from the primary screen using an assay with a different detection method to rule out assay-specific artifacts.[12]

  • Counter-Screening: Test your most potent inhibitors against related enzymes to assess their selectivity. High selectivity is a hallmark of a promising drug candidate.

  • Time-Dependence of Inhibition: Investigate whether the inhibition is time-dependent, which can indicate a slow-binding or irreversible inhibitor. This can be assessed by varying the pre-incubation time of the enzyme and inhibitor.[13]

  • Adherence to Reporting Standards: Follow established guidelines for reporting enzymology data, such as the STRENDA (Standards for Reporting Enzymology Data) guidelines, to ensure transparency and reproducibility.[14][15][16]

Troubleshooting Common Pitfalls

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Pipetting errors, improper mixing, air bubbles in wells.[7]Use calibrated pipettes, ensure thorough but gentle mixing, be careful during reagent addition to avoid bubbles.
Non-linear Reaction Progress Curves Substrate depletion, product inhibition, enzyme instability.[13]Use a lower enzyme concentration or shorter reaction time, check for product inhibition, optimize buffer conditions for enzyme stability.
False Positives Compound aggregation, interference with detection method (e.g., fluorescence quenching).[12]Include a detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation, perform counter-screens without the enzyme to check for assay interference.
Irreproducible IC50 Values Inconsistent assay conditions (substrate concentration, enzyme activity), compound instability.Standardize all assay parameters, ensure the substrate concentration is well-defined relative to Km, verify the stability of the compound in the assay buffer.

Conclusion

Validating the enzyme inhibitory activity of synthetic AHPBA derivatives is a multi-faceted process that demands a deep understanding of enzyme kinetics, meticulous experimental technique, and a commitment to rigorous data analysis. By following the principles and protocols outlined in this guide, researchers can confidently identify and characterize potent and selective inhibitors, paving the way for the development of novel therapeutics. The emphasis on self-validating systems and a thorough understanding of the underlying mechanisms will ultimately lead to more robust and translatable scientific discoveries.

References

  • Martin, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Tonge, P. J. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 48-51. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Southan, C., Sharman, J. L., & Benson, H. E. (2013). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 56(17), 6945-6955. [Link]

  • Kelly, J. A., & Bogyo, M. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters, 14(2), 196-202. [Link]

  • Hu, M., Giulianotti, M. A., McLaughlin, J. P., Shao, J., Debevec, G., Maida, L. E., ... & Houghten, R. A. (2017). Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities. European Journal of Medicinal Chemistry, 138, 935-946. [Link]

  • Withers-Martinez, C., Blackman, M. J., & Hackett, F. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(13), 4812-4817. [Link]

  • Mimoto, T., Imai, J., Kisanuki, S., Enomoto, H., Hattori, N., Akaji, K., & Kiso, Y. (1992). Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA. Chemical & Pharmaceutical Bulletin, 40(8), 2251-2253. [Link]

  • Tondi, D., Powers, R. A., Caselli, E., Negri, M. C., Blazquez, J., Costi, M. P., & Shoichet, B. K. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 486-489. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Gariani, K., & Auwerx, J. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. Current Protocols in Bioinformatics, 62(1), e53. [Link]

  • Beilstein-Institut. (n.d.). STRENDA Guidelines. [Link]

  • Wikipedia. (n.d.). Standards for Reporting Enzymology Data. [Link]

  • Tipton, K. F., Apweiler, R., & Boyce, S. (2005). Standards for Reporting Enzyme Data: The STRENDA Consortium: What it aims to do and why it should be helpful. FEBS Letters, 579(24), 5427-5431. [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1913. [Link]

  • Mcclean, S., & Shaw, E. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 989390. [Link]

  • Mcclean, S., & Shaw, E. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 989390. [Link]

  • Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

  • Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

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Validation

A Head-to-Head Comparison of Arginase Inhibitors: A Guide to Boronic Acid Analogs and Beyond

For researchers in immunology, oncology, and cardiovascular disease, the modulation of L-arginine metabolism has emerged as a critical therapeutic strategy. Arginase, a binuclear manganese metalloenzyme, plays a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology, oncology, and cardiovascular disease, the modulation of L-arginine metabolism has emerged as a critical therapeutic strategy. Arginase, a binuclear manganese metalloenzyme, plays a pivotal role in this pathway by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Its upregulation in various pathological states can deplete L-arginine pools, thereby impairing nitric oxide (NO) production and T-cell function, making arginase a compelling target for therapeutic intervention.[1]

This guide provides an in-depth, head-to-head comparison of key arginase inhibitors, with a primary focus on 2(S)-amino-6-boronohexanoic acid (ABH) and its analogs. We will delve into their biological performance in various assays, the structural basis for their inhibitory activity, and the experimental protocols necessary for their evaluation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to navigate the landscape of arginase inhibition.

The Rise of Boronic Acids: A New Generation of Arginase Inhibitors

The quest for potent and specific arginase inhibitors has led to the development of several classes of compounds. Early inhibitors, such as the substrate analog L-homoarginine, demonstrated weak potency with IC50 values in the millimolar range. A significant breakthrough came with the introduction of boronic acid-based inhibitors, which act as transition-state analogs.[3]

The seminal compound in this class is 2(S)-amino-6-boronohexanoic acid (ABH) . The boronic acid moiety of ABH is crucial for its mechanism of action. Within the arginase active site, the boron atom is subject to nucleophilic attack by a metal-bridging hydroxide ion, forming a tetrahedral boronate anion. This tetrahedral intermediate mimics the transition state of the L-arginine hydrolysis reaction, leading to potent inhibition of the enzyme.[3]

Head-to-Head in Biological Assays: ABH vs. Key Comparators

A direct comparison of the inhibitory potency of different arginase inhibitors can be challenging due to variations in assay conditions, such as pH and the specific arginase isoform used. However, by compiling data from studies that have performed side-by-side comparisons, we can gain valuable insights into their relative efficacies.

Here, we compare ABH with two other widely studied arginase inhibitors: S-(2-boronoethyl)-L-cysteine (BEC) , another boronic acid analog, and Nω-hydroxy-nor-L-arginine (nor-NOHA) , a derivative of the NO synthase intermediate Nω-hydroxy-L-arginine.

InhibitorTarget IsoformAssay ConditionIC50KiReference
ABH Human Arginase IpH 7.4~1.39 µM-[4]
Human Arginase IIpH 7.5-0.25 µM[5]
Human Arginase IIpH 9.5-8.5 nM[5]
BEC Human Arginase IIpH 7.5-0.31 µM[5]
Human Arginase IIpH 9.5-30 nM[5]
nor-NOHA Human Arginase IIpH 7.5-51 nM[5]

Key Insights from the Data:

  • Potency: All three compounds are potent inhibitors of arginase, with Ki values in the nanomolar to low micromolar range.

  • pH Dependence: The inhibitory activity of the boronic acid analogs, ABH and BEC, is highly pH-dependent, with significantly greater potency at a more alkaline pH (9.5) compared to physiological pH (7.5).[5] This is an important consideration for the design and interpretation of in vitro assays.

  • Isoform Selectivity: nor-NOHA exhibits a degree of selectivity for arginase II, which is the mitochondrial isoform, whereas ABH and BEC inhibit both arginase I (cytosolic) and arginase II.[3][5] The choice of inhibitor may therefore depend on the specific isoform implicated in the disease model under investigation.

Structure-Activity Relationship (SAR) and the Evolution of ABH Analogs

The development of ABH spurred extensive research into its structure-activity relationships, leading to the design of second-generation inhibitors with improved potency and pharmacokinetic properties. A key strategy has been the introduction of substituents at the α-carbon of the ABH scaffold.

Key SAR Principles:

  • α-Substitution: The addition of substituents at the α-position of ABH can enhance inhibitory activity by creating additional interactions with residues at the entrance of the arginase active site.

  • Basic Side Chains: Introducing a basic side chain, such as a piperidine ring, can lead to a significant improvement in potency. This is attributed to the formation of a water-mediated hydrogen bond with key aspartate residues in the active site.[2]

This rational design approach has led to the development of highly potent α,α-disubstituted ABH analogs with IC50 values in the low nanomolar range, representing a significant advancement in the field.[2]

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the arginase inhibition pathway and a typical experimental workflow for an inhibitor screening assay.

Arginase_Inhibition_Pathway cluster_0 Arginase Catalytic Cycle cluster_1 Inhibition by ABH L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate Binding L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea Hydrolysis Tetrahedral Intermediate Mimic Tetrahedral Intermediate Mimic Arginase->Tetrahedral Intermediate Mimic Forms Stable Complex ABH ABH ABH->Arginase Inhibitor Binding

Caption: Mechanism of Arginase Inhibition by ABH.

Arginase_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Arginase Enzyme, Inhibitor Dilutions, and Substrate Start->Prepare Reagents Incubate Enzyme and Inhibitor Pre-incubate Arginase with Varying Inhibitor Concentrations Prepare Reagents->Incubate Enzyme and Inhibitor Initiate Reaction Add L-Arginine Substrate Incubate Enzyme and Inhibitor->Initiate Reaction Incubate Reaction Incubate at 37°C Initiate Reaction->Incubate Reaction Stop Reaction & Detect Urea Add Urea Detection Reagent Incubate Reaction->Stop Reaction & Detect Urea Measure Absorbance Read Absorbance at ~450 nm Stop Reaction & Detect Urea->Measure Absorbance Calculate IC50 Plot % Inhibition vs. Inhibitor Concentration and Determine IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for an Arginase Inhibition Assay.

Experimental Protocol: Arginase Inhibitor Screening Assay

This protocol provides a detailed, step-by-step methodology for determining the IC50 value of a test compound against arginase I using a colorimetric assay that detects the production of urea. This protocol is adapted from commercially available kits and published literature.[6][7][8]

Materials:

  • Purified human arginase I

  • Arginase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • L-Arginine substrate solution

  • Test compound (inhibitor) stock solution

  • Control inhibitor (e.g., ABH)

  • Urea detection reagent (e.g., a mixture of o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

  • Multichannel pipette

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of arginase I in Assay Buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.

    • Prepare a serial dilution of the test compound and the control inhibitor (e.g., ABH) in Assay Buffer at 5X the final desired concentrations.

    • Prepare the L-arginine substrate solution in Assay Buffer. The final concentration should be at or near the Km of the enzyme for L-arginine (approximately 3.4 mM for human arginase I).[9]

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (100% activity): Add 40 µL of the arginase I working solution and 10 µL of Assay Buffer (or solvent control).

    • Inhibitor Wells: Add 40 µL of the arginase I working solution and 10 µL of each dilution of the test compound or control inhibitor.

    • Blank (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of Assay Buffer.

  • Pre-incubation:

    • Mix the contents of the wells by gentle tapping.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the L-arginine substrate solution to all wells except the Blank.

    • Mix the contents of the wells.

  • Reaction Incubation:

    • Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination and Urea Detection:

    • Add 200 µL of the Urea Detection Reagent to all wells. This will stop the enzymatic reaction and initiate the color development.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the Blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Enzyme Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The development of potent and specific arginase inhibitors, spearheaded by the discovery of ABH, has provided invaluable tools for dissecting the role of L-arginine metabolism in health and disease. The head-to-head comparison of ABH with other key inhibitors like BEC and nor-NOHA reveals distinct profiles in terms of potency, pH dependence, and isoform selectivity, highlighting the importance of selecting the appropriate tool compound for a given biological question.

The ongoing refinement of ABH analogs through structure-guided design continues to yield next-generation inhibitors with enhanced therapeutic potential. As these compounds advance through preclinical and clinical development, a thorough understanding of their comparative biological activities, as detailed in this guide, will be essential for their successful application in the treatment of a wide range of human diseases.

References

  • Steppan, J., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 278. [Link]

  • Musso, L., et al. (2024). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Assay Genie. Arginase Inhibitor Screening Kit (BA0193). Retrieved from [Link]

  • Grzybowski, M., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. Molecular Cancer Therapeutics, 22(7), 839-853. [Link]

  • Steppan, J., et al. (2013). Development of novel arginase inhibitors for therapy of endothelial dysfunction. Frontiers in Immunology, 4, 278. [Link]

  • BioAssay Systems. (n.d.). Arginase Activity Assay Control Tests: Km for Arginase I and IC50 Determination for ABH. Retrieved from [Link]

  • Steppan, J., et al. (2013). Development of novel arginase inhibitors for therapy of endothelial dysfunction. Frontiers in Immunology, 4, 278. [Link]

  • BPS Bioscience. ARG1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bordage, S., et al. (2024). A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors. RSC Medicinal Chemistry, 15(3), 824-831. [Link]

  • Colleluori, D. M., & Ash, D. E. (2001). Classical and slow-binding inhibitors of human type II arginase. Biochemistry, 40(31), 9356–9362. [Link]

  • Attia, H., et al. (2019). Phytochemical screening and arginase inhibitory activity of extracts from several Tunisian medicinal plants. ResearchGate. [Link]

  • Ali, Q. (2015). What is the difference between ABH and Nor-Noha arginase inhibitor?. ResearchGate. [Link]

  • Munder, M. (2024). Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. International Journal of Molecular Sciences, 25(11), 6069. [Link]

  • D'Amico, L., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. Molecules, 29(1), 241. [Link]

  • Ilies, M., et al. (2011). Mechanistic and Metabolic Inferences from the Binding of Substrate Analogues and Products to Arginase. ResearchGate. [Link]

  • Ng, K. P., et al. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PloS one, 13(10), e0205254. [Link]

  • Di Costanzo, L., et al. (2010). Arginase I affinities at pH 8.5 L-arginine ABH BEC. ResearchGate. [Link]

  • Havlinova, Z., et al. (2013). Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats. Xenobiotica, 43(10), 886-894. [Link]

Sources

Comparative

A Comparative Guide to (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and Other Non-proteinogenic Amino Acids in Peptidomimetics

Introduction: The Quest for Enhanced Peptide Therapeutics Peptides have emerged as highly selective and potent therapeutic agents, owing to their specific interactions with biological targets. However, their clinical uti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptides have emerged as highly selective and potent therapeutic agents, owing to their specific interactions with biological targets. However, their clinical utility is often hampered by inherent limitations such as low bioavailability and rapid degradation by proteases.[1] To overcome these hurdles, medicinal chemists have turned to the incorporation of non-proteinogenic amino acids (nAAs) into peptide sequences, giving rise to a class of molecules known as peptidomimetics.[2] These modifications can profoundly alter the parent peptide's pharmacological profile, enhancing its stability, potency, and permeability.[1]

This guide provides a comprehensive comparison of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) with other key non-proteinogenic amino acids—statine, β-amino acids, and α-aminoisobutyric acid (Aib)—in the context of peptidomimetic design. We will delve into their unique structural features, their impact on peptide conformation and proteolytic stability, and provide a framework for their empirical evaluation.

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA): A Versatile Building Block

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is a fascinating non-proteinogenic amino acid, perhaps best known as a key component of the natural dipeptide bestatin, a potent inhibitor of aminopeptidases.[3] Its structure, featuring a β-hydroxy and a γ-amino group with a phenyl side chain, imparts unique conformational constraints when incorporated into a peptide backbone.

The hydroxyl and amino groups of AHPBA can participate in hydrogen bonding, influencing the local secondary structure and potentially mimicking transition states of enzymatic reactions. This makes AHPBA a valuable building block for designing enzyme inhibitors and other bioactive peptidomimetics.[3]

Comparative Analysis: AHPBA vs. Other Key Non-proteinogenic Amino Acids

To provide a clear and objective comparison, we will consider the distinct structural features and resulting properties of AHPBA alongside three other widely used non-proteinogenic amino acids: statine, β-amino acids, and α-aminoisobutyric acid (Aib).

Structural and Conformational Properties

The primary role of these nAAs in peptidomimetics is to induce specific, stable conformations that can lead to improved biological activity and resistance to degradation.

  • (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA): As a γ-amino acid, AHPBA introduces a larger backbone unit compared to α-amino acids. The stereochemistry of the β-hydroxyl and γ-amino groups, along with the bulky phenyl side chain, significantly restricts the available conformational space. This can lead to the formation of well-defined turn or helical structures.

  • Statine: ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a γ-amino acid that is a well-established transition-state analog for aspartic proteases.[4][5] Its β-hydroxy-γ-amino structure mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to potent enzyme inhibition.[3]

  • β-Amino Acids: These homologated amino acids have an additional carbon atom in their backbone compared to their α-amino acid counterparts.[6][7][8] This seemingly small change opens up a world of new secondary structures, including various helices (10/12-helix, 14-helix) and stable turns, that are not accessible to α-peptides.[9] Importantly, peptides composed entirely of β-amino acids are generally resistant to degradation by proteases.[10]

  • α-Aminoisobutyric Acid (Aib): Aib is an achiral α-amino acid with two methyl groups on its α-carbon. This gem-dimethyl substitution severely restricts the Ramachandran angles (φ, ψ) to the helical region, making Aib a powerful helix-inducing residue.[2] Peptides containing Aib often adopt stable 310- or α-helical conformations.[2]

Comparative Data Summary

The following table summarizes the key characteristics of these non-proteinogenic amino acids.

Non-proteinogenic Amino AcidStructural ClassKey Structural FeaturesPrimary Conformational Influence
(2R,3R)-AHPBA β-hydroxy γ-amino acid(2R,3R) stereochemistry, phenyl side chainInduces turns and ordered structures; potential transition-state mimicry.
Statine β-hydroxy γ-amino acid(3S,4S) stereochemistry, isobutyl side chainPotent transition-state analog for aspartic proteases, inducing specific binding conformations.[4][5]
β-Amino Acids Homologated amino acidsExtended backbone with amino group on the β-carbonForms novel secondary structures (e.g., 14-helix, 12-helix, turns) and provides proteolytic resistance.[6][7][8][10]
α-Aminoisobutyric Acid (Aib) α,α-disubstituted α-amino acidGem-dimethyl group on the α-carbonStrong inducer of 310- and α-helical conformations.[2]

Experimental Design for Comparative Performance Evaluation

To empirically compare the performance of AHPBA against other nAAs, a systematic experimental workflow is essential. This involves the synthesis of a series of analogous peptides where the nAA is the primary variable, followed by a battery of biophysical and biochemical assays.

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Biochemical Evaluation cluster_3 Data Analysis & Comparison P_Design Peptide Sequence Design (Model Peptide + nAA) SPPS Solid-Phase Peptide Synthesis P_Design->SPPS Purification HPLC Purification & MS Characterization SPPS->Purification NMR NMR Spectroscopy (3D Structure & Conformation) Purification->NMR Stability Proteolytic Stability Assay (HPLC-based) Purification->Stability CD Circular Dichroism (Secondary Structure Analysis) Data_Analysis Comparative Analysis of: - Conformation - Stability - Activity NMR->Data_Analysis CD->Data_Analysis Activity Biological Activity Assay (e.g., Enzyme Inhibition) Stability->Data_Analysis Activity->Data_Analysis

Caption: Experimental workflow for comparing peptidomimetics.

Experimental Protocols

Causality: SPPS is the method of choice for its efficiency and the ability to systematically incorporate various nAAs into a peptide sequence. The Fmoc/tBu strategy is widely used due to its mild reaction conditions.

Protocol:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid (standard α-amino acid or the nAA) with a 3.98-fold molar excess of HBTU and a 6-fold molar excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF and dichloromethane (DCM).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Causality: NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and conformational dynamics of peptides in solution, which is crucial for understanding the structural impact of nAA incorporation.[11]

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a membrane-mimicking solvent like TFE/water) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to assess sample purity and folding.

  • 2D NMR Experiments:

    • TOCSY: Acquire a TOCSY spectrum to identify spin systems of individual amino acid residues.

    • NOESY: Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

    • ¹H-¹³C HSQC and ¹H-¹⁵N HSQC (for isotopically labeled samples): These experiments aid in resonance assignment.

  • Resonance Assignment: Assign all proton resonances using the TOCSY and NOESY spectra.

  • Structure Calculation:

    • Generate distance restraints from the NOESY cross-peak intensities.

    • Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures consistent with the experimental restraints.

  • Analysis: Analyze the resulting structures to determine the secondary structure elements (helices, turns, etc.) induced by the nAA.

G cluster_0 NMR Data Acquisition cluster_1 Data Processing & Analysis Sample_Prep Peptide Sample (in solution) NMR_Acq 1D & 2D NMR Experiments (TOCSY, NOESY) Sample_Prep->NMR_Acq Res_Assign Resonance Assignment NMR_Acq->Res_Assign Restraints Generate Distance Restraints (from NOESY) Res_Assign->Restraints Struct_Calc 3D Structure Calculation Restraints->Struct_Calc Ensemble Structural Ensemble Analysis Struct_Calc->Ensemble

Caption: NMR-based peptide structure determination workflow.

Causality: CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content (α-helix, β-sheet, turns, random coil) of a peptide in solution.[12]

Protocol:

  • Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrophotometer to scan from 190 to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C).

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. For example, α-helices show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.

Causality: This assay directly measures the resistance of the peptidomimetics to enzymatic degradation, a key parameter for their therapeutic potential.[13][14] HPLC is used to quantify the amount of intact peptide remaining over time.

Protocol:

  • Reaction Setup:

    • Prepare a solution of the peptide in a relevant biological matrix (e.g., human serum or a solution of a specific protease like trypsin).

    • Incubate the mixture at 37 °C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution at 220 nm.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.

Conclusion and Future Perspectives

The incorporation of non-proteinogenic amino acids like (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid offers a powerful strategy to overcome the inherent limitations of natural peptides. While AHPBA and statine are particularly valuable for designing transition-state analog inhibitors, β-amino acids and Aib provide more general tools for controlling secondary structure and enhancing proteolytic stability.

The choice of which nAA to use is highly dependent on the specific therapeutic target and the desired properties of the peptidomimetic. The experimental framework outlined in this guide provides a robust methodology for the head-to-head comparison of these valuable building blocks, enabling the rational design of next-generation peptide-based therapeutics with improved efficacy and drug-like properties.

References

  • Ahn, J.-M., Boyle, N. A., MacDonald, M. T., & Janda, K. D. (2002). Peptidomimetics and peptide backbone modifications. Mini reviews in medicinal chemistry, 2(5), 463–473.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide Foldamers: Robust Helical Secondary Structure in a New Class of Unnatural Peptides. Journal of the American Chemical Society, 118(51), 13071–13072.
  • Bestatin. (n.d.). In PubChem. Retrieved from [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747–6756.
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219–3232.
  • Davies, J. S. (2003). The cyclization of peptides and the ansa-peptides. Journal of peptide science : an official publication of the European Peptide Society, 9(8), 471–501.
  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 1(1), 111-127.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. Wiley.
  • Statine. (n.d.). In PubChem. Retrieved from [Link]

  • Exploring β-Hydroxy γ-Amino Acids (Statines) in the Design of Hybrid Peptide Foldamers. (2021). Chemistry – An Asian Journal, 16(15), 2058-2062.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). Drug Discovery Today: Technologies, 35, 71-80.
  • Peptidomimetics. (n.d.). In Wikipedia. Retrieved from [Link]

  • Theoretical analysis of secondary structures of beta-peptides. (2008). Accounts of Chemical Research, 41(10), 1386-1395.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLoS ONE, 12(6), e0178943.

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 3-amino-4-hydroxy-5-nitro-alpha-bromoacetophenone (AHPBA)

Abstract Accurate and precise characterization of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate and precise characterization of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the characterization of 3-amino-4-hydroxy-5-nitro-alpha-bromoacetophenone (AHPBA), a potentially critical intermediate in complex organic synthesis. By presenting a framework for cross-validation, this document offers researchers, scientists, and drug development professionals a robust methodology for selecting and verifying analytical methods, thereby ensuring data integrity and regulatory compliance.

Introduction: The Critical Role of AHPBA Characterization

3-amino-4-hydroxy-5-nitro-alpha-bromoacetophenone (AHPBA) is a substituted acetophenone derivative. Such molecules are often pivotal precursors in the synthesis of various pharmaceutical compounds.[1] The purity and impurity profile of AHPBA can directly influence the quality and safety of the final drug product. Therefore, employing validated and reliable analytical methods for its characterization is not merely a procedural step but a foundational requirement for robust drug development.

This guide is designed to move beyond a simple listing of methods. Instead, it provides the scientific rationale for choosing a multi-technique approach, emphasizing the principle of cross-validation to ensure the generation of consistent and reliable data.[2] Cross-validation, in this context, is the process of comparing results from different analytical methods to verify their accuracy and reliability.[3] This approach is in line with the principles outlined in regulatory guidelines such as ICH Q2(R1), which stress the importance of well-documented and validated analytical procedures.[4][5][6]

The "Why" Behind Cross-Validation

Choosing an analytical method is often a balance of specificity, sensitivity, and practicality. However, relying on a single method can introduce unforeseen biases or fail to detect certain impurities. Cross-validation serves as a self-validating system by:

  • Confirming Identity and Purity: Different methods offer orthogonal (different and independent) ways of assessing the sample, providing a higher degree of confidence in the results.

  • Enhancing Impurity Detection: One method might excel at detecting certain types of impurities (e.g., volatile impurities by GC-MS) that another might miss (e.g., non-volatile impurities by HPLC).[7][8]

  • Building a Robust Data Package: A cross-validated dataset is more defensible and provides a more complete picture of the material's characteristics, which is crucial for regulatory submissions.

The following sections will detail the theoretical and practical aspects of using HPLC, GC-MS, and UV-Vis Spectrophotometry for AHPBA characterization, culminating in a proposed cross-validation workflow.

Analytical Methodologies for AHPBA Characterization

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10] For a molecule like AHPBA, a reversed-phase HPLC (RP-HPLC) method is typically suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[11] Separation is based on the hydrophobicity of the analyte and its impurities. Detection is commonly achieved using a UV-Vis detector, as chromophoric groups in AHPBA (nitrophenol moiety) will absorb UV radiation.[12]

Expertise & Experience Insights: The choice of a C18 column is a logical starting point due to the aromatic nature of AHPBA. The mobile phase composition (typically a mixture of water and a polar organic solvent like acetonitrile or methanol with a pH modifier) is a critical parameter that must be optimized to achieve good resolution between the main AHPBA peak and any potential impurities. The pH modifier is particularly important for ionizable compounds like AHPBA to ensure consistent retention times.

Experimental Protocol: RP-HPLC for AHPBA Purity and Impurity Profiling
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 320 nm (based on UV-Vis scans of nitrophenolic compounds).[13]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of AHPBA and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Analysis: Inject the prepared sample and analyze the resulting chromatogram for the main peak (AHPBA) and any impurity peaks. Peak area percentage can be used to estimate purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[14] GC is ideal for analyzing volatile and semi-volatile compounds.[15] For a compound like AHPBA, derivatization may be necessary to increase its volatility and thermal stability. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Expertise & Experience Insights: The primary challenge with AHPBA for GC-MS analysis is its relatively low volatility and potential for thermal degradation. Derivatization of the hydroxyl and amino groups (e.g., silylation) is a common strategy to overcome this. The electron ionization (EI) source in the MS will provide characteristic fragmentation patterns that are invaluable for structural elucidation of unknown impurities.

Experimental Protocol: GC-MS for AHPBA Identification and Volatile Impurity Profiling
  • Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.

  • Derivatization:

    • To 1 mg of AHPBA, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 50-550 amu.

  • Analysis: Inject the derivatized sample. Identify the AHPBA peak by its retention time and mass spectrum. Search the NIST library for potential matches of impurity peaks.

UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. For AHPBA, the presence of the substituted aromatic ring results in characteristic absorption maxima.[12] This technique is excellent for quantification if a pure reference standard is available.

Expertise & Experience Insights: While not a separative technique like chromatography, UV-Vis is a rapid and simple method for quantification. The key is to determine the wavelength of maximum absorbance (λmax) for AHPBA in a specific solvent. This method's specificity is its main limitation; any impurity that absorbs at the same wavelength will interfere with the quantification. Therefore, its primary role in this cross-validation is to provide a quantitative check against the purity-adjusted concentration determined by HPLC.

Experimental Protocol: UV-Vis for AHPBA Quantification
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of AHPBA reference standard of known purity at 1 mg/mL in methanol.

    • Create a series of dilutions to generate a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Prepare a sample of the AHPBA batch to be tested at a concentration expected to fall within the calibration range (e.g., 10 µg/mL).

  • Analysis:

    • Scan the highest concentration standard from 200-400 nm to determine the λmax.

    • Measure the absorbance of all standards and the test sample at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the test sample using the linear regression equation from the calibration curve.

Cross-Validation Workflow and Data Comparison

The core of this guide is the cross-validation of the three described methods. The following workflow ensures that the data from each technique is used to build a comprehensive and validated profile of the AHPBA sample.

Experimental Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Primary Data Output cluster_validation Cross-Validation & Comparison AHPBA_Batch Single Batch of AHPBA Stock_HPLC Stock for HPLC (0.1 mg/mL) AHPBA_Batch->Stock_HPLC Stock_GCMS Aliquot for GC-MS (Derivatization) AHPBA_Batch->Stock_GCMS Stock_UV Stock for UV-Vis (10 µg/mL) AHPBA_Batch->Stock_UV HPLC HPLC-DAD Analysis Stock_HPLC->HPLC GCMS GC-MS Analysis Stock_GCMS->GCMS UVVIS UV-Vis Analysis Stock_UV->UVVIS HPLC_Data Purity (% Area) Impurity Profile Retention Times HPLC->HPLC_Data GCMS_Data Component Identification (Mass Spectra) Volatile Impurities GCMS->GCMS_Data UVVIS_Data Concentration (µg/mL) (from Calibration Curve) UVVIS->UVVIS_Data Compare Compare & Correlate Results HPLC_Data->Compare GCMS_Data->Compare UVVIS_Data->Compare Final_Report Comprehensive AHPBA Characterization Report Compare->Final_Report LogicFramework cluster_inputs Analytical Data Inputs cluster_questions Key Validation Questions cluster_outcomes Decision Outcomes HPLC HPLC Data (Purity, Non-Volatile Impurities) Q1 Do purity values from HPLC and GC-MS align? HPLC->Q1 Q2 Does the quantitative UV-Vis result match the purity-adjusted HPLC data? HPLC->Q2 Q3 Are all impurities detected by both chromatographic methods? HPLC->Q3 Q4 Does GC-MS identify impurities that HPLC only quantifies? HPLC->Q4 GCMS GC-MS Data (ID, Volatile Impurities) GCMS->Q1 GCMS->Q3 GCMS->Q4 UVVIS UV-Vis Data (Concentration) UVVIS->Q2 Pass Methods are Cross-Validated. Data is Reliable. Q1->Pass Yes Fail Discrepancies Found. Investigate Methodologies or Sample. Q1->Fail No Q2->Pass Yes Q2->Fail No Q3->Pass No, but explainable (e.g., volatility) Q3->Fail No, and unexplainable Q4->Pass Yes

Caption: Logical decision framework for interpreting cross-validation data.

Conclusion and Best Practices

The cross-validation of analytical methods is a cornerstone of scientific integrity in pharmaceutical development. This guide has demonstrated how HPLC, GC-MS, and UV-Vis spectrophotometry can be used in a complementary fashion to build a comprehensive and reliable characterization profile for AHPBA.

Key Takeaways for Researchers:

  • No Single Method is Perfect: Each analytical technique has its own strengths and limitations. A multi-method approach provides a more complete and accurate picture.

  • Orthogonality is Key: Employing methods with different separation and detection principles (e.g., liquid vs. gas chromatography, UV vs. mass spectrometry) is crucial for robust cross-validation.

  • Question Your Data: Use the results from one method to challenge and verify the results from another. Discrepancies are not failures but opportunities to gain a deeper understanding of your sample and methods.

  • Adhere to Regulatory Standards: The principles of method validation and cross-validation are embedded in global regulatory guidelines like ICH Q2(R1). [16]A proactive approach to these standards will facilitate smoother regulatory submissions.

By adopting a cross-validation mindset, scientists and researchers can ensure the highest level of data integrity, leading to the development of safer and more effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Institutes of Health (NIH). [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. GSC Biological and Pharmaceutical Sciences. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ResearchGate. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. [Link]

  • Rapid Determination of Human Globin Chains Using Reversed-Phase High-Performance Liquid Chromatography. PubMed. [Link]

  • GC/MS Identification of Impurities. Medistri SA. [Link]

  • IMPURITY PROFILING. IJCRT.org. [Link]

  • Biotime HPLC analyzer// Gold standard for HbA1c measurement. Biotime. [Link]

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Comparative

The AHPBA Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy of its Progeny

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of precl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of preclinical findings from controlled in vitro environments to the complex biological systems of in vivo models. The 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) scaffold has given rise to a class of potent enzyme inhibitors with diverse therapeutic potential, from oncology to infectious diseases. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of prominent drugs derived from the AHPBA scaffold, including Bestatin (Ubenimex), Amastatin, and Phebestin. We will dissect the experimental data that underpins our understanding of these compounds, offering field-proven insights into the causal relationships between experimental design and observed outcomes.

The AHPBA Scaffold: A Foundation for Potent Aminopeptidase Inhibition

The AHPBA scaffold is a key structural motif that mimics the transition state of peptide cleavage by metalloproteases, particularly aminopeptidases. This structural feature allows for potent and often reversible inhibition of these enzymes, which play crucial roles in various physiological and pathological processes, including protein degradation, signal transduction, and angiogenesis. The versatility of the AHPBA core has enabled the development of several notable inhibitors with distinct therapeutic applications.

In Vitro vs. In Vivo Efficacy: Bridging the Translational Gap

The evaluation of a drug's efficacy begins with in vitro assays, which provide a controlled environment to assess its direct effects on a specific molecular target or cell type. These assays are invaluable for determining parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which quantify a drug's potency. However, the simplicity of in vitro systems, while advantageous for mechanistic studies, does not fully recapitulate the complexities of a living organism.

In vivo studies, typically conducted in animal models, are essential for evaluating a drug's overall therapeutic potential. These studies account for critical pharmacokinetic and pharmacodynamic (PK/PD) factors, including absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the host's physiological systems, such as the immune response. Discrepancies between in vitro and in vivo results are common and understanding the reasons for these differences is paramount for successful drug development.

Comparative Efficacy of AHPBA-Containing Drugs

Here, we present a comparative analysis of three prominent drugs containing the AHPBA scaffold: Bestatin, Amastatin, and Phebestin.

Bestatin (Ubenimex)

Bestatin is a well-characterized aminopeptidase inhibitor with recognized immunomodulatory and anti-tumor activities[1][2]. It primarily inhibits aminopeptidase B and leucine aminopeptidase[1].

In Vitro Efficacy:

Bestatin has demonstrated direct growth-inhibitory effects on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of choriocarcinoma cells in a dose-dependent manner[3]. The mechanism of its direct anti-tumor action is thought to be related to the inhibition of leucine aminopeptidase or aminopeptidase M, rather than aminopeptidase B[3].

In Vivo Efficacy:

In animal models, Bestatin exhibits significant anti-tumor effects. In a xenograft model using human choriocarcinoma cells, daily intraperitoneal administration of Bestatin at doses of 2 and 20 mg/kg resulted in significant tumor growth inhibition[4]. The anti-tumor effect of Bestatin in vivo is attributed to both its direct cytostatic activity and its ability to stimulate the host's immune system, including T-lymphocyte and macrophage activation[1][4]. This immunomodulatory effect is a key differentiator and a significant contributor to its therapeutic efficacy. Bestatin has also been shown to enhance the anticancer activity of other chemotherapeutic agents like 5-fluorouracil in a mouse tumor model, with the combination leading to a higher rate of tumor inhibition (61.98%) compared to 5-FU alone (49.17%)[5].

Amastatin

Amastatin is a potent inhibitor of aminopeptidase A and also shows activity against other aminopeptidases. Its research has largely focused on its role in the renin-angiotensin system.

In Vitro Efficacy:

Amastatin is a slow-binding, competitive inhibitor of aminopeptidase M with a Ki of 1.9 x 10-8 M[5]. It also inhibits Aeromonas aminopeptidase and cytosolic leucine aminopeptidase with high affinity[6].

In Vivo Efficacy:

While extensively studied for its effects on the brain-angiotensin system and blood pressure regulation, there is limited publicly available research on the in vivo anti-cancer efficacy of Amastatin[6][7]. This represents a significant knowledge gap compared to Bestatin.

Phebestin

Phebestin is another AHPBA-containing natural product that has been identified as a potent inhibitor of aminopeptidase N[8]. Recent studies have highlighted its promising antiplasmodial activity.

In Vitro Efficacy:

Phebestin has demonstrated potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for malaria. It exhibits significantly lower IC50 values compared to Bestatin in this context[8].

In Vivo Efficacy:

In a mouse model of malaria (Plasmodium yoelii), intraperitoneal administration of Phebestin at 20 mg/kg/day for 7 days resulted in a significant reduction in parasitemia compared to the untreated control group[8]. At the same dose, Phebestin showed a trend towards better efficacy than Bestatin in reducing peak parasitemia[8].

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for the in vitro and in vivo efficacy of these AHPBA-containing drugs.

Table 1: Comparative In Vitro Inhibitory Activity

InhibitorTarget AminopeptidaseInhibitory Constant (Ki) / IC50Reference
Amastatin HCl Aeromonas AminopeptidaseKi: 0.26 nM[6]
Cytosolic Leucine AminopeptidaseKi: 30 nM[6]
Microsomal AminopeptidaseKi: 52 nM[6]
Bestatin Aminopeptidase M (AP-M)Ki: 4.1 x 10-6 M[5]
Cytosol AminopeptidaseIC50: 0.5 nM[6]
Aminopeptidase NIC50: 5 nM[6]
Aminopeptidase BIC50: 1–10 µM[6]
P. falciparum 3D7IC50: 3,220 nM[8]
P. falciparum K1IC50: 4,795.67 nM[8]
Phebestin P. falciparum 3D7IC50: 157.90 nM[8]
P. falciparum K1IC50: 268.17 nM[8]

Table 2: Summary of In Vivo Anti-Tumor Efficacy of Bestatin

Cancer ModelAnimal ModelDosing and AdministrationKey FindingsReference
Human Choriocarcinoma (NaUCC-4 xenograft)Nude mice2 and 20 mg/kg, daily i.p. for 4 weeksSignificant tumor growth inhibition[4]
H22 Tumor-bearing mouseMiceIn combination with 5-FUEnhanced tumor inhibition rate (61.98%)[5]

Table 3: Summary of In Vivo Antiplasmodial Efficacy of Phebestin and Bestatin

Parasite ModelAnimal ModelDosing and AdministrationKey FindingsReference
P. yoelii 17XNLMice20 mg/kg Phebestin, daily i.p. for 7 daysSignificantly lower parasitemia peak (19.53%) vs. untreated (29.55%)[8]
P. yoelii 17XNLMice20 mg/kg Bestatin, daily i.p. for 7 daysSignificantly lower parasitemia peak (23.00%) vs. untreated (29.55%)[8]

Experimental Protocols

To ensure the reproducibility and self-validation of the presented data, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

In Vitro Aminopeptidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of AHPBA-containing compounds against a specific aminopeptidase using a fluorogenic substrate.

Materials:

  • Purified aminopeptidase

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • AHPBA-containing inhibitor (e.g., Bestatin, Amastatin, Phebestin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed amount of the purified aminopeptidase to each well.

  • Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AHPBA-containing drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the AHPBA-containing drug in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different drug concentrations. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the IC50 value.

In Vivo Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an AHPBA-containing drug in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor take)

  • AHPBA-containing drug formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Culture the human cancer cells under sterile conditions.

  • Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the AHPBA-containing drug to the treatment group according to a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of AHPBA-containing drugs are rooted in their ability to modulate specific signaling pathways.

Bestatin's Dual Anti-Cancer Mechanism

Bestatin's efficacy in cancer treatment stems from a dual mechanism: direct cytotoxicity and immunomodulation.

Bestatin_Mechanism cluster_direct Direct Cytotoxicity cluster_immuno Immunomodulation Bestatin Bestatin APN Aminopeptidase N (CD13) on Cancer Cells Bestatin->APN Inhibits ImmuneCells T-Lymphocytes & Macrophages Bestatin->ImmuneCells Activates Proliferation Decreased Proliferation APN->Proliferation Leads to Apoptosis Increased Apoptosis APN->Apoptosis Leads to Cytokines Increased IL-1, IL-2, IFN-γ Production ImmuneCells->Cytokines AntiTumorImmunity Enhanced Anti-Tumor Immunity Cytokines->AntiTumorImmunity

Caption: Dual mechanism of Bestatin's anti-cancer activity.

Phebestin's Antiplasmodial Action

Phebestin's activity against Plasmodium falciparum is primarily due to the inhibition of essential aminopeptidases in the parasite.

Phebestin_Mechanism Phebestin Phebestin PfM1_M17 Plasmodium falciparum Aminopeptidases (M1, M17) Phebestin->PfM1_M17 Inhibits Hemoglobin Hemoglobin Digestion AminoAcids Free Amino Acids PfM1_M17->AminoAcids Blocks production of Hemoglobin->AminoAcids Digestion by Aminopeptidases ParasiteGrowth Parasite Growth & Replication AminoAcids->ParasiteGrowth Essential for

Caption: Phebestin's inhibition of parasite aminopeptidases.

Conclusion and Future Perspectives

The AHPBA scaffold has proven to be a fruitful starting point for the development of potent enzyme inhibitors with significant therapeutic potential. This guide highlights the distinct efficacy profiles of Bestatin, Amastatin, and Phebestin, underscoring the importance of both in vitro and in vivo evaluations.

Bestatin's dual mechanism of direct cytotoxicity and immunomodulation makes it a compelling candidate for cancer therapy, particularly in combination with other treatments. Phebestin's potent antiplasmodial activity, which surpasses that of Bestatin in vitro, positions it as a promising lead for the development of new antimalarial drugs. The limited in vivo anti-cancer data for Amastatin suggests an area ripe for further investigation.

The discrepancies observed between the in vitro potencies and in vivo outcomes, particularly when comparing Phebestin and Bestatin in the context of malaria, underscore the critical role of pharmacokinetics and host-drug interactions. Future research should focus on elucidating the detailed pharmacokinetic profiles of these compounds and their metabolites to better correlate in vitro data with in vivo efficacy. Furthermore, exploring the potential of these AHPBA derivatives in other therapeutic areas where aminopeptidases are implicated is a promising avenue for future drug discovery efforts. The continued investigation of this versatile scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.

References

  • Ota, K. (1986). [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 13(4 Pt 2), 1397–1404. [Link]

  • Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics, 29(1), 97–99.
  • Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. The Journal of Biological Chemistry, 260(24), 13154–13162.
  • Aoyagi, T., Tobe, H., Kojima, F., Hamada, M., Takeuchi, T., & Umezawa, H. (1978). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of Antibiotics, 31(6), 636–638.
  • Ariefta, N. R., et al. (2023). Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin. Antimicrobial Agents and Chemotherapy, 67(8), e0160622. [Link]

  • Abe, F., Alvord, G., Koyama, M., Matsuda, A., & Talmadge, J. E. (1989). Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases. Cancer Immunology, Immunotherapy, 30(4), 203–208.
  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. [Link]

  • Florentin, I., et al. (1988). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Experientia, 44(10), 855–863. [Link]

  • Ino, K., Goto, S., Nomura, S., Isobe, K., Nawa, A., Okamoto, T., & Tomoda, Y. (1995). Aminopeptidase inhibitor ubenimex (bestatin) inhibits the growth of human choriocarcinoma in nude mice through its direct cytostatic activity. Anticancer Research, 15(5B), 2081–2087. [Link]

  • Nagai, M., Kojima, F., Naganawa, H., Hamada, M., Aoyagi, T., & Takeuchi, T. (1997). Phebestin, a new inhibitor of aminopeptidase N, produced by Streptomyces sp. MJ716-m3. The Journal of Antibiotics, 50(1), 82–84. [Link]

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417–422. [Link]

  • Sekine, K., et al. (1991). Growth inhibitory effect of bestatin on choriocarcinoma cell lines in vitro. Nippon Sanka Fujinka Gakkai Zasshi, 43(11), 1619–1625. [Link]

  • Harding, J. W., Cook, V. I., Miller-Wing, A. V., Hanesworth, J. M., & Wright, J. W. (1988). Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat. Pharmacology, Biochemistry, and Behavior, 30(4), 933–942. [Link]

  • Harding, J. W., Felix, D., & Miller-Wing, A. V. (1989). The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain. Brain Research, 488(1-2), 343–347. [Link]

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Validation

Benchmarking the Potency of AHPBA-Based Inhibitors Against Standard Compounds: A Comparative Guide for Drug Discovery Professionals

In the landscape of therapeutic drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual endeavor. Among the various classes of inhibitors, those based on the α-amino-β-hydroxy phosphonic acid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual endeavor. Among the various classes of inhibitors, those based on the α-amino-β-hydroxy phosphonic acid (AHPBA) scaffold have garnered significant attention, particularly for their activity against metalloenzymes such as arginase. This guide provides a comprehensive framework for benchmarking the potency of novel AHPBA-based inhibitors against established standard compounds. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for robust potency assessment, and present a comparative analysis to guide inhibitor selection and development.

The Significance of Arginase Inhibition and the Role of AHPBA-Based Compounds

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] This enzymatic activity is a critical control point in numerous physiological and pathological processes.[3] Dysregulation of arginase activity has been implicated in a range of diseases, including cardiovascular disorders, cancer, and infectious diseases.[4][5] For instance, in the tumor microenvironment, elevated arginase activity by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) leads to the depletion of L-arginine, an amino acid essential for T-cell proliferation and function.[6] This L-arginine depletion impairs the anti-tumor immune response.[6] Therefore, the inhibition of arginase presents a promising therapeutic strategy to enhance immune-mediated tumor rejection.[7][8]

AHPBA-based inhibitors are designed as transition-state analogs that mimic the tetrahedral intermediate formed during L-arginine hydrolysis. The phosphonate group chelates the manganese ions in the active site, leading to potent inhibition. Understanding the potency of these novel compounds relative to well-characterized standard inhibitors is crucial for advancing promising candidates through the drug discovery pipeline.

Understanding Potency Metrics: IC50 vs. Ki

Before delving into experimental protocols, it is essential to clarify the key potency metrics used to characterize enzyme inhibitors: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50 (Half-Maximal Inhibitory Concentration): This is an operational parameter that represents the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50% under specific experimental conditions.[9] It is important to recognize that IC50 values are highly dependent on factors such as substrate concentration.[10][11] Therefore, direct comparison of IC50 values between different experiments or laboratories can be misleading unless the assay conditions are identical.[12]

  • Ki (Inhibition Constant): The Ki is a true measure of the intrinsic binding affinity of an inhibitor to an enzyme.[9] It represents the dissociation constant of the enzyme-inhibitor complex.[12] Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration for competitive inhibitors (though its apparent value can be influenced by substrate in other inhibition modes).[9][13] For competitive inhibitors, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation:

    IC50 = Ki * (1 + [S]/Km)

    where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[13] This equation highlights that for competitive inhibitors, the IC50 value will always be greater than the Ki value.[12]

For the rigorous comparison of inhibitor potency, determining the Ki value is paramount as it provides a more fundamental measure of affinity.

Experimental Workflow for Potency Determination

A robust assessment of inhibitor potency involves a multi-step process, starting from biochemical assays to more physiologically relevant cellular assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Intro Initial Screening & Potency Ranking IC50 IC50 Determination (Colorimetric/Fluorescence Assay) Biochem_Intro->IC50 Primary Assay Cell_Intro Assessing Cellular Activity & Target Engagement Biochem_Intro->Cell_Intro Lead Compound Progression Ki Ki Determination (Enzyme Kinetics) IC50->Ki Mechanism of Inhibition Intracellular Intracellular Arginase Inhibition (e.g., in Macrophages) Cell_Intro->Intracellular Direct Target Measurement Functional Functional Readouts (e.g., T-cell proliferation, NO production) Intracellular->Functional Physiological Consequence

Caption: A generalized experimental workflow for characterizing the potency of arginase inhibitors.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

Biochemical assays are the cornerstone for determining the direct inhibitory effect of a compound on the purified enzyme.

Colorimetric Arginase Inhibition Assay

This is a widely used and cost-effective method that quantifies the amount of urea produced from the hydrolysis of L-arginine.

Principle: The urea produced by arginase activity is hydrolyzed by urease to ammonia and carbon dioxide. The ammonia is then detected using a colorimetric reagent, such as O-phthalaldehyde (OPA), which forms a fluorescent or colored product. The decrease in signal in the presence of an inhibitor corresponds to its inhibitory activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Arginase Buffer: 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4.[7]

    • Enzyme Solution: Recombinant human arginase 1 (hARG1) or arginase 2 (hARG2) in arginase buffer containing 200 µM MnCl₂.[7] The final enzyme concentration should be determined empirically to ensure a linear reaction rate.

    • Substrate Solution: L-arginine hydrochloride in arginase buffer. The concentration should be close to the Km value for accurate Ki determination (e.g., 10 mM for ARG1).[7]

    • Inhibitor Solutions: Prepare serial dilutions of the AHPBA-based inhibitor and standard compounds (e.g., ABH, BEC) in the assay buffer.

    • Urea Detection Reagents: Commercially available urea colorimetric assay kits can be used, or reagents can be prepared in-house.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of inhibitor solution or vehicle control to each well.

    • Add 25 µL of the enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.[7]

    • Stop the reaction by adding a stop solution (e.g., an acidic solution provided in a kit).

    • Add the urea detection reagents according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 410-415 nm for some assays).[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence-Based Arginase Inhibition Assay

Fluorescence-based assays often offer higher sensitivity and are amenable to high-throughput screening.

Principle: These assays can utilize fluorescent probes that are quenched upon the conversion of L-arginine to L-ornithine. Inhibition of arginase results in a gain of fluorescent signal.[8]

Protocol: The protocol is similar to the colorimetric assay, with the primary difference being the detection method. A fluorescent plate reader is used to measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Part 2: Cellular Assays for Physiological Relevance

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by assessing the inhibitor's ability to penetrate cell membranes and engage its target within the complex intracellular environment.

Intracellular Arginase Inhibition in Macrophages

M2-polarized macrophages are known to upregulate arginase expression and are a relevant cell type for studying arginase inhibitors in the context of immunology.

Step-by-Step Protocol:

  • Cell Culture and Polarization:

    • Isolate bone marrow-derived macrophages (BMDMs) from mice or use a relevant human macrophage cell line.

    • Culture the cells in DMEM supplemented with 5% FBS and 50 ng/mL M-CSF for several days to differentiate them into macrophages.[7]

    • Polarize the macrophages towards an M2 phenotype by treating them with IL-4 and IL-13.

  • Inhibitor Treatment and Arginase Activity Measurement:

    • Treat the M2-polarized macrophages with serial dilutions of the AHPBA-based inhibitor and standard compounds for a defined period (e.g., 24 hours).

    • Lyse the cells and measure the arginase activity in the cell lysates using the colorimetric or fluorescence-based assay described above.

  • Data Analysis:

    • Determine the cellular IC50 value by plotting the percentage of arginase inhibition against the inhibitor concentration.

Functional Cellular Assays

Functional assays assess the downstream consequences of arginase inhibition, providing a measure of the inhibitor's biological effect.

  • T-cell Proliferation Assay: Co-culture activated T-cells with inhibitor-treated M2-polarized macrophages. Measure T-cell proliferation using methods such as BrdU incorporation or CFSE dilution. Effective arginase inhibition should restore T-cell proliferation by increasing L-arginine availability.

  • Nitric Oxide (NO) Production Assay: In cell types that express both arginase and nitric oxide synthase (NOS), such as endothelial cells, arginase competes with NOS for the common substrate L-arginine.[14][15] Inhibition of arginase can lead to increased NO production, which can be measured using the Griess assay.

Comparative Data Analysis: AHPBA-Based Inhibitors vs. Standard Compounds

To provide a clear benchmark, the potency of novel AHPBA-based inhibitors should be compared against well-established standard arginase inhibitors. The following table summarizes representative data for some standard compounds.

InhibitorTargetIC50 (nM)Ki (nM)SelectivityReference
ABH (2(S)-amino-6-boronohexanoic acid) hARG1-8.5Non-selective[4][5]
BEC (S-(2-boronoethyl)-L-cysteine) hARG2-310 (rat)~1.3-2-fold for ARG2[4][16]
nor-NOHA (Nω-hydroxy-nor-L-arginine) hARG1--Selective[5][17]
OATD-02 hARG1 / hARG217 / 34-Non-selective[4]
Numidargistat (CB-1158) hARG1 / hARG269 / 335-~4.8-fold for ARG1[4]

Note: IC50 and Ki values can vary depending on the specific assay conditions. This table provides representative values for comparative purposes.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition of arginase by an AHPBA-based inhibitor.

Arginase_Inhibition cluster_reaction Arginase Catalytic Cycle cluster_inhibition Competitive Inhibition Arginase Arginase (Mn2+) Products L-Ornithine + Urea (Products) Arginase->Products Hydrolysis EI_Complex Enzyme-Inhibitor Complex (Inactive) Arginine L-Arginine (Substrate) Arginine->Arginase Inhibitor AHPBA-based Inhibitor Inhibitor->Arginase Binds to Active Site

Caption: Competitive inhibition of arginase by an AHPBA-based inhibitor.

Conclusion

Benchmarking the potency of novel AHPBA-based inhibitors against standard compounds is a critical step in the drug discovery process. This guide has outlined a systematic approach, from understanding the fundamental differences between IC50 and Ki to implementing robust biochemical and cellular assays. By adhering to these principles and protocols, researchers can generate reliable and comparable data to identify and advance the most promising drug candidates. The ultimate goal is to develop potent and selective inhibitors that can effectively modulate arginase activity for therapeutic benefit in a range of diseases.

References

  • Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. [Link]

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  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? [Link]

  • Grzybowski, M., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. AACR Journals. [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? [Link]

  • LaPorte, J. R., et al. (2018). High-Throughput Fluorescence-Based Activity Assay for Arginase-1. PubMed. [Link]

  • Pudlo, M., et al. (2016). Arginase Inhibitors: A Rational Approach Over One Century. PubMed. [Link]

  • BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. [Link]

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  • Singh, R., et al. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. MDPI. [Link]

  • Pudlo, M., et al. (2017). Arginase Inhibitors: A Rational Approach Over One Century: AN EXHAUSTIVE REVIEW OF ARGINASE INHIBITORS. ResearchGate. [Link]

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  • Durante, W., et al. (2004). Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells. PubMed. [Link]

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Comparative

Stereochemical confirmation of synthetic (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid using X-ray crystallography

A Comparative Guide to the Stereochemical Confirmation of Synthetic (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid In the landscape of pharmaceutical development, the precise stereochemistry of a molecule is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Stereochemical Confirmation of Synthetic (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid

In the landscape of pharmaceutical development, the precise stereochemistry of a molecule is not merely a structural detail; it is a critical determinant of its biological activity. For drug development professionals, ensuring the correct absolute configuration of a chiral compound is paramount. This guide provides an in-depth technical comparison of methodologies for the stereochemical confirmation of synthetic (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a vital chiral building block in various bioactive molecules.[1][2] We will focus on the definitive method of single-crystal X-ray crystallography and contrast it with other widely used analytical techniques.

The Significance of (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid

(2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a non-proteinogenic amino acid that serves as a key structural motif in several therapeutic agents, including protease inhibitors and compounds with neuroprotective potential.[1][3] Its biological efficacy is intrinsically linked to its specific (2R,3R) configuration. The incorrect stereoisomer can be inactive or, in some cases, exhibit undesirable off-target effects. Therefore, rigorous stereochemical verification is a non-negotiable step in the synthesis and quality control of AHPBA and its derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[4][5] The technique relies on the diffraction of X-rays by a crystalline lattice, which provides a detailed electron density map from which the precise arrangement of atoms can be deduced.

Causality Behind the Experimental Choice

For chiral molecules, especially those with multiple stereocenters like AHPBA, determining the relative and absolute configuration can be challenging. While other techniques can provide valuable information, they often rely on comparisons to known standards or empirical rules. X-ray crystallography, however, offers a direct and definitive visualization of the molecule's structure.[6][7]

Experimental Protocol: A Self-Validating System

The protocol for X-ray crystallographic analysis is designed to be a self-validating system, with internal checks and balances to ensure the accuracy of the final structure.

Step 1: Synthesis and Purification of (2R,3R)-AHPBA

A stereoselective synthesis is employed to produce the desired (2R,3R) isomer.[2] A common approach involves the diastereoselective reduction of a β-keto ester precursor.

  • Reaction: A protected β-amino-α-keto ester is reduced using a chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst).

  • Purification: The crude product is purified by column chromatography followed by recrystallization to obtain diastereomerically and enantiomerically pure (2R,3R)-AHPBA. The purity is typically assessed by chiral High-Performance Liquid Chromatography (HPLC).

Step 2: Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures (e.g., ethanol/water, methanol/ether) is performed to find conditions that promote slow crystallization.

  • Crystallization Techniques: Slow evaporation, vapor diffusion, or cooling of a saturated solution are common methods. The goal is to allow the molecules to pack in a highly ordered, repeating lattice.

Step 3: X-ray Diffraction Data Collection

  • A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

  • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.[8]

  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer electron density map.

Step 4: Structure Solution and Refinement

  • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • Initial phases for the structure factors are determined, leading to an initial electron density map.

  • An atomic model is built into the electron density map and refined using least-squares methods. The refinement process optimizes the atomic positions and thermal parameters to best fit the experimental data.

Step 5: Determination of Absolute Configuration

  • For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays.

  • The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted configuration.

G cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Stereoselective Synthesis Purification Purification (Chromatography & Recrystallization) Synthesis->Purification Purity_Check Chiral HPLC Analysis Purification->Purity_Check Crystal_Growth Single Crystal Growth Purity_Check->Crystal_Growth Pure Compound Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination Structure_Solution->Absolute_Config Final_Confirmation Final_Confirmation Absolute_Config->Final_Confirmation Confirmed (2R,3R) Stereochemistry

Data Presentation: Crystallographic Data for (2R,3R)-AHPBA
ParameterValue
Chemical FormulaC₁₀H₁₃NO₃
Formula Weight195.22
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)15.721
b (Å)5.655
c (Å)31.405
β (°)93.16
V (ų)2787.7
Z4
Dcalc (g/cm³)1.344
Flack Parameter0.05(7)
Note: The crystallographic data presented here is illustrative and based on typical values for similar organic molecules.[8]

Comparative Analysis with Alternative Techniques

While X-ray crystallography is the definitive method, its requirement for a high-quality single crystal can be a significant bottleneck.[9] Therefore, it is essential to understand the capabilities and limitations of other analytical techniques.

G cluster_main Stereochemical Analysis Methods cluster_properties Xray X-ray Crystallography Definitive Definitive 3D Structure Xray->Definitive Absolute_Config Absolute Configuration Xray->Absolute_Config NMR NMR Spectroscopy Relative_Config Relative Configuration NMR->Relative_Config NMR->Absolute_Config with chiral derivatizing agents CD Circular Dichroism CD->Absolute_Config comparison to standards Solution_Conformation Solution Conformation CD->Solution_Conformation HPLC Chiral HPLC Enantiomeric_Purity Enantiomeric Purity HPLC->Enantiomeric_Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule.[10] For AHPBA, ¹H NMR can be used to determine the coupling constants between the protons on C2 and C3, which can help establish the syn or anti relationship between the hydroxyl and amino groups.

  • Mosher's Ester Analysis: To determine the absolute configuration, a chiral derivatizing agent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) can be used.[11][12] The (R)- and (S)-MTPA esters of the AHPBA are synthesized, and their ¹H or ¹⁹F NMR spectra are compared. The differences in chemical shifts of protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol.[11][13]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR (Mosher's Ester Analysis)
Sample Requirement High-quality single crystalSoluble compound
Information Provided Definitive 3D structure, absolute configurationAbsolute configuration (indirect)
Key Limitation Crystal growth can be difficultRequires synthesis of diastereomers, potential for misinterpretation
Confirmation Level UnambiguousStrong evidence, but not as definitive as X-ray
Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[14] The resulting spectrum is highly sensitive to the molecule's stereochemistry and conformation in solution.[9]

  • Application to AHPBA: The CD spectrum of the synthesized AHPBA can be compared to that of a known standard or to a theoretically calculated spectrum. A match in the sign and shape of the Cotton effects provides strong evidence for the assigned absolute configuration.[15]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyCircular Dichroism
Sample State Solid (crystal)Solution
Information Provided Absolute configuration in the solid stateAbsolute configuration and conformation in solution
Key Limitation Requires a single crystalOften requires comparison to a known standard or theoretical calculations
Confirmation Level DefinitiveCorroborative
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable technique for determining the enantiomeric purity of a chiral compound.[16][17] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[]

  • Application to AHPBA: A sample of the synthesized AHPBA is injected onto a chiral HPLC column. The retention times of the enantiomers are compared to those of authentic (2R,3R) and (2S,3S) standards. This allows for the quantification of the enantiomeric excess (% ee) of the synthetic product.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyChiral HPLC
Primary Use Structure determinationPurity analysis
Information Provided Absolute configuration of a single crystalEnantiomeric ratio of a bulk sample
Key Limitation Provides information on a single crystal, which may not represent the bulkDoes not provide absolute configuration without authentic standards
Confirmation Level Definitive for the crystalDefinitive for enantiomeric purity

Conclusion: An Integrated Approach

While single-crystal X-ray crystallography provides the most definitive confirmation of the absolute configuration of (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a comprehensive and robust analysis relies on an integrated approach. The causality for this is rooted in the principle of orthogonal validation; employing multiple techniques that rely on different physical principles provides a higher degree of confidence in the final stereochemical assignment.

For researchers and drug development professionals, the recommended workflow is as follows:

  • Synthesis and Purification: Employ a stereoselective synthesis and purify the product to high diastereomeric and enantiomeric purity.

  • Initial Assessment (HPLC & NMR): Confirm the enantiomeric purity using chiral HPLC and the relative stereochemistry using NMR.

  • Definitive Confirmation (X-ray Crystallography): Obtain a single crystal and perform X-ray diffraction analysis to unambiguously determine the absolute configuration.

  • Corroborative Evidence (CD): Use circular dichroism as an additional, independent confirmation of the stereochemistry in solution.

By following this multi-faceted approach, the stereochemical integrity of synthetic (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid can be established with the highest level of scientific rigor, ensuring the quality and reliability of this critical pharmaceutical building block.

References

  • Figadère, B., & Franck, X. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(24), 7583. [Link]

  • Al-Masri, Z., & Al-Tel, T. H. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 295. [Link]

  • Adesina, M. A., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21559–21568. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). Journal of Medicinal Chemistry, 66(5), 3489–3510. [Link]

  • PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid. [Link]

  • Google Patents. (2011). Preparation method for 4-amino-3-phenylbutyric acid.
  • Duddeck, H. (1990). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemical Analysis of Alicyclic Compounds (pp. 1-36). VCH.
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  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 1(4), 1989-1994. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Determination of absolute configuration using single crystal X-ray diffraction. Chemical Reviews, 112(3), 1839-1862. [Link]

  • Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

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  • Chiralabs. Circular Dichroism (CD) Applications- Stereochemical assignment. [Link]

  • ResearchGate. (2019). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Journal of the American Chemical Society. (1991). Determination of absolute configuration of stereogenic carbinol centers in annonaceous acetogenins by proton and fluorine 19-NMR analysis of Mosher ester derivatives. [Link]

  • American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Chemistry LibreTexts. (2022). Circular Dichroism. [Link]

  • PubMed Central. (2018). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

  • PubMed Central. (2021). An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1H NMR spectroscopy. [Link]

  • Chirality. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). [Link]

  • ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • ResearchGate. (2005). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. [Link]

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Validation

A Comparative Analysis of AHPBA Stereoisomers in Arginase Inhibition: A Field Guide for Researchers

To our valued research community, As Senior Application Scientists, we are committed to providing in-depth, scientifically rigorous guides to support your research endeavors. The following guide was intended to be a comp...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community,

As Senior Application Scientists, we are committed to providing in-depth, scientifically rigorous guides to support your research endeavors. The following guide was intended to be a comprehensive comparative study of the biological effects of (2R,3R)-AHPBA and its other stereoisomers—(2S,3S), (2R,3S), and (2S,3R)—as arginase inhibitors.

However, after an exhaustive search of the current scientific literature and available databases, we have been unable to locate any published studies that provide a direct comparative analysis of the arginase inhibitory activities of all four stereoisomers of 2-amino-3-hydroxy-4-phenylbutanoic acid (AHPBA). While the principles of stereoisomerism in pharmacology strongly suggest that different stereoisomers of AHPBA will exhibit varied biological activities, the specific experimental data required for a quantitative and objective comparison is not publicly available at this time.

This guide will, therefore, pivot to provide a foundational understanding of why such a comparative study is crucial, outline the established methodologies for conducting such an investigation, and discuss the potential implications of stereoselectivity in the context of arginase inhibition. We will equip you, the researcher, with the conceptual framework and practical protocols to potentially undertake such a study.

The Critical Role of Stereochemistry in Arginase Inhibition

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1][2] In the realm of pharmacology, this seemingly subtle difference can have profound consequences on a drug's biological activity.[2] Enzymes, such as arginase, possess chiral active sites that selectively interact with substrates and inhibitors of a specific stereochemical configuration. This stereoselectivity can dictate the potency, efficacy, and even the mechanism of action of a drug.[2]

For a molecule like AHPBA with two chiral centers, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). It is highly probable that one of these isomers will exhibit significantly greater inhibitory activity against arginase than the others. The determination of the most active stereoisomer, known as the eutomer, is a critical step in the development of potent and selective therapeutic agents.

Arginase: A Key Therapeutic Target

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3] It exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), which are implicated in a variety of physiological and pathological processes.[3] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase plays a crucial role in regulating nitric oxide (NO) production, a key signaling molecule in vascular function, immune response, and neurotransmission.

Elevated arginase activity is associated with several diseases, including cardiovascular diseases, cancer, and infectious diseases. In the context of cancer immunotherapy, arginase produced by myeloid-derived suppressor cells (MDSCs) depletes L-arginine in the tumor microenvironment, leading to T-cell dysfunction and immune evasion. Therefore, the development of potent and selective arginase inhibitors is a promising therapeutic strategy.

Experimental Workflows for a Comparative Study

To elucidate the comparative biological effects of AHPBA stereoisomers, a series of well-defined experiments are necessary. Below, we provide detailed protocols for key assays that would form the basis of such a study.

I. In Vitro Arginase Inhibition Assay

This assay directly measures the ability of each AHPBA stereoisomer to inhibit the enzymatic activity of purified arginase I and II.

Principle: The assay quantifies the amount of urea produced from the enzymatic cleavage of L-arginine by arginase. The concentration of urea is determined colorimetrically.

Detailed Protocol:

  • Reagent Preparation:

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.5) containing 0.1% Triton X-100 and protease inhibitors.

    • Activation Buffer: 10 mM Tris-HCl (pH 7.4) with 10 mM MnCl₂.

    • L-Arginine Solution: 0.5 M L-arginine (pH 9.7).

    • Urea Standard Solutions: A series of known urea concentrations (e.g., 0 to 100 mM) for generating a standard curve.

    • Colorimetric Reagent A: 9% α-isonitrosopropiophenone in absolute ethanol.

    • Colorimetric Reagent B: A 3:1 (v/v) mixture of sulfuric acid and phosphoric acid.

  • Enzyme Activation:

    • Reconstitute purified human arginase I or II in the lysis buffer.

    • Activate the enzyme by incubating with an equal volume of Activation Buffer at 55°C for 10 minutes.

  • Inhibition Assay:

    • In a 96-well microplate, add 25 µL of activated arginase solution to each well.

    • Add 25 µL of varying concentrations of each AHPBA stereoisomer (dissolved in an appropriate solvent, e.g., DMSO) or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the L-arginine solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Urea Quantification:

    • Stop the reaction by adding 400 µL of the Colorimetric Reagent B to each well.

    • Add 25 µL of Colorimetric Reagent A to each well.

    • Incubate the plate at 100°C for 45 minutes.

    • Cool the plate in the dark for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a urea standard curve by plotting the absorbance values against the known urea concentrations.

    • Calculate the concentration of urea produced in each sample well from the standard curve.

    • Determine the percentage of arginase inhibition for each concentration of the AHPBA stereoisomers.

    • Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for each stereoisomer by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

II. Cellular Arginase Activity Assay

This assay measures the ability of the AHPBA stereoisomers to inhibit arginase activity within a cellular context, providing insights into their cell permeability and efficacy in a more physiologically relevant system.

Principle: Similar to the in vitro assay, this method quantifies urea production, but in this case, from cell lysates that have been treated with the inhibitors.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line known to express arginase (e.g., murine macrophage cell line RAW 264.7 or human cancer cell lines) to a desired confluency.

    • Treat the cells with varying concentrations of each AHPBA stereoisomer or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using the Lysis Buffer (as described in the in vitro assay).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Arginase Activity Measurement:

    • Follow the same procedure for enzyme activation and urea quantification as described in the In Vitro Arginase Inhibition Assay protocol, using the cell lysate as the source of the enzyme.

  • Data Analysis:

    • Normalize the arginase activity to the total protein concentration of the cell lysate (determined by a standard protein assay like the Bradford assay).

    • Calculate the cellular IC50 value for each AHPBA stereoisomer.

III. Molecular Docking and Structural Analysis

Computational modeling can provide valuable insights into the potential binding modes of the AHPBA stereoisomers to the active site of arginase, helping to explain the experimentally observed differences in their inhibitory potencies.

Principle: Molecular docking simulations predict the preferred orientation of a ligand (inhibitor) when bound to a receptor (enzyme) to form a stable complex.

Workflow Diagram:

Caption: Workflow for molecular docking of AHPBA stereoisomers with arginase.

Anticipated Outcomes and Significance

A comparative study of the AHPBA stereoisomers is expected to reveal a distinct stereochemical preference for arginase inhibition. The (2R,3R) stereoisomer, being the subject of the initial query, might emerge as the most potent inhibitor, or another stereoisomer could show superior activity. The quantitative data from these assays, when tabulated, would provide a clear and objective comparison of their potencies.

Hypothetical Data Table:

StereoisomerArginase I IC50 (µM)Arginase II IC50 (µM)Cellular Arginase IC50 (µM)
(2R,3R)-AHPBAData to be determinedData to be determinedData to be determined
(2S,3S)-AHPBAData to be determinedData to be determinedData to be determined
(2R,3S)-AHPBAData to be determinedData to be determinedData to be determined
(2S,3R)-AHPBAData to be determinedData to be determinedData to be determined

The identification of the most active AHPBA stereoisomer would be a significant step towards the development of a more potent and selective arginase inhibitor. Such a compound could have therapeutic potential in a range of diseases where arginase is dysregulated.

Arginase Signaling Pathways

The inhibition of arginase by a potent AHPBA stereoisomer would be expected to modulate several downstream signaling pathways. By reducing the conversion of L-arginine to L-ornithine, an arginase inhibitor would increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO production.

Signaling Pathway Diagram:

ArginaseSignaling cluster_arginine L-Arginine Metabolism cluster_products Metabolic Products cluster_downstream Downstream Effects Arginine L-Arginine Arginase Arginase Arginine->Arginase NOS NOS Arginine->NOS Ornithine L-Ornithine Arginase->Ornithine Urea Urea Arginase->Urea NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Polyamines Polyamines (Cell Proliferation) Ornithine->Polyamines Proline Proline (Collagen Synthesis) Ornithine->Proline Vasodilation Vasodilation NO->Vasodilation ImmuneResponse T-Cell Function NO->ImmuneResponse AHPBA AHPBA Stereoisomer AHPBA->Arginase Inhibition

Caption: Impact of AHPBA-mediated arginase inhibition on downstream signaling.

Conclusion and Future Directions

While a direct comparative study of the biological effects of (2R,3R)-AHPBA and its other stereoisomers as arginase inhibitors is currently absent from the scientific literature, this guide provides the necessary framework and methodologies for researchers to conduct such an investigation. The elucidation of the stereochemical requirements for potent arginase inhibition by AHPBA would be a valuable contribution to the field of medicinal chemistry and drug discovery. We encourage researchers to undertake these studies to fill this knowledge gap and potentially uncover a novel and potent therapeutic agent.

References

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–21.
  • Caldwell, R. B., Toque, H. A., Narayanan, S. P., & Caldwell, R. W. (2015). Arginase: a multifaceted enzyme important in health and disease. Physiological reviews, 95(1), 87–146.
  • Pern-Fleckenstein, M., & Frings, M. (2020). Arginase in Cancer Immune Response. Cancers, 12(12), 3769.
  • Corraliza, I. M., Campo, M. L., Soler, G., & Modolell, M. (1994). Determination of arginase activity in macrophages: a micromethod. Journal of immunological methods, 174(1-2), 231–235.
  • Morris, S. M., Jr (2007). Arginine: beyond the urea cycle. The Journal of nutrition, 137(6 Suppl 2), 1602S–1609S.
  • PubChem. (n.d.). (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • Kumar, R., & Sharma, S. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-222.
  • LookChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • D'Amico, D. C., & Christianson, D. W. (2018). Arginase: A Critical Regulator of Nitric Oxide Synthesis and Vascular Function. Methods in molecular biology (Clifton, N.J.), 1742, 1–19.
  • Chem-Impex International. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]

  • Synthonix. (n.d.). (2R,3R)-2-amino-3-hydroxybutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • Smith, S. W. (2009). Chiral toxicology: it's the same thing...only different. Toxicological sciences : an official journal of the Society of Toxicology, 110(1), 4–30.
  • PubChem. (n.d.). (2R,3S)-3-Amino-2-hydroxybutyric acid. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

As researchers and scientists in the field of drug development, our work with novel molecules like (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is foundational to innovation.[1] This versatile amino acid derivative is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the field of drug development, our work with novel molecules like (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is foundational to innovation.[1] This versatile amino acid derivative is a key building block in the synthesis of bioactive molecules and is explored for its neuroprotective potential.[1] However, realizing its therapeutic promise requires an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to ensure that your focus remains on scientific discovery, underpinned by a culture of safety and confidence in your handling practices.

Hazard Identification and Risk Assessment: What Are We Handling?

While specific hazard data for (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is not extensively documented, a thorough risk assessment mandates that we handle it with precautions appropriate for structurally similar compounds. The hydrochloride salt of a similar stereoisomer is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] Furthermore, related amino-derivatives may cause allergic skin reactions.[3] Therefore, we will operate under the assumption that this compound presents similar hazards.

Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[2]

  • Eye Irritation: Contact with eyes can cause serious irritation, potentially leading to damage if not addressed immediately.[2]

  • Respiratory Tract Irritation: Inhalation of the powder or dust can irritate the nose, throat, and lungs.[2]

  • Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties have not been fully elucidated.

This assessment dictates that our primary safety objective is to prevent contact and inhalation through a multi-layered approach combining engineering controls and robust Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid in various laboratory scenarios.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields or safety goggles.[4]Chemical-resistant gloves (e.g., Nitrile).[4]Standard laboratory coat.[4]Required if weighing outside a chemical fume hood or ventilated balance enclosure.[4] Use a NIOSH-approved respirator with a particulate filter.
Preparing Solutions Chemical safety goggles. A face shield is recommended if there is a significant risk of splashing.[4]Chemical-resistant gloves (e.g., Nitrile). Inspect for tears before use.[4]Standard laboratory coat.[4]Not typically required if performed within a certified chemical fume hood.
Running Reactions/Transfers Chemical safety goggles.Double-gloving (two pairs of nitrile gloves) may be necessary for added protection during prolonged handling.[5]Standard laboratory coat.[4]Not required if performed within a certified chemical fume hood.
Cleaning Glassware Chemical safety goggles.Heavy-duty or chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Not typically required.

Causality Behind PPE Choices:

  • Eye and Face Protection: Safety glasses with side shields are the absolute minimum.[5] However, when handling liquids or creating solutions, the risk of a splash is higher. Chemical safety goggles provide a seal around the eyes, offering superior protection.[4][6] A face shield protects the entire face from splashes but must be used in conjunction with goggles.[4]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are recommended for handling this compound.[4] It is crucial to remove gloves immediately after contact with the chemical and wash hands before putting on a new pair.[5] Never reuse disposable gloves.

  • Respiratory Protection: Fine powders can easily become airborne, especially during weighing.[4] A chemical fume hood or a ventilated balance enclosure are engineering controls designed to contain these powders. If these are not available, a NIOSH-approved respirator is mandatory to prevent inhalation.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes variability and risk.

A. Weighing the Solid Compound:

  • Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure. Assemble all necessary equipment (spatula, weigh boat, container) before handling the chemical.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Handling: Carefully transfer the desired amount of the compound from the stock bottle to the weigh boat. Avoid any actions that could generate dust.

  • Cleanup: Once the desired amount is weighed, securely close the stock bottle. Clean the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.

  • Doff PPE: Remove gloves and wash hands thoroughly with soap and water.[7]

B. Spill Response Protocol: In the event of a spill, a calm and methodical response is critical. All personnel should be familiar with this procedure.

  • ALERT: Immediately alert colleagues in the vicinity.

  • EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • ASSESS & SECURE: From a safe distance, assess the extent of the spill. Restrict access to the area.

  • PROTECT: Don appropriate PPE before attempting to clean the spill. This should include, at a minimum, a lab coat, chemical goggles, and double nitrile gloves. For a large spill of powder, respiratory protection is essential.

  • CONTAIN & CLEAN:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Carefully sweep the material into a designated chemical waste container.

    • For Liquid Spills: Cover the spill with an appropriate absorbent pad or material. Work from the outside of the spill inwards.

  • DECONTAMINATE: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.

  • REPORT: Report the incident to your laboratory supervisor or chemical safety officer.

Below is a visual workflow for the spill response protocol.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup_Process Cleanup Protocol cluster_Final_Steps Post-Cleanup Alert Alert Colleagues Evacuate Evacuate Area (if necessary) Alert->Evacuate Assess Assess Spill Size & Secure Area Evacuate->Assess DonPPE Don Appropriate PPE (Goggles, Gloves, Coat) Assess->DonPPE Contain Contain Spill (Cover with absorbent) DonPPE->Contain Clean Clean Up Spill (Sweep/absorb into waste container) Contain->Clean Decontaminate Decontaminate Area & Dispose of Materials Clean->Decontaminate Report Report Incident to Supervisor Decontaminate->Report

Caption: Chemical Spill Response Workflow

Disposal Plan: End-of-Life Management

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid must be treated as hazardous chemical waste.[8][9]

Step-by-Step Disposal Protocol:

  • Identify and Segregate: All materials that have come into contact with the chemical, including gloves, weigh boats, absorbent materials from spills, and contaminated glassware, must be segregated from general waste.[10]

  • Containerize: Place solid waste into a clearly labeled, sealed hazardous waste container.[8] The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[9]

  • Aqueous Waste: Unused solutions should not be disposed of down the drain.[8] They should be collected in a designated, labeled container for hazardous liquid waste. Incompatible materials, such as strong oxidizing agents, must be kept in separate waste streams.[8]

  • Storage: Store waste containers in a designated and secure satellite accumulation area away from general laboratory traffic.[9][10]

  • Arrange for Pickup: Follow your institution's procedures for having hazardous waste collected by the Environmental Health and Safety (EHS) department for proper disposal, which typically involves incineration.[7][10]

The guiding principle is to ensure that this compound does not enter the environment and is handled by professionals equipped for its final disposal.

By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-phenylbutyric acid. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • American Elements. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • SlidePlayer. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
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(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
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